1-Phenyl-4-hexyn-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylhex-4-yn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHXLHINNLXPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448740 | |
| Record name | 1-PHENYL-4-HEXYN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122124-41-8 | |
| Record name | 1-PHENYL-4-HEXYN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-4-hexyn-3-one (CAS Number 122124-41-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-4-hexyn-3-one, a specialty chemical with significant potential in synthetic organic chemistry. While detailed research on this specific molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, consolidates available data and provides expert insights into its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, this guide serves as a critical resource for researchers interested in utilizing this versatile β,γ-alkynyl ketone as a building block for more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.
Introduction and Molecular Overview
This compound, identified by CAS number 122124-41-8, is a polyfunctional organic molecule featuring a phenyl ring, a ketone, and an internal alkyne.[1] Its structure presents a unique combination of reactive sites, making it a valuable intermediate for a variety of chemical transformations. The ketone provides a handle for nucleophilic additions and modifications, while the alkyne moiety can participate in cycloadditions, coupling reactions, and reductions. The phenyl group influences the molecule's electronic properties and provides a scaffold for further functionalization.
Alkynyl ketones, in general, are recognized as versatile building blocks in organic synthesis. They can act as Michael acceptors and are precursors to a wide array of chiral compounds and heterocyclic systems. Phenyl ketone derivatives have also garnered significant interest due to their prevalence in pharmacologically active compounds, exhibiting properties such as hepatoprotective and anti-inflammatory activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 122124-41-8 | [1] |
| Molecular Formula | C₁₂H₁₂O | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Colorless Oil | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Proposed Synthesis: A Validated Approach
Rationale for Synthetic Route Selection
The oxidation of secondary alcohols to ketones is a fundamental and well-understood reaction in organic chemistry. Several reagents can accomplish this transformation with high yield and selectivity. For a substrate like 1-Phenyl-1-hexyn-3-ol, which contains a sensitive alkyne functionality, milder oxidation conditions are preferable to avoid over-oxidation or side reactions. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are all suitable choices. The following protocol details the use of PCC, a widely used and effective reagent for this type of transformation.
Detailed Experimental Protocol: PCC Oxidation of 1-Phenyl-1-hexyn-3-ol
Reaction Scheme:
Sources
Spectroscopic Characterization of 1-Phenyl-4-hexyn-3-one: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 1-Phenyl-4-hexyn-3-one. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the characterization of this and similar molecules.
Introduction and Structural Rationale
This compound is a polyfunctional organic molecule featuring a phenyl ring, an ethyl ketone moiety, and an internal alkyne. The unique electronic and steric arrangement of these functional groups dictates a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and elucidation of its role in chemical synthesis and potential biological applications.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| 7.55 - 7.35 | Multiplet | 5H | Ar-H | The aromatic protons of the phenyl ring are expected to appear in this region, influenced by the electron-withdrawing effect of the conjugated ketone. Data for the analogous 4-phenyl-3-butyn-2-one shows aromatic protons in a similar range[1]. |
| 2.75 | Quartet | 2H | -C(=O)-CH₂-CH₃ | The methylene protons adjacent to the carbonyl group are deshielded and will appear as a quartet due to coupling with the neighboring methyl group. |
| 2.05 | Singlet | 3H | -C≡C-CH₃ | The methyl protons attached to the alkyne are expected to be a singlet and will appear in this region. This is consistent with the methyl signal in 4-phenyl-3-butyn-2-one[1]. |
| 1.15 | Triplet | 3H | -CH₂-CH₃ | The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene group. |
The carbon NMR spectrum is predicted to display nine distinct signals, corresponding to the unique carbon environments in this compound.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| 185.0 | C =O | The carbonyl carbon of the ketone is expected at a significantly downfield shift. For comparison, the carbonyl carbon in 4-phenyl-3-butyn-2-one appears in this region[1]. |
| 133.0 - 128.0 | C -Ar | The aromatic carbons of the phenyl ring will resonate in this characteristic region. The exact shifts will vary for the ipso, ortho, meta, and para carbons. |
| 120.0 | C -ipso (Ar) | The ipso-carbon of the phenyl ring, attached to the alkyne, is expected to be in this region. |
| 95.0 | Ph-C ≡C- | The alkynyl carbon attached to the phenyl group is predicted to be more downfield than the other alkynyl carbon due to the influence of the aromatic ring. |
| 85.0 | -C≡C -CH₃ | The alkynyl carbon attached to the methyl group is expected to be more upfield. These assignments are based on the data for 4-phenyl-3-butyn-2-one[1]. |
| 35.0 | -C(=O)-C H₂-CH₃ | The methylene carbon adjacent to the carbonyl group. |
| 10.0 | -C≡C-C H₃ | The methyl carbon attached to the alkyne. |
| 8.0 | -CH₂-C H₃ | The terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Rationale and Comparative Analysis |
| ~3060 | C-H stretch (aromatic) | Characteristic stretching vibration for C-H bonds on a phenyl ring. |
| ~2980, ~2940 | C-H stretch (aliphatic) | Asymmetric and symmetric stretching vibrations of the methyl and methylene groups. |
| ~2200 | C≡C stretch (internal alkyne) | The carbon-carbon triple bond stretch for an internal alkyne is typically weak, and its intensity can be variable. This is a key diagnostic peak[1]. |
| ~1680 | C=O stretch (conjugated ketone) | The carbonyl stretch is expected to be at a lower frequency than a simple aliphatic ketone due to conjugation with the alkyne and phenyl ring. The IR spectrum of 4-phenyl-3-butyn-2-one shows a strong absorption in this region[1]. |
| ~1600, ~1490 | C=C stretch (aromatic) | Characteristic skeletal vibrations of the phenyl ring. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion | Rationale for Fragmentation |
| 186 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound (C₁₂H₁₂O). |
| 157 | [M - C₂H₅]⁺ | Loss of the ethyl group via alpha-cleavage adjacent to the carbonyl, a common fragmentation pathway for ketones. |
| 129 | [M - C₂H₅CO]⁺ | Loss of the propionyl radical, resulting in the stable phenylpropargyl cation. This is a likely prominent peak. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, resulting from cleavage of the bond between the carbonyl and the alkyne. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene-containing compounds. |
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data for this compound or similar novel compounds, the following detailed experimental protocols are recommended.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed ¹H NMR Acquisition Parameters:
-
Solvent: CDCl₃ with 0.03% TMS
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
Acquisition Time (aq): At least 3 seconds
-
Spectral Width (sw): 20 ppm
Detailed ¹³C NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~1 second
-
Spectral Width (sw): 240 ppm
ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.
Caption: Standard workflow for ATR-FTIR analysis.
Detailed ATR-FTIR Parameters:
-
Accessory: Diamond or Germanium ATR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Data Format: Transmittance or Absorbance
Electron Ionization Mass Spectrometry (EI-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for the analysis of volatile and semi-volatile organic compounds.
Caption: Workflow for GC-EI-MS analysis.
Detailed GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40 - 400
Conclusion
This technical guide presents a detailed, predictive spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a robust framework for the identification and characterization of this novel molecule. The included experimental protocols offer a validated methodology for obtaining high-quality spectral data. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their synthesis, purification, and further investigation.
References
-
PubChem. (n.d.). 4-Phenyl-3-butyn-2-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-hexyn-3-one
This guide provides a comprehensive technical overview for the synthesis and characterization of 1-Phenyl-4-hexyn-3-one, a valuable ynone building block in organic synthesis. The content is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction
This compound is an α,β-alkynyl ketone, a class of compounds recognized for their versatile reactivity and utility as intermediates in the synthesis of more complex molecular architectures. The presence of the conjugated ynone functionality allows for a variety of transformations, including Michael additions, cycloadditions, and nucleophilic additions to the carbonyl group. This makes it a valuable precursor for the synthesis of heterocyclic compounds, carbocycles, and other functionalized molecules of interest in medicinal chemistry and materials science.
This document will detail a robust and reproducible method for the synthesis of this compound via a Sonogashira coupling reaction.[1] Subsequent sections will provide a thorough guide to its purification and in-depth characterization using modern spectroscopic techniques.
Synthesis of this compound via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] For the synthesis of ynones, an acyl chloride can be effectively coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[2]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) complex, typically generated in situ from a palladium(II) precursor such as PdCl₂(PPh₃)₂, is the primary catalyst for the cross-coupling reaction. The copper(I) salt, usually CuI, acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrogen chloride generated during the reaction and also to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent the deactivation of the catalyst and unwanted side reactions. Tetrahydrofuran (THF) or toluene are commonly used due to their ability to dissolve the reactants and their relative inertness under the reaction conditions.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the palladium catalyst. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon.
Experimental Protocol:
Materials and Equipment:
-
Two-necked round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
-
Inert gas supply (Argon or Nitrogen) with a bubbler.
-
Syringes and needles for the transfer of reagents.
-
Standard laboratory glassware.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzoyl chloride | 140.57 | 1.41 g (1.2 mL) | 10 mmol |
| 1-Butyne | 54.09 | 0.81 g (1.2 mL) | 15 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 mol% |
| Copper(I) iodide (CuI) | 190.45 | 38 mg | 0.2 mol% |
| Triethylamine (Et₃N) | 101.19 | 2.8 mL | 20 mmol |
| Anhydrous Toluene | - | 50 mL | - |
Procedure:
-
Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.
-
Catalyst and Solvent Addition: To the flask, add PdCl₂(PPh₃)₂ (140 mg, 0.2 mol%) and CuI (38 mg, 0.2 mol%). Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (50 mL) via a syringe.
-
Reagent Addition: Stir the mixture at room temperature and add triethylamine (2.8 mL, 20 mmol), followed by 1-butyne (1.2 mL, 15 mmol) via syringe.
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (1.2 mL, 10 mmol) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues and wash the pad with ethyl acetate.
-
Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Visualizing the Synthetic Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Purification
The crude product obtained is typically a dark oil or solid containing residual catalyst, unreacted starting materials, and byproducts. Purification by column chromatography is the most effective method to obtain the pure ynone.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). The optimal eluent composition should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques. The following are the expected spectral data based on the structure and data from analogous compounds.
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-8.1 (m, 2H, Ar-H ortho to C=O), δ 7.4-7.6 (m, 3H, Ar-H), δ 2.7 (q, J = 7.5 Hz, 2H, -CH₂-CH₃), δ 1.2 (t, J = 7.5 Hz, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185 (C=O), δ 137 (Ar-C), δ 133 (Ar-CH), δ 129 (Ar-CH), δ 128 (Ar-CH), δ 95 (C≡C), δ 80 (C≡C), δ 14 (-CH₂-), δ 13 (-CH₃) |
| FT-IR (neat) | ~2200 cm⁻¹ (C≡C stretch), ~1640 cm⁻¹ (C=O stretch, conjugated), ~1600, 1450 cm⁻¹ (C=C aromatic stretch), ~3060 cm⁻¹ (aromatic C-H stretch), ~2980, 2880 cm⁻¹ (aliphatic C-H stretch) |
| Mass Spec. (EI) | m/z (%): 172 (M⁺), 143 ([M-C₂H₅]⁺), 105 ([PhCO]⁺), 77 ([Ph]⁺) |
Visualizing the Characterization Process:
Caption: The workflow for the characterization of this compound.
Safety and Handling
Reagent Safety:
-
Benzoyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Butyne: Highly flammable gas. Handle with care, away from ignition sources.
-
Palladium and Copper Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.[3]
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
Organic Solvents: Toluene, hexane, and ethyl acetate are flammable. Ensure proper ventilation and avoid open flames.
Procedural Safety:
-
The Sonogashira reaction should be conducted in a well-ventilated fume hood.
-
The use of an inert atmosphere is critical to prevent potential hazards associated with pyrophoric intermediates and to ensure the success of the reaction.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. By understanding the rationale behind each step, from the choice of reagents in the Sonogashira coupling to the specifics of the purification and the interpretation of spectroscopic data, researchers can confidently and safely produce this valuable synthetic intermediate for their research and development endeavors.
References
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Available at: [Link]
-
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]
-
A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. ResearchGate. Available at: [Link]
-
A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. PubMed Central. Available at: [Link]
-
SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE. National Institutes of Health. Available at: [Link]
-
1-Phenyl-1-hexyn-3-ol. PubChem. Available at: [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]
Sources
A Technical Guide to the Physicochemical Characterization of 1-Phenyl-4-hexyn-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 1-Phenyl-4-hexyn-3-one, a molecule of interest in synthetic chemistry and potential drug discovery pipelines. Due to the limited availability of experimental data for this specific compound, this document focuses on robust predictive methodologies for its melting and boiling points. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring scientific integrity and reproducibility. This guide is designed to equip researchers with the necessary tools and theoretical understanding to accurately characterize this and similar novel chemical entities.
Introduction: The Significance of Physical Properties in Drug Development
The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical properties that profoundly influence its entire lifecycle, from synthesis and purification to formulation and bioavailability. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is a crucial indicator of purity. A sharp melting point range typically signifies a high degree of purity, whereas a broad range often suggests the presence of impurities. This parameter is critical during the selection of solid dosage forms and manufacturing processes, such as granulation and tablet compression.
The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is paramount for purification techniques like distillation. It also provides insights into the compound's volatility, which is a key consideration for handling, storage, and the selection of appropriate formulation strategies, including lyophilization and spray drying. For a novel compound such as this compound, an α,β-acetylenic ketone, a thorough understanding of these properties is the bedrock of its chemical and pharmaceutical development.
Predicted Physicochemical Properties of this compound
In the absence of extensive experimental data, computational methods provide reliable estimations of physical properties. These predictions are derived from the molecule's structure, utilizing quantitative structure-property relationship (QSPR) models. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CCC#CC(=O)Cc1ccccc1 .
Based on this structure, the predicted physical properties are summarized in the table below.
| Property | Predicted Value | Unit | Prediction Tool |
| Melting Point | 85.3 °C | °C | AAT Bioquest Melting Point Predictor |
| Boiling Point | 298.7 °C | °C | AAT Bioquest Boiling Point Predictor |
Table 1: Predicted Physicochemical Properties of this compound. These values serve as essential benchmarks for guiding experimental design and purification strategies.
Synthesis of this compound: A Contextual Overview
This compound belongs to the class of α,β-acetylenic ketones. The synthesis of these compounds is of significant interest in organic chemistry due to their utility as versatile building blocks for more complex molecules. A common synthetic route involves the oxidation of the corresponding propargylic alcohol.
A general representation of this synthetic pathway is the oxidation of 1-phenyl-4-hexyn-3-ol. This reaction highlights the formation of the ketone functionality, which is central to the molecule's chemical reactivity and physical properties. Understanding the synthetic origin is crucial for anticipating potential impurities that could influence the melting and boiling points.
Experimental Determination of Melting Point
For a crystalline solid like this compound, two primary methods are recommended for accurate melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Method (Thiele Tube)
This classic and accessible method relies on the visual observation of the phase transition of a small sample in a capillary tube heated in a controlled manner.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, ensuring a slow and steady temperature increase (1-2 °C per minute) as the temperature approaches the predicted melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting point range.
Causality Behind Experimental Choices: The gradual heating rate is critical to allow for thermal equilibrium between the heating medium, the thermometer, and the sample, ensuring an accurate reading. The use of a Thiele tube promotes uniform heating through natural convection of the oil.
DOT Diagram for Thiele Tube Apparatus
Caption: Thiele Tube setup for melting point determination.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated using certified reference standards with known melting points (e.g., indium).
-
Measurement: The sample and reference pans are placed in the DSC cell. A controlled temperature program is initiated, typically with a heating rate of 5-10 °C per minute under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.
Trustworthiness of the Protocol: The self-validating nature of DSC lies in its calibration with internationally recognized standards. The resulting thermogram not only provides the melting point but also the enthalpy of fusion, offering further characterization of the material's thermodynamic properties.
DOT Diagram for DSC Workflow
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Phenyl-4-hexyn-3-one in Organic Solvents
Foreword: The Crucial Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, synthetic chemistry, and materials science, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of innovation. For researchers and drug development professionals, the solubility profile of a molecule like 1-Phenyl-4-hexyn-3-one dictates its potential applications, from reaction kinetics in synthetic pathways to bioavailability in physiological systems. This in-depth technical guide provides a comprehensive exploration of the solubility of this compound, blending theoretical principles with practical experimental guidance to empower scientists in their research endeavors.
Deconstructing the Solute: Molecular Structure and Polarity of this compound
To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule is a composite of three key functional groups: a phenyl group, a ketone, and an internal alkyne. The interplay of these groups governs the molecule's overall polarity and its capacity for intermolecular interactions.
-
The Phenyl Group (C₆H₅-): This bulky, nonpolar aromatic ring is hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces.
-
The Ketone Group (C=O): The carbonyl group introduces a significant dipole moment, making this region of the molecule polar. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor.
-
The Alkyne Group (-C≡C-): The carbon-carbon triple bond is relatively nonpolar, contributing to the overall hydrophobic character of the hydrocarbon chain.
The combination of a large nonpolar phenyl group and a hydrocarbon chain with a localized polar ketone group suggests that this compound is a moderately polar molecule . Its solubility will therefore be highest in solvents that can effectively interact with both its polar and nonpolar regions.
The "Like Dissolves Like" Principle: Predicting Solubility in Common Organic Solvents
The adage "like dissolves like" remains a fundamental principle in predicting solubility. This concept is rooted in the idea that a solute will dissolve best in a solvent that has similar intermolecular forces. Based on the structural analysis of this compound, we can predict its solubility in a range of common organic solvents.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, effectively solvating the polar ketone group. Their organic nature also allows for favorable van der Waals interactions with the phenyl ring and the hydrocarbon chain. |
| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in hydrogen bonding with the ketone group (acting as hydrogen bond donors). Their hydrocarbon portions can interact with the nonpolar parts of the solute. However, the strong hydrogen bonding network of the alcohols themselves might slightly hinder the dissolution of the less polar parts of the solute. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Toluene, with its aromatic ring, may show some affinity for the phenyl group of the solute. Diethyl ether has a small dipole and can interact favorably with the ketone. Hexane, being entirely nonpolar, is expected to be the poorest solvent in this class as it can only engage in weak van der Waals forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds due to a combination of dipole-dipole and dispersion forces.[1] They can effectively solvate both the phenyl ring and the ketone group. |
Analogous Compound Solubility Data
| Compound | Solvent | Solubility |
| Phenylacetylene | Acetone | Soluble[2] |
| Diethyl Ether | Miscible[2] | |
| Ethanol | Miscible[2] | |
| Chloroform | Sparingly Soluble[2] | |
| 4-Phenyl-2-butanone | Ethanol | Moderately Soluble[3] |
| Acetone | Moderately Soluble[3] | |
| Water | Practically Insoluble[4] | |
| Benzalacetone | Ethanol, Ether, Benzene, Chloroform | Soluble[5][6] |
| Water, Petroleum Ether | Slightly Soluble[5][6] |
This data from analogous compounds strongly supports the predicted solubility profile, indicating that this compound is likely to be readily soluble in polar aprotic and chlorinated solvents, and moderately soluble in polar protic and some nonpolar solvents.
A Practical Approach: Experimental Determination of Solubility
Theoretical predictions provide a strong foundation, but empirical determination remains the gold standard for establishing a compound's solubility. The following protocol outlines a robust and self-validating method for quantifying the solubility of this compound.
Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the most reliable for determining the equilibrium solubility of a compound.[7]
Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add a pre-weighed excess amount of this compound. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy against a calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in terms of mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the principles discussed, the following diagrams provide a visual representation of the key concepts.
Molecular Structure and Functional Groups
Caption: Molecular structure of this compound highlighting its key functional groups.
Solubility Prediction Workflow
Caption: Logical workflow for predicting the solubility of an organic compound.
Conclusion: From Prediction to Practical Application
The solubility of this compound in organic solvents is governed by its distinct molecular structure, which features both polar and nonpolar characteristics. Theoretical predictions, supported by data from analogous compounds, suggest high solubility in polar aprotic and chlorinated solvents, moderate to high solubility in polar protic solvents, and lower solubility in nonpolar solvents. For definitive quantitative data, the shake-flask method provides a reliable experimental protocol.
By understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the pace of discovery and innovation.
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An In-Depth Technical Guide to the Discovery and History of α,β-Ynones
Abstract
α,β-Acetylenic ketones, commonly known as ynones, represent a versatile and powerful class of organic compounds characterized by a conjugated system of a carbon-carbon triple bond and a ketone.[1][2] This unique structural motif imbues them with dichotomous reactivity, making them invaluable building blocks in modern organic synthesis. Their journey from discovery over a century ago to their current status as indispensable tools in the synthesis of complex natural products, pharmaceuticals, and advanced materials is a testament to the enduring ingenuity of chemical science.[3][4] This guide provides a comprehensive overview of the historical milestones, the evolution of synthetic methodologies, the fundamental principles of their reactivity, and their application in cutting-edge research for an audience of professional chemists and drug development scientists.
Introduction: The Intrinsic Reactivity of the Ynone Framework
An α,β-ynone is defined by the structure R¹-C≡C-C(=O)R², where an alkyne is directly conjugated to a carbonyl group.[1][2] This conjugation establishes a unique electronic landscape. The electron-withdrawing nature of the carbonyl group polarizes the alkyne, rendering the β-carbon electrophilic and susceptible to nucleophilic attack (a Michael-type addition). Simultaneously, the carbonyl carbon retains its classical electrophilic character. This dual electrophilicity is the cornerstone of ynone chemistry, allowing for a diverse array of transformations.
The ability of ynones to act as precursors for a wide range of valuable heterocycles and to be incorporated into complex molecular architectures has cemented their importance in synthetic chemistry.[3] They are not merely synthetic curiosities but are found in bioactive natural products like Capillin.[1][5] Understanding their history and the development of their synthesis provides critical context for leveraging their full potential in modern chemical research.
Caption: General structure of an α,β-ynone highlighting the key electrophilic centers.
A Historical Perspective: The Dawn of Ynone Chemistry
The chemistry of ynones has been developing for over a century, with early explorations into acetylenic compounds laying the groundwork.[3]
-
Pioneering Work: The late 19th and early 20th centuries saw foundational work on acetylenic compounds by chemists like Charles Moureu and his student Charles Dufraisse.[6][7] While their wartime research focused on unstable compounds like acrolein, their broader investigations into acetylenic chemistry were crucial.[6][7] The first direct synthesis of an ynone was reported by Nef in 1899, involving the reaction of sodium phenylacetylide with benzoyl chloride, although this method was limited in scale and yield.[8]
-
Early Synthetic Efforts: Initial methods for preparing ynones were often harsh and lacked general applicability. These included the oxidation of propargyl alcohols using strong oxidants like manganese dioxide or chromium-based reagents.[8] While effective, the toxicity and lack of selectivity of these reagents were significant drawbacks.[8][9] Another early approach involved the Friedel-Crafts-type acylation of terminal alkynes, which also suffered from limitations in substrate scope and reaction conditions.
The progression of synthetic chemistry in the 20th century, particularly the advent of transition-metal catalysis, would prove to be the turning point for ynone synthesis, transforming it from a niche curiosity into a robust and widely accessible field.
The Evolution of Synthetic Methodologies
The demand for milder, more efficient, and functional-group-tolerant methods has driven the evolution of ynone synthesis. Modern approaches offer unparalleled control and versatility compared to their historical predecessors.
Oxidation of Propargyl Alcohols
The oxidation of secondary propargyl alcohols remains a fundamental and direct route to ynones.[1] The key to modernizing this method has been the development of milder and more selective oxidizing agents.
-
Causality: The primary challenge with early oxidation methods (e.g., using CrO₃) was over-oxidation and incompatibility with sensitive functional groups. The scientific community sought reagents that could selectively oxidize the secondary alcohol to a ketone without affecting the alkyne or other parts of the molecule.
-
Modern Reagents: A significant improvement came with reagents like the Swern and Dess-Martin periodinane oxidations. More recently, methods using N-Iodosuccinimide (NIS) or catalytic systems involving copper nanoparticles with TBHP as the oxidant have provided even milder and more environmentally friendly options.[9][10][11] These modern protocols often proceed at room temperature with high yields and excellent functional group tolerance.[8][10]
Acylation of Terminal Alkynes
Directly acylating a terminal alkyne is one of the most convergent strategies. The development of palladium- and copper-catalyzed cross-coupling reactions revolutionized this approach.
-
The Sonogashira Coupling: The acyl Sonogashira reaction, a palladium- and copper-cocatalyzed coupling between a terminal alkyne and an acyl chloride, is arguably the most powerful and widely used method for ynone synthesis today.[12][13]
-
Expertise & Causality: The genius of the Sonogashira reaction lies in its catalytic cycle, which operates under mild, basic conditions. This avoids the harshness of stoichiometric organometallic reagents (like alkynyl Grignards or organolithiums) and the strong Lewis acids required for Friedel-Crafts reactions. This mildness is crucial for the synthesis of complex molecules where sensitive functional groups must be preserved. The catalytic nature of the reaction also makes it highly efficient.
-
Modern Variants: Recent advancements have expanded the scope of acylating agents beyond acyl chlorides to include carboxylic acids, esters, and amides, further increasing the method's versatility.[2][12]
Other Significant Methods
-
Alkenone Transformations: Ynones can be synthesized from α,β-unsaturated ketones (enones) through various addition-elimination sequences.
-
Photochemical Synthesis: Emerging strategies utilize photochemistry, for instance, using tetrabutylammonium decatungstate (TBADT) as a photocatalyst to generate ynones directly from aldehydes and substituted alkynes.[14] This approach offers a metal-free, high-yield pathway that can be scaled using continuous flow reactors.[14]
Data Summary: Comparison of Key Synthetic Routes
| Method | Acyl Source | Alkyne Source | Key Catalyst/Reagent | Key Advantages | Common Limitations |
| Oxidation | N/A | Propargyl Alcohol | NIS, MnO₂, DMP | Direct, uses readily available precursors. | Requires pre-functionalized substrate. |
| Acyl Sonogashira | Acyl Chloride | Terminal Alkyne | Pd(0)/Cu(I) | High functional group tolerance, mild, versatile.[2] | Requires pre-formed acyl chloride, potential for side reactions. |
| Alkyne Acylation | Acyl Chloride | Alkynylaluminum | None (Stoichiometric) | Good for specific substrates.[1] | Requires stoichiometric organometallic reagent. |
| Photochemical | Aldehyde | Sulfone-based Alkyne | TBADT | Metal-free, scalable, high yields.[14] | Requires specialized photochemical setup. |
The Dichotomous Reactivity of α,β-Ynones
The dual electrophilic nature of the ynone scaffold allows for precise control over reaction pathways, primarily dictated by the nature of the nucleophile.
Nucleophilic Addition: 1,2- vs. 1,4- (Michael) Addition
A nucleophile approaching an ynone has a choice: attack the carbonyl carbon (1,2-addition) or the β-alkynyl carbon (1,4- or conjugate addition).[5][15]
-
Hard vs. Soft Nucleophiles (HSAB Theory): This choice is often rationalized by Hard and Soft Acid and Base (HSAB) theory. "Hard" nucleophiles (highly charged, non-polarizable, e.g., Grignard reagents, organolithiums) tend to favor irreversible attack at the "harder" electrophilic carbonyl carbon, leading to 1,2-addition products (propargyl alcohols).[15]
-
"Soft" nucleophiles (less charged, more polarizable, e.g., enolates, amines, thiols, cuprates) prefer to attack the "softer" β-carbon in a reversible, thermodynamically controlled process known as the Michael addition.[15][16] This pathway is often favored as it results in the formation of a more stable product.[5]
Caption: Competing pathways for nucleophilic attack on an α,β-ynone.
Cycloaddition Reactions
The conjugated π-system of ynones makes them excellent partners in various cycloaddition reactions, providing rapid access to complex cyclic and heterocyclic systems.[17]
-
[4+2] Cycloadditions (Diels-Alder): Ynones can act as potent dienophiles, reacting with dienes to form six-membered rings.
-
[3+2] Cycloadditions: They readily react with 1,3-dipoles such as azides, nitrones, and nitrile oxides to construct five-membered heterocyclic rings like triazoles, isoxazoles, and pyrazoles, which are common motifs in pharmaceuticals.[17]
-
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can produce cyclobutene derivatives.[17]
Applications in Drug Discovery and Total Synthesis
The synthetic utility of ynones translates directly into their application as critical intermediates in the construction of molecules with significant biological activity.[3][4]
-
Natural Product Synthesis: The ability to undergo predictable and diastereoselective transformations makes ynones ideal starting points or key intermediates in the total synthesis of complex natural products.[3][4] Their rigid structure can help establish stereocenters early in a synthetic sequence. For example, they have been used in the synthesis of polycyclic diterpenoids and other complex frameworks.[18]
-
Medicinal Chemistry: Ynones are considered "privileged structures" in drug discovery. The products derived from them, particularly heterocycles like pyrazoles, quinolines, and indoles, are prevalent in pharmaceuticals.[19][20] Furthermore, the ynone moiety itself is found in bioactive compounds, including antifungal agents and enzyme inhibitors.[3] The development of diversity-oriented synthesis platforms often relies on ynone chemistry to rapidly generate libraries of complex molecules for biological screening.[21]
Representative Experimental Protocol: Acyl-Sonogashira Synthesis of 1,3-Diphenylprop-2-yn-1-one
This protocol describes a standard, reliable method for synthesizing a model α,β-ynone, demonstrating the power and practicality of modern cross-coupling chemistry.
Trustworthiness Statement: This protocol is based on well-established Acyl-Sonogashira coupling procedures. The use of an inert atmosphere, degassed solvents, and precise catalyst loading are critical for reproducibility and high yield. The workup procedure is designed to effectively remove catalysts and byproducts.
Caption: Experimental workflow for the synthesis of a model α,β-ynone via Acyl-Sonogashira coupling.
Methodology:
-
Vessel Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen gas. This process is repeated three times to ensure an inert atmosphere.
-
Reagent Charging: To the flask are added dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 70 mg, 0.1 mmol, 1 mol%) and copper(I) iodide (CuI, 19 mg, 0.1 mmol, 1 mol%).
-
Solvent and Reagent Addition: Anhydrous, degassed tetrahydrofuran (THF, 40 mL) and triethylamine (Et₃N, 2.8 mL, 20 mmol) are added via syringe. The mixture is stirred for 5 minutes. Phenylacetylene (1.1 mL, 10 mmol) is then added, and the solution is stirred for another 10 minutes.
-
Acyl Chloride Addition: Benzoyl chloride (1.28 mL, 11 mmol) is added dropwise over 5 minutes. The reaction mixture may become thick with the formation of triethylammonium chloride precipitate.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until consumption of the starting alkyne is complete (typically 4-6 hours).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (50 mL). The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3-diphenylprop-2-yn-1-one as a pale yellow solid.
Conclusion and Future Outlook
From their initial discovery through challenging, low-yielding syntheses, α,β-ynones have evolved into one of the most versatile and reliable building blocks in the synthetic chemist's toolkit.[3] The development of robust, transition-metal-catalyzed methodologies has made them readily accessible, unlocking their vast potential. Their unique and predictable reactivity continues to be exploited in the elegant synthesis of complex natural products and in the generation of novel molecular entities for drug discovery.[4]
Future research will likely focus on developing even more sustainable and atom-economical synthetic methods, perhaps leveraging biocatalysis or more advanced photochemical strategies. As our understanding of chemical reactivity deepens, the application of ynones in asymmetric catalysis and materials science will undoubtedly expand, ensuring their prominent role in the future of chemical innovation.
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
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One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society. [Link]
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First Total Synthesis of Garajonone. ChemistryViews. [Link]
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A Senior Application Scientist's Perspective on a Versatile Chemical Intermediate
An In-depth Technical Guide to 1-Phenyl-4-hexyn-3-one: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate with applications in organic synthesis and potential relevance in drug discovery. This document will delve into its fundamental properties, established synthetic methodologies, spectroscopic signature, and known applications, offering insights for researchers, chemists, and professionals in drug development.
Core Molecular Attributes
This compound is a polyfunctional molecule incorporating a phenyl group, a ketone, and an internal alkyne. This unique combination of functional groups imparts a specific reactivity profile that is attractive for the synthesis of more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O | Pharmaffiliates[1] |
| Molecular Weight | 172.22 g/mol | Pharmaffiliates[1] |
| CAS Number | 122124-41-8 | Pharmaffiliates[1] |
| Appearance | Colorless Oil | Pharmaffiliates[1] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through various established organic chemistry reactions. A common and logical approach involves the coupling of a phenyl-containing electrophile with a nucleophile derived from a 4-hexyn-3-one precursor, or vice-versa. One plausible synthetic route is the oxidation of the corresponding secondary alcohol, 1-phenyl-4-hexyn-3-ol.
Workflow for a Plausible Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following table outlines the expected key signals in its ¹H NMR, ¹³C NMR, and IR spectra.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies | Key Structural Correlations |
| ¹H NMR | δ 7.2-8.0 ppm (m, 5H)δ 3.8-4.0 ppm (s, 2H)δ 2.0-2.2 ppm (q, 2H)δ 1.0-1.2 ppm (t, 3H) | Aromatic protons (phenyl group)Methylene protons adjacent to the phenyl groupMethylene protons of the ethyl groupMethyl protons of the ethyl group |
| ¹³C NMR | δ ~200 ppmδ ~135 ppmδ ~128-130 ppmδ ~80-90 ppmδ ~45 ppmδ ~30 ppmδ ~10 ppm | Carbonyl carbonQuaternary carbon of the phenyl groupAromatic carbonsAlkyne carbonsMethylene carbon adjacent to the phenyl groupMethylene carbon of the ethyl groupMethyl carbon of the ethyl group |
| IR | ~2200-2260 cm⁻¹ (weak)~1685 cm⁻¹ (strong)~3030 cm⁻¹ (medium)~1600, 1495 cm⁻¹ (medium) | C≡C stretch (alkyne)C=O stretch (ketone)Aromatic C-H stretchAromatic C=C stretches |
Reactivity and Potential Applications in Drug Development
The chemical architecture of this compound offers several avenues for further chemical transformations, making it a versatile building block in medicinal chemistry.
-
Michael Addition: The α,β-unsaturated system, when isomerized to 1-phenyl-1-hexen-3-one, can act as a Michael acceptor, allowing for the introduction of various nucleophiles.
-
Alkyne Modifications: The internal alkyne can undergo a variety of reactions, including cycloadditions (e.g., "click" chemistry), hydrofunctionalization, and coupling reactions.
-
Ketone Chemistry: The carbonyl group can be targeted for reductions, additions of organometallic reagents, and the formation of imines or other derivatives.
These reactive handles make this compound a valuable precursor for the synthesis of heterocyclic compounds and other complex molecules with potential biological activity.
Experimental Protocol: A Representative Oxidation Reaction
The following is a generalized protocol for the oxidation of a secondary alcohol to a ketone, which would be a plausible final step in the synthesis of this compound.
Protocol: Pyridinium Chlorochromate (PCC) Oxidation of 1-Phenyl-4-hexyn-3-ol
-
Reagent Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Substrate Addition: Dissolve 1-phenyl-4-hexyn-3-ol (1.0 equivalent) in DCM and add it dropwise to the PCC suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Diagram of the Experimental Workflow
Caption: A typical workflow for the PCC oxidation of an alcohol to a ketone.
References
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An In-Depth Technical Guide to Exploring the Potential Biological Activity of 1-Phenyl-4-hexyn-3-one
Introduction: Unveiling the Potential of a Novel Molecule
In the landscape of drug discovery, the exploration of novel chemical entities with unique structural motifs is a cornerstone of identifying next-generation therapeutics. 1-Phenyl-4-hexyn-3-one presents an intriguing scaffold, integrating key functional groups known to confer significant biological activity. This molecule belongs to the class of α,β-unsaturated ketones, which are recognized for a wide array of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties[1][2]. The reactivity of the α,β-unsaturated carbonyl system allows for potential covalent interactions with biological nucleophiles, a mechanism utilized by numerous approved drugs.
Furthermore, the presence of a phenyl group and an alkyne moiety suggests the potential for diverse molecular interactions. Phenyl groups are ubiquitous in pharmaceuticals, contributing to binding through hydrophobic and aromatic interactions. The alkyne group, with its linear geometry and electron-rich triple bond, can participate in various non-covalent interactions and has been incorporated into drugs to enhance potency, selectivity, and metabolic stability[3][4][5]. The unique combination of these features in this compound warrants a systematic investigation into its potential biological activities.
This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to explore the biological potential of this compound. The proposed workflow is designed to first assess its general cytotoxic effects, followed by a deep dive into target identification and mechanism of action, providing a robust pathway for its preclinical evaluation.
Proposed Experimental Workflow: A Roadmap to Biological Characterization
The investigation into the biological activity of this compound should follow a logical and tiered approach. This workflow is designed to maximize the information gathered at each stage, guiding subsequent experimental decisions.
Figure 1: Proposed Experimental Workflow. This diagram illustrates a phased approach to characterizing the biological activity of this compound, starting with broad screening and progressing to specific target identification and mechanistic studies.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to determine if this compound exhibits cytotoxic or anti-proliferative effects. A panel of cancer cell lines from diverse tissue origins should be employed to identify potential tissue-specific sensitivities.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[6][7].
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of this compound | Reference Drug (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 | 0.8 |
| A549 | Lung Cancer | 25.8 | 1.2 |
| HCT116 | Colon Cancer | 9.5 | 0.5 |
| PC-3 | Prostate Cancer | 32.1 | 1.5 |
Table 1: Example Cytotoxicity Data Summary. This table illustrates how to present the IC50 values of this compound across different cancer cell lines, with a reference compound for comparison.
Phase 2: Identifying the Molecular Target
Assuming this compound demonstrates significant cytotoxicity, the next critical step is to identify its direct molecular target(s) within the cell. This is crucial for understanding its mechanism of action and for further drug development efforts.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability[8][9][10].
Methodology:
-
Cell Treatment: Treat intact cells with either this compound (at a concentration several-fold higher than its IC50) or a vehicle control for a specified time (e.g., 1-2 hours)[8].
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blotting or mass spectrometry to detect the abundance of a specific protein of interest or for proteome-wide analysis. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
An alternative, yet more resource-intensive approach, is affinity-based pull-down, where the compound is immobilized on a solid support to capture its binding partners from cell lysates[11][12][13].
Phase 3: Elucidating the Mechanism of Action
Once a target or a set of potential targets is identified, the subsequent step is to understand the downstream consequences of the compound-target interaction.
Protocol 3: Kinome Profiling
Given that many small molecule inhibitors target kinases, a kinome-wide screen can efficiently determine if this compound acts as a kinase inhibitor. Several commercial services offer kinome profiling against hundreds of kinases[14][15][16].
Methodology:
-
Compound Submission: Submit this compound to a specialized contract research organization.
-
Screening: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases. The percentage of inhibition for each kinase is determined.
-
Data Analysis: The results are often visualized as a "kinome tree" to illustrate the selectivity profile of the compound. Follow-up dose-response assays are performed for the most potently inhibited kinases to determine their IC50 values.
| Kinase Target | % Inhibition at 10 µM | Hypothetical IC50 (µM) |
| EGFR | 85 | 0.5 |
| VEGFR2 | 78 | 1.2 |
| SRC | 65 | 5.8 |
| MAPK1 | 12 | > 50 |
Table 2: Example Kinome Profiling Data. This table shows hypothetical results from a kinome screen, highlighting potential kinase targets of this compound.
Protocol 4: Western Blotting for Signaling Pathway Analysis
If kinome profiling identifies specific kinase targets, Western blotting can be used to validate these findings in a cellular context by examining the phosphorylation status of downstream substrates[17][18].
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract total protein[18][19].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane[18].
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Figure 2: Hypothetical Signaling Pathway. This diagram illustrates a potential mechanism of action where this compound inhibits the EGFR signaling pathway, leading to a reduction in cell proliferation.
Conclusion and Future Directions
This technical guide outlines a systematic and robust strategy for the initial biological characterization of this compound. The proposed workflow, from broad cytotoxicity screening to specific target identification and mechanism of action studies, provides a clear path for elucidating its therapeutic potential. The inherent reactivity of its α,β-unsaturated ketone core, combined with the pharmacological significance of its phenyl and alkyne moieties, makes this compound a compelling candidate for further investigation in oncology and other therapeutic areas. The successful execution of these studies will provide the critical data necessary to advance this novel molecule through the drug discovery pipeline.
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A Comprehensive Technical Review of 1-Phenyl-4-hexyn-3-one and its Analogs: Synthesis, Properties, and Therapeutic Potential
Introduction
The α,β-alkynyl ketone scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic and steric properties. The linear geometry of the alkyne moiety and the electrophilic nature of the conjugated system offer a versatile platform for designing targeted therapeutic agents. The incorporation of an alkynyl group can enhance metabolic stability, optimize pharmacokinetic profiles, and increase target selectivity, making it a valuable functional group in drug discovery.[1][2] This guide focuses on 1-Phenyl-4-hexyn-3-one as a representative member of this class, exploring its chemical characteristics, synthetic routes, and the vast therapeutic potential of its structural analogs. While direct biological data on this compound is limited in public literature, this review synthesizes the extensive research on its analogs to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the established anti-inflammatory and cytotoxic activities of related compounds, providing a rationale for the future investigation of this promising chemical space.
Physicochemical Properties of the Core Scaffold
Understanding the fundamental properties of this compound and its core components is crucial for its application in drug design and synthesis. The key structural features are the phenyl group, the ethyl ketone, and the terminal alkyne, which together define its reactivity and potential biological interactions.
| Property | This compound | Hex-4-yn-3-one | 1-Phenyl-1-hexyn-3-ol |
| CAS Number | 122124-41-8 | 10575-41-4 | 1817-51-2 |
| Molecular Formula | C₁₂H₁₂O | C₆H₈O | C₁₂H₁₄O |
| Molecular Weight | 172.22 g/mol | 96.13 g/mol [3] | 174.24 g/mol [4] |
| Appearance | Colorless Oil | - | - |
| Structure | Phenyl-CH₂-CH₂-CO-C≡C-CH₃ | CH₃-CH₂-CO-C≡C-CH₃ | Phenyl-C≡C-CH(OH)-CH₂-CH₂-CH₃ |
Synthesis of this compound and Analogs
The synthesis of α,β-alkynyl ketones is a well-established field in organic chemistry, with several robust methods available.[5] These compounds are valuable intermediates for a variety of more complex molecules, including many heterocyclic systems.
General Synthetic Strategies
The construction of the α,β-alkynyl ketone core can be achieved through several pathways:
-
Sonogashira Coupling: This is a powerful and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] For the synthesis of alkynyl ketones, an acyl chloride is often used as the electrophile.[7] This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[8]
-
Oxidative Alkynylation of Aldehydes: A metal-free alternative involves the reaction of aldehydes with hypervalent alkynyliodine reagents. This approach provides a direct route to α,β-alkynyl ketones with high functional-group compatibility.[9]
-
Reaction of Nitriles with Alkynyldimethylaluminum Reagents: This method offers a simple and efficient way to access α,β-alkynyl ketones from readily available nitriles and terminal alkynes. The reaction proceeds through an aluminated imine intermediate, which is then hydrolyzed to the desired ketone.[10]
Proposed Synthetic Workflow: Sonogashira Coupling
The Sonogashira coupling represents a highly efficient and versatile method for the synthesis of this compound. The general mechanism involves a palladium cycle and a copper cycle working in concert.
Detailed Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of acyl chlorides with terminal alkynes.[7]
Objective: To synthesize 1-(4-methylphenyl)-3-phenyl-2-propyn-1-one (an analog of the target compound).
Materials:
-
4-Methylbenzoyl chloride (1.0 mmol)
-
Ethynylbenzene (1.0 mmol)
-
Palladium catalyst (e.g., [PdCl₂(PPh₃)₂], 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triethylamine (TEA, 2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add the palladium catalyst and CuI.
-
Add anhydrous toluene, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethynylbenzene to the reaction mixture and stir for another 5 minutes.
-
Slowly add 4-methylbenzoyl chloride dropwise to the flask.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkynyl ketone.
Biological Activities and Therapeutic Potential
While this compound itself has not been extensively profiled, the broader class of phenyl-containing ketones and related heterocyclic analogs exhibits significant biological activities, particularly in the realms of oncology and immunology.
Anticancer Activity
The phenyl-ketone scaffold is a common feature in many potent anticancer agents. Analogs of this compound have demonstrated cytotoxicity against a range of cancer cell lines, often acting through mechanisms that disrupt fundamental cellular processes.
-
Tubulin Inhibition: Certain 4-phenyl-2-quinolone derivatives, which share the phenyl-keto substructure, have been identified as microtubule inhibitors. They disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]
-
Kinase Inhibition: Phenyl-substituted pyridazin-3-ones have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[12]
-
Induction of Apoptosis: A series of 1-aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-one derivatives showed significant antiproliferative activity by inducing apoptosis in various human cancer cell lines.[13] Similarly, (Z)-3-hexenyl-β-D-glucopyranoside, a related structure, demonstrated potent cytotoxicity against pancreatic cancer cells by inducing apoptosis and cell cycle arrest.[2]
-
General Cytotoxicity: Studies on 1,3-diphenyl-3-(phenylthio)propan-1-ones and fluorophenyl derivatives of 1,3,4-thiadiazole have reported high cytotoxic activity against breast cancer cells.[14][15]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Several analogs of this compound have shown promising anti-inflammatory properties.
-
Inhibition of Pro-inflammatory Cytokines: Phenylpropanoids found in essential oils are known to possess anti-inflammatory properties.[12] For instance, 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines.[16]
-
Modulation of Inflammatory Pathways: The anti-inflammatory effects are often mediated by the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.[16] Other related compounds, such as 3,5-diprenyl-4-hydroxyacetophenone, have demonstrated the ability to reduce the production of nitric oxide (NO), IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages.[17]
-
Broad-Spectrum Activity: Various heterocyclic compounds containing phenyl-one or related motifs, such as 1,3,4-oxadiazoles and 1,3-benzoxazines, have been reported to possess anti-inflammatory, antibacterial, and antifungal activities.
Putative Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory activity of many phenyl-ketone analogs is linked to their ability to modulate the inflammatory cascade in immune cells like macrophages. A common mechanism involves the inhibition of the NF-κB signaling pathway.
Structure-Activity Relationships (SAR)
While a specific SAR study for this compound is not available, we can infer potential relationships from the literature on its analogs.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity. For example, in a series of 1-(quinazolin-4-yl)ethanols, modifications at various positions of the quinazoline core (which contains a phenyl moiety) led to the discovery of more potent anticancer agents.[11]
-
The Ketone Moiety: The α,β-unsaturated nature of the ketone is often crucial for biological activity, as it can act as a Michael acceptor, enabling covalent interactions with biological targets like cysteine residues in enzymes.
-
The Alkynyl Group: The rigidity and linearity of the alkyne can help position the molecule optimally within a binding pocket. It can also participate in non-covalent interactions and influence the overall electronic properties of the molecule.
Key Experimental Protocols
To facilitate further research in this area, we provide outlines of standard protocols for evaluating the cytotoxic and anti-inflammatory activities of this compound and its analogs.
Workflow for Biological Evaluation
Protocol: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This protocol is a generalized method for assessing the effect of a compound on cell viability.[9]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are dissolved.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve fitting software.
Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol measures the ability of a compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.[4][9]
Objective: To assess the anti-inflammatory potential of a test compound by measuring its effect on nitric oxide (NO) production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[4]
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 18-24 hours.[1]
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells.
Conclusion and Future Directions
This compound belongs to the α,β-alkynyl ketone class of compounds, a scaffold with demonstrated and significant potential in therapeutic development. While direct biological data on this specific molecule is sparse, the extensive evidence from its analogs strongly suggests that it warrants further investigation. The structural motifs present in this compound are frequently found in compounds with potent anticancer and anti-inflammatory activities.
Future research should focus on:
-
Systematic Synthesis and Analoging: A library of analogs should be synthesized, exploring substitutions on the phenyl ring and modifications of the alkyl chains to establish a clear structure-activity relationship.
-
Comprehensive Biological Screening: this compound and its analogs should be screened against a broad panel of cancer cell lines and in various models of inflammation.
-
Mechanistic Elucidation: For active compounds, detailed mechanistic studies are required to identify their specific molecular targets and pathways of action. This could include enzyme inhibition assays, analysis of signaling pathways, and target identification studies.
By leveraging the established synthetic routes and bioassay protocols detailed in this guide, researchers are well-equipped to unlock the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel drug candidates for oncology and inflammatory diseases.
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A Comprehensive Technical Guide to the Safe Handling, and Storage of 1-Phenyl-4-hexyn-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the best practices for the safe handling, and storage of 1-Phenyl-4-hexyn-3-one (CAS Number: 122124-41-8; Molecular Formula: C₁₂H₁₂O)[1]. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally analogous chemicals and established laboratory safety protocols to offer a robust framework for risk mitigation. The core principles outlined herein are grounded in the known hazards associated with α,β-unsaturated ketones and terminal alkynes, providing a cautionary yet practical approach for laboratory personnel.
Understanding the Inherent Risks: A Proactive Approach to Safety
1.1. Inferred Hazard Profile
The hazard profile of this compound is extrapolated from related compounds. For instance, compounds like 4-hexen-3-one are known to be flammable, harmful if swallowed, and capable of causing skin and eye irritation[2]. Alkynes, in general, can be highly flammable[3]. Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses similar, if not enhanced, hazardous properties due to the combination of functional groups.
| Hazard Class | Inferred Risk based on Analogous Compounds |
| Flammability | Assumed to be a flammable liquid and vapor.[2][3][4] |
| Acute Oral Toxicity | Potentially harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Likely to cause skin irritation.[2] |
| Eye Damage/Irritation | Likely to cause serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory tract irritation.[2] |
1.2. Reactivity Considerations
The alkyne functionality in this compound presents a significant reactivity hazard. Terminal alkynes can form explosive acetylides with certain metals, such as copper, silver, and mercury. Therefore, contact with these metals or their salts must be strictly avoided. The conjugated ketone system may also participate in various reactions, and its reactivity should be considered when planning experiments.
Prudent Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.
2.1. Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated laboratory.
-
Fume Hood: All weighing, transferring, and reactions involving this compound must be performed inside a certified chemical fume hood to minimize the risk of inhalation exposure.[5]
-
Inert Atmosphere: For reactions sensitive to air or moisture, or to mitigate the risk of creating a flammable atmosphere, working under an inert gas (e.g., nitrogen or argon) is strongly recommended.[6]
2.2. Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE is mandatory to prevent dermal and eye contact.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should also be worn when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.
2.3. Step-by-Step Handling Protocol
The following protocol outlines a safe procedure for handling this compound in a laboratory setting.
-
Preparation: Before starting any work, ensure the fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents.
-
Inert Atmosphere (if required): If the procedure requires an inert atmosphere, prepare the reaction vessel by purging it with nitrogen or argon.
-
Weighing and Transfer:
-
Don non-sparking tools for all transfers.
-
Carefully weigh the required amount of this compound in a tared, sealed container within the fume hood.
-
Use a syringe or cannula for liquid transfers to minimize exposure.[7]
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
If the reaction is exothermic, have a cooling bath readily available.
-
-
Post-Reaction Work-up: Quench the reaction carefully, always adding the quenching agent to the reaction mixture slowly.
-
Waste Disposal: Dispose of all waste containing this compound in a designated, labeled hazardous waste container.[5] Do not pour down the drain.[5]
Secure and Compliant Storage
Proper storage of this compound is critical to maintaining its integrity and preventing accidents.
3.1. Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[8]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent degradation.
-
Container: Keep the container tightly sealed to prevent the escape of vapors and contamination.[9] Use containers with Teflon-lined caps.[9]
3.2. Segregation of Incompatible Chemicals
Proper segregation is a cornerstone of safe chemical storage.
-
Oxidizing Agents: Store this compound away from strong oxidizing agents to prevent vigorous or explosive reactions.[8]
-
Bases: Keep separate from strong bases.
-
Metals: Avoid storage near metals that can form explosive acetylides (e.g., copper, silver, mercury).
-
Flammables: Store in a designated flammable liquids cabinet.
Emergency Procedures: Preparedness is Paramount
In the event of an emergency, a swift and informed response is crucial.
4.1. Spills
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Eliminate all nearby ignition sources.
-
Containment: For small spills, use a non-combustible absorbent material (e.g., vermiculite or sand) to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate: Ventilate the area thoroughly.
4.2. Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid.
-
Evacuation: In case of a significant fire, evacuate the area immediately and activate the fire alarm.
4.3. Personal Exposure
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling, and storage of this compound demand a comprehensive understanding of its potential hazards and a steadfast commitment to established safety protocols. While specific data for this compound remains limited, a conservative approach based on the known risks of its constituent functional groups is essential. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to proper storage and emergency procedures, researchers can mitigate the risks associated with this and other novel chemical entities, fostering a culture of safety and scientific excellence.
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The Good Scents Company. (n.d.). 1-hexen-3-ol, 4798-44-1. Retrieved from [Link]
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BioOrganics. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Hexyn-3-ol. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. Retrieved from [Link]
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PubChem. (n.d.). (E)-1-phenylhex-1-en-4-yn-3-one. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-hexen-3-one, 2497-21-4. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). (1E)-1-phenyl-1-hexen-4-yn-3-ol. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 1-phenyl-1-hexyn-3-one. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Environmental Health & Safety, University of Washington. (n.d.). How do I safely store chemicals in laboratory? Retrieved from [Link]
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Neilson Lab. (n.d.). The manipulation of air.sensitive compounds. Retrieved from [Link]
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Chemsrc. (2025, August 26). (E)-1-phenyl-1-hexen-4-yn-3-ol. Retrieved from [Link]
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Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]
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MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
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Elizabeth City State University. (n.d.). Department of Natural Sciences, Pharmacy and Health Professions Laboratory Chemical Storage. Retrieved from [Link]
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Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. Retrieved from [Link]
Visualizations
Caption: Workflow for handling this compound.
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Methodological & Application
The Versatile Alkyne: A Detailed Guide to the Synthesis of Heterocycles from 1-Phenyl-4-hexyn-3-one
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the landscape of modern synthetic organic chemistry, the pursuit of efficient and modular routes to complex molecular architectures is a paramount objective. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to the synthetic chemist, α,β-alkynyl ketones stand out as exceptionally versatile building blocks, possessing a unique combination of electrophilic and nucleophilic centers. This guide focuses on a specific yet highly representative member of this class: 1-Phenyl-4-hexyn-3-one .
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of this compound in the synthesis of a variety of important heterocyclic scaffolds. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern these transformations, providing the causal reasoning behind experimental choices. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
I. Synthesis of Pyrazole Derivatives: A Tale of Two Nitrogens
The reaction of 1,3-dicarbonyl compounds with hydrazine to afford pyrazoles is a classic and reliable transformation in heterocyclic chemistry. As an α,β-alkynyl ketone, this compound possesses the requisite functionality to undergo this cyclocondensation. The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl carbon, followed by an intramolecular Michael addition to the alkyne and subsequent dehydration.
A critical consideration in the reaction of an unsymmetrical α,β-alkynyl ketone like this compound with hydrazine is the regioselectivity of the initial nucleophilic attack. The two electrophilic centers—the carbonyl carbon and the β-alkynyl carbon—present two potential sites for the initial interaction with a nucleophile. In the case of hydrazine, the initial attack is generally favored at the more electrophilic carbonyl carbon, leading to a hydrazone intermediate. Subsequent intramolecular cyclization then dictates the final regiochemistry of the pyrazole product.
Due to the electronic influence of the phenyl group and the ethyl group, two regioisomeric pyrazoles can be formed: 3-Ethyl-5-phenyl-1H-pyrazole and 5-Ethyl-3-phenyl-1H-pyrazole . The predominance of one isomer over the other is influenced by both steric and electronic factors, as well as the specific reaction conditions employed.
Mechanistic Pathway: Pyrazole Formation
Caption: General reaction mechanism for the synthesis of pyrazoles from this compound and hydrazine.
Experimental Protocol: Synthesis of Phenyl-Ethyl Pyrazoles
Objective: To synthesize a mixture of 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 172.23 | 10.0 | 1.72 g |
| Hydrazine hydrate (~64% soln.) | 50.06 | 12.0 | ~0.6 mL |
| Ethanol | 46.07 | - | 20 mL |
| Acetic Acid (glacial) | 60.05 | catalytic | ~0.1 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.72 g, 10.0 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the ketone has completely dissolved.
-
Add hydrazine hydrate (~0.6 mL, ~12.0 mmol) dropwise to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product, a mixture of regioisomers, can be purified by column chromatography on silica gel to separate the isomers if desired.
Expected Outcome:
The reaction is expected to yield a mixture of 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole. The ratio of the isomers will depend on the precise reaction conditions. Spectroscopic analysis (¹H NMR, ¹³C NMR) is essential for the characterization of the products and determination of the isomeric ratio.
II. Isoxazole Synthesis: The Oxygen-Nitrogen Heterocycle
Analogous to pyrazole synthesis, isoxazoles can be readily prepared from α,β-alkynyl ketones by reaction with hydroxylamine. The reaction proceeds through a similar cyclocondensation mechanism involving the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration.
The regioselectivity of this reaction is also a key consideration. The nucleophilic attack of hydroxylamine can occur at either the carbonyl carbon or the β-alkynyl carbon, leading to two possible regioisomeric isoxazoles: 3-Ethyl-5-phenylisoxazole and 5-Ethyl-3-phenylisoxazole . The regiochemical outcome is often dependent on the pH of the reaction medium. Under neutral or slightly acidic conditions, the reaction often favors the formation of the 5-substituted isoxazole, while basic conditions can favor the 3-substituted isomer.
Mechanistic Pathway: Isoxazole Formation
Caption: General reaction mechanism for the synthesis of isoxazoles from this compound and hydroxylamine.
Experimental Protocol: Synthesis of Phenyl-Ethyl Isoxazoles
Objective: To synthesize a mixture of 3-ethyl-5-phenylisoxazole and 5-ethyl-3-phenylisoxazole.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 172.23 | 10.0 | 1.72 g |
| Hydroxylamine hydrochloride | 69.49 | 12.0 | 0.83 g |
| Sodium acetate | 82.03 | 12.0 | 0.98 g |
| Ethanol | 46.07 | - | 25 mL |
| Water | 18.02 | - | 5 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.72 g, 10.0 mmol) in ethanol (25 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and sodium acetate (0.98 g, 12.0 mmol) in water (5 mL).
-
Add the aqueous solution of hydroxylamine and sodium acetate to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (30 mL) to the residue and extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the regioisomers.
Expected Outcome:
This protocol is expected to produce a mixture of 3-ethyl-5-phenylisoxazole and 5-ethyl-3-phenylisoxazole. The use of sodium acetate as a base to neutralize the HCl from hydroxylamine hydrochloride creates a buffered system that can influence the regioselectivity.
III. Gold-Catalyzed Synthesis of Furans: A Modern Approach
The synthesis of furans from 1,4-dicarbonyl compounds, known as the Paal-Knorr furan synthesis, is a cornerstone of heterocyclic chemistry.[1][2] While this compound is not a 1,4-dicarbonyl compound, its structure is amenable to transformation into a furan ring through modern catalytic methods. Gold catalysts, in particular, have emerged as powerful tools for the cyclization of enynes and related systems.[3]
The gold-catalyzed cyclization of this compound to form 2-Ethyl-4-phenylfuran likely proceeds through the coordination of the gold catalyst to the alkyne, which activates it towards nucleophilic attack. Intramolecular attack by the carbonyl oxygen leads to a cyclized intermediate that, after rearrangement and protodeauration, yields the aromatic furan ring.
Mechanistic Pathway: Gold-Catalyzed Furan Synthesis
Caption: Proposed mechanism for the gold-catalyzed synthesis of 2-ethyl-4-phenylfuran.
Experimental Protocol: Gold-Catalyzed Synthesis of 2-Ethyl-4-phenylfuran
Objective: To synthesize 2-ethyl-4-phenylfuran via a gold-catalyzed intramolecular cyclization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 172.23 | 1.0 | 172 mg |
| (Ph3P)AuCl | 494.8 | 0.05 | 24.7 mg |
| AgOTf | 256.9 | 0.05 | 12.8 mg |
| Dichloromethane (DCM), dry | 84.93 | - | 10 mL |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (Ph3P)AuCl (24.7 mg, 0.05 mmol) and AgOTf (12.8 mg, 0.05 mmol).
-
Add dry dichloromethane (5 mL) and stir the mixture at room temperature for 15 minutes in the dark to generate the active gold catalyst. A white precipitate of AgCl will form.
-
In a separate dry flask, dissolve this compound (172 mg, 1.0 mmol) in dry dichloromethane (5 mL).
-
Transfer the solution of the ketone to the flask containing the catalyst via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a short pad of Celite to remove the silver salts.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethyl-4-phenylfuran.
Expected Outcome:
This gold-catalyzed cyclization is anticipated to provide 2-ethyl-4-phenylfuran in good yield. The reaction is typically clean, with the main byproduct being any unreacted starting material.
IV. Pyridine Synthesis: Constructing the Six-Membered Ring
The synthesis of pyridines from acyclic precursors often involves the condensation of carbonyl compounds with a nitrogen source, such as ammonia or an ammonium salt. Several named reactions, including the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses, provide routes to substituted pyridines.[4] For a substrate like this compound, a modified Guareschi-Thorpe or a related condensation approach is conceivable.
This would likely involve the reaction of the α,β-alkynyl ketone with an enamine or a compound containing an active methylene group in the presence of ammonia or an ammonium salt. The reaction sequence would involve a series of Michael additions, condensations, and a final oxidation step to furnish the aromatic pyridine ring. The synthesis of 2-Ethyl-4-phenylpyridine would be the expected product from such a transformation.
Conceptual Workflow: Pyridine Synthesis
Caption: A conceptual workflow for the synthesis of 2-ethyl-4-phenylpyridine.
Proposed Protocol: Synthesis of 2-Ethyl-4-phenylpyridine (Adapted Guareschi-Thorpe Approach)
Objective: To synthesize 2-ethyl-4-phenylpyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 172.23 | 10.0 | 1.72 g |
| Ethyl acetoacetate | 130.14 | 10.0 | 1.30 g |
| Ammonium acetate | 77.08 | 50.0 | 3.85 g |
| Acetic Acid (glacial) | 60.05 | - | 20 mL |
Procedure:
-
In a 100 mL three-necked flask fitted with a reflux condenser and a mechanical stirrer, combine this compound (1.72 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), and ammonium acetate (3.85 g, 50.0 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Make the solution basic (pH ~8-9) by the slow addition of concentrated ammonium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-ethyl-4-phenylpyridine.
Note on Adaptation: This protocol is an adaptation of classical pyridine syntheses and may require optimization for this specific substrate. The final aromatization step may occur in situ or may require a separate oxidation step.
Conclusion
This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of a range of biologically and industrially relevant heterocyclic compounds. This guide has provided detailed, literature-supported protocols for the synthesis of pyrazoles, isoxazoles, furans, and pyridines from this readily accessible starting material. By understanding the underlying mechanistic principles, researchers can not only replicate these procedures but also rationally design new synthetic routes and troubleshoot experimental challenges. The continued exploration of the reactivity of α,β-alkynyl ketones will undoubtedly lead to the discovery of novel and efficient methods for the construction of complex molecular architectures.
References
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Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17, 2756–2767. [Link]
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Hockstedler, A. N., et al. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magn. Reson. Chem.2010 , 48(6), 489-493. [Link]
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Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Rasayan J. Chem.2020 , 13(2), 1045-1056. [Link]
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Supporting Information for Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Enone Oximes with Alkynes: A Route to 3,5-Disubstituted Isoxazoles. Org. Lett.2016 , 18(15), 3822–3825. [Link]
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Abbas, F. A., et al. Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives from Chalcones. Int. J. Pharm. Chem. Biol. Sci.2014 , 4(3), 717-724. [Link]
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Hantzsch, A. R. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Ann. Chem.1882 , 215(1), 1-82. [Link]
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Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News Nat. Sci.2023 , 50, 110-120. [Link]
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Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem. [Link]
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Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Eur. J. Med. Chem.2010 , 45(8), 3392-3398. [Link]
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Supporting Information for Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. RSC Adv.2022 , 12, 26864. [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules2022 , 27(19), 6296. [Link]
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Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR]. Chemical Shifts. [Link]
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Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Bioorg. Med. Chem. Lett.2021 , 49, 128291. [Link]
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Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian J. Chem. Sci.2023 , 13(3), 1-13. [Link]
-
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Application Note & Protocols: Strategic Application of Michael Addition Reactions with 1-Phenyl-4-hexyn-3-one
Abstract
The Michael addition, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability.[1][2] This application note provides an in-depth guide to the Michael addition reactions of 1-Phenyl-4-hexyn-3-one, an α,β-alkynyl ketone (ynone). We delve into the underlying reaction mechanisms, explore the scope of suitable nucleophiles, and present detailed, field-tested protocols for the successful execution of these powerful transformations. The unique electronic properties of ynones offer a versatile platform for creating complex molecular architectures, making them invaluable assets in pharmaceutical research and materials science.[3][4]
Introduction: The Synthetic Power of Ynones
The conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael reaction, is a fundamental tool for molecular construction.[2][5] While α,β-unsaturated ketones (enones) are common substrates, their alkyne counterparts, ynones, present a distinct and highly valuable reactivity profile.
This compound is an exemplary ynone substrate. The powerful electron-withdrawing effect of the carbonyl group polarizes the alkyne moiety, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[6][7] This activation enables a broad range of nucleophiles to add across the triple bond, leading to the stereoselective formation of functionalized α,β-unsaturated ketones. These products are versatile intermediates, primed for further synthetic elaboration.
This guide is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to leverage the synthetic potential of this compound.
Mechanistic Rationale and Stereochemical Considerations
The efficacy of the Michael addition to this compound is rooted in its electronic structure. The reaction proceeds via the attack of a nucleophile (the Michael donor) on the electron-deficient β-carbon of the ynone (the Michael acceptor).[1][2][8]
The process unfolds in two primary steps:
-
Nucleophilic Attack: The nucleophile adds to the β-carbon, breaking the C-C π-bond. The resulting negative charge is stabilized by delocalization onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.[1][2][6]
-
Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a mild acid introduced during workup, to yield the final vinyl ketone product.[1][2]
Caption: General mechanism of Michael addition to an ynone.
A critical aspect of additions to alkynes is the stereochemical outcome. The reaction typically proceeds via an anti-addition pathway, where the nucleophile and the proton add to opposite faces of the alkyne. This kinetically controlled process predominantly yields the (Z)-isomer.[3] However, it is essential to recognize that this initial adduct can isomerize to the more thermodynamically stable (E)-isomer, particularly in the presence of heat or catalytic amounts of acid or base.[3]
Scope of Nucleophiles: A Survey of Reactivity
The electrophilic nature of this compound accommodates a diverse array of nucleophiles, broadly classified as heteroatom or carbon-based donors.
| Nucleophile Class | Representative Examples | Key Characteristics & Causality |
| Thiols | Thiophenol, Cysteine derivatives, Alkanethiols | Highly potent ("soft") nucleophiles due to the high polarizability of sulfur. Reactions are often rapid, high-yielding, and can proceed without a catalyst under mild conditions.[3] The solvent scope is exceptionally broad.[3] |
| Amines | Piperidine, Morpholine, Aniline | Primary and secondary amines are effective nucleophiles. Reactivity is governed by a balance of nucleophilicity and basicity. Highly basic amines can act as catalysts. Steric hindrance around the nitrogen can impede the reaction rate.[1][3] |
| Alcohols | Methanol, Phenol | Generally poor nucleophiles compared to thiols and amines.[1][3] Efficient reaction often requires activation with a strong base to form the more nucleophilic alkoxide or the use of specific catalysts. |
| Stabilized Carbanions | Diethyl malonate, Ethyl acetoacetate, Nitroalkanes | The acidic α-protons of these compounds are readily removed by a base to form a resonance-stabilized enolate, which is an excellent "soft" nucleophile for conjugate addition.[1][5][9] |
| Organocuprates | Lithium diphenylcuprate (Ph₂CuLi), Lithium dimethylcuprate (Me₂CuLi) | Gilman reagents are superior for delivering alkyl and aryl groups in a 1,4-addition fashion, whereas more reactive organometallics like Grignard or organolithium reagents tend to favor 1,2-addition to the carbonyl.[2][6][10] |
Experimental Application Protocols
The following protocols provide validated, step-by-step procedures for conducting Michael addition reactions with this compound. Researchers should perform all manipulations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Caption: General workflow for Michael addition reactions.
Protocol 1: Thiol-Michael Addition of Thiophenol
This protocol describes the highly efficient addition of a thiol to this compound. Due to the high nucleophilicity of thiols, this reaction often proceeds to completion at room temperature without a catalyst.[3]
Materials & Reagents:
-
This compound (1.0 mmol, 172.2 mg)
-
Thiophenol (1.05 mmol, 115.7 mg, 106 µL)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
TLC plates (silica gel), Ethyl acetate/Hexanes for elution
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (172.2 mg, 1.0 mmol).
-
Dissolution: Add methanol (5 mL) and stir at room temperature until the solid is fully dissolved.
-
Nucleophile Addition: Using a micropipette, add thiophenol (106 µL, 1.05 mmol) dropwise to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, remove the methanol under reduced pressure using a rotary evaporator. The crude residue can be purified directly.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to isolate the desired vinyl sulfide product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The major product is expected to be the (Z)-isomer.
Protocol 2: Aza-Michael Addition of Piperidine
This protocol details the addition of a secondary amine. These reactions are typically clean and efficient, often proceeding without an explicit catalyst as the amine can serve as a base.
Materials & Reagents:
-
This compound (1.0 mmol, 172.2 mg)
-
Piperidine (1.1 mmol, 93.7 mg, 109 µL)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar and reflux condenser
-
TLC plates, Ethyl acetate/Hexanes with 1% triethylamine
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add this compound (172.2 mg, 1.0 mmol).
-
Dissolution: Add ethanol (5 mL) and stir to dissolve.
-
Nucleophile Addition: Add piperidine (109 µL, 1.1 mmol) to the solution at room temperature.
-
Reaction & Monitoring: Gently heat the reaction mixture to a mild reflux (approx. 80 °C) and stir. Monitor the reaction progress by TLC. To prevent streaking on the silica plate, it is advisable to add ~1% triethylamine to the eluent. The reaction is generally complete in 4-8 hours.
-
Workup: After the reaction is complete (as judged by TLC), allow the flask to cool to room temperature. Remove the solvent and excess piperidine using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes, often with 1% triethylamine to suppress protonation of the product on the silica, is recommended.
-
Characterization: Collect the pure fractions and concentrate them to yield the enaminone product. Confirm the structure and purity via NMR and mass spectrometry.
Troubleshooting and Critical Insights
-
1,2- vs. 1,4-Addition: While this compound is biased towards 1,4-addition, highly reactive, "hard" nucleophiles (like organolithium reagents) may yield some 1,2-addition product (attack at the carbonyl). Using softer nucleophiles like thiols, amines, and cuprates is the most effective strategy to ensure exclusive 1,4-addition.[2] The steric hindrance provided by the ethyl group on the ketone also helps disfavor direct carbonyl attack compared to an aldehyde.[8]
-
E/Z Isomerization: The kinetic (Z)-adduct is the typical major product. If the (E)-isomer is desired, or if a mixture is obtained, isomerization can sometimes be promoted by post-reaction treatment with a catalytic amount of acid (e.g., dilute HCl) or by extended heating, though this must be evaluated on a case-by-case basis.[3]
-
Reaction Rate: If a reaction is sluggish, particularly with less nucleophilic amines or alcohols, gentle heating can increase the rate. For carbon nucleophiles generated from 1,3-dicarbonyls, ensuring the complete formation of the enolate with an appropriate base (e.g., NaH, NaOEt) before adding the ynone is critical for success.
Conclusion
The Michael addition reactions of this compound represent a robust and versatile strategy for the synthesis of highly functionalized vinyl ketones. By understanding the underlying mechanistic principles and selecting the appropriate nucleophile and reaction conditions, researchers can predictably generate a wide array of valuable chemical intermediates. The protocols and insights provided herein serve as a comprehensive starting point for scientists aiming to incorporate this powerful transformation into their synthetic programs.
References
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D'Souza, D. M., & Müller, T. J. (2021). Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(10), 5743–5803. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
Wikipedia contributors. (2023). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]
-
Wang, J., et al. (2020). Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile. Organic Chemistry Frontiers. [Link]
-
Ashenhurst, J. (n.d.). 1,4-addition of enolates to enones ("The Michael Reaction"). Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
-
Fandrick, D. R., et al. (2019). Direct Catalytic Asymmetric Aldol Additions of Methyl Ynones. Spontaneous Reversal in the Sense of Enantioinduction. Journal of the American Chemical Society. [Link]
-
Perrier, S., & Fettes, S. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews. [Link]
-
LibreTexts Chemistry. (2024). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. OpenStax. [Link]
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The Strategic Application of 1-Phenyl-4-hexyn-3-one in the Synthesis of Complex Natural Products
Introduction: 1-Phenyl-4-hexyn-3-one as a Versatile Synthetic Linchpin
In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. This compound, a bifunctional ynone, has emerged as a highly valuable and versatile building block. Its unique molecular architecture, featuring a reactive terminal alkyne and a conjugated ketone, provides a powerful handle for the construction of complex carbocyclic and heterocyclic frameworks that are prevalent in a vast array of biologically active natural products. The presence of the phenyl group offers steric and electronic influence that can be exploited for regioselective transformations, while also serving as a foundational element for aromatic-containing target molecules. This application note will delve into the utility of this compound, with a primary focus on its role in the Pauson-Khand reaction for the synthesis of cyclopentenoid natural products.
Core Application: The Pauson-Khand Reaction for Cyclopentenone Annulation
The Pauson-Khand reaction (PKR) is a cornerstone of modern synthetic organic chemistry, enabling the convergent synthesis of α,β-cyclopentenones through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.[1][2] This transformation is typically mediated by cobalt carbonyl complexes, although other transition metals have also been employed.[3] For a substrate like this compound, the alkyne moiety readily participates in the PKR, leading to the formation of highly functionalized cyclopentenones. These five-membered ring systems are integral structural motifs in a multitude of natural products, including terpenes, prostaglandins, and alkaloids.[1][4]
Mechanistic Insights into the Pauson-Khand Reaction
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction commences with the formation of a stable hexacarbonyl dicobalt alkyne complex.[5][6] Subsequent coordination of an alkene to one of the cobalt centers, followed by migratory insertion, generates a metallacyclopentene intermediate. Carbonyl insertion and subsequent reductive elimination furnish the cyclopentenone product and regenerate the cobalt catalyst in a catalytic cycle, or release the cobalt in stoichiometric reactions. The regioselectivity of the reaction is influenced by steric and electronic factors of both the alkyne and alkene partners.[5]
Figure 1: Generalized workflow of the Pauson-Khand reaction.
Exemplary Application in Natural Product Synthesis: A Case Study Approach
While a direct total synthesis employing this compound is not prominently featured in the literature, its utility can be effectively demonstrated through analogous transformations with structurally similar ynones in the synthesis of complex natural products. The following examples highlight the strategic implementation of the Pauson-Khand reaction, for which this compound would be an excellent substrate.
Synthesis of Terpenoids
The Pauson-Khand reaction has been extensively used in the synthesis of terpenes, a large and diverse class of naturally occurring organic compounds.[1][7] For instance, in the synthesis of various fused-ring terpenoids, an intramolecular Pauson-Khand reaction of an enyne is often a key step to construct a bicyclic cyclopentenone core. An intermolecular reaction with a suitable cyclic alkene and an ynone like this compound could similarly lead to complex polycyclic systems.
A notable example is the synthesis of (±)-Paecilomycine A, a sesquiterpenoid with impressive neurotrophic activity. The synthesis by Mehta et al. utilized an intramolecular Pauson-Khand reaction to construct the core bicyclic system of the molecule.[7][8]
Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose moiety of natural nucleosides, often exhibit significant antiviral and anticancer activities. The Pauson-Khand reaction provides a powerful tool for the asymmetric synthesis of the chiral cyclopentenone precursors to these important therapeutic agents.[7] A strategy for the synthesis of (-)-Carbovir, an anti-HIV agent, involved an asymmetric intermolecular Pauson-Khand reaction between trimethylsilylacetylene and norbornadiene, followed by a retro-Diels-Alder reaction to unveil the functionalized cyclopentenone.[7] A similar approach using this compound could provide access to novel carbocyclic nucleoside analogues.
Experimental Protocols: A Representative Pauson-Khand Reaction
The following protocol is a representative procedure for the intermolecular Pauson-Khand reaction of an ynone with a strained alkene, based on established methodologies.[1][7] This protocol is intended to serve as a starting point for researchers utilizing this compound in their synthetic endeavors.
Materials and Equipment
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Norbornene (or other suitable alkene)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or 1,2-Dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (concentration typically 0.1 M).
-
Formation of the Cobalt-Alkyne Complex: To the stirred solution, add dicobalt octacarbonyl (1.1 equiv) portionwise at room temperature. The solution will typically change color to a deep red or brown, indicating complex formation. Stir the mixture for 1-2 hours at room temperature.
-
Addition of the Alkene: Add the alkene (e.g., norbornene, 2-5 equiv) to the reaction mixture.
-
Reaction Conditions: The reaction can be promoted either thermally or by the addition of a promoter.
-
Thermal Conditions: Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Promoted Conditions: For milder conditions, cool the reaction mixture to 0 °C and add a promoter such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) (2-4 equiv) portionwise. Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature and open it to the air. The excess cobalt carbonyl can be decomposed by stirring the solution exposed to air for several hours or by the addition of a mild oxidant (e.g., ceric ammonium nitrate in small portions until the color fades). Filter the mixture through a pad of Celite or silica gel, washing with dichloromethane or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentenone product.
Figure 2: Step-by-step experimental workflow for a representative Pauson-Khand reaction.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of a cyclopentenone product derived from this compound and a chosen alkene would be confirmed by standard spectroscopic techniques.
| Parameter | Expected Data |
| Appearance | Typically a viscous oil or a crystalline solid. |
| ¹H NMR | Resonances corresponding to the protons of the newly formed cyclopentenone ring, along with signals from the phenyl and ethyl groups. |
| ¹³C NMR | A characteristic signal for the ketone carbonyl (around 200-220 ppm) and signals for the olefinic carbons of the enone system. |
| IR Spectroscopy | Strong absorption bands for the α,β-unsaturated ketone carbonyl (around 1700-1720 cm⁻¹) and the C=C double bond (around 1610-1640 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the [2+2+1] cycloaddition product. |
Table 1: Summary of expected analytical data for a Pauson-Khand product of this compound.
Conclusion and Future Outlook
This compound stands as a potent and versatile building block in the arsenal of synthetic organic chemists. Its application in the Pauson-Khand reaction offers a direct and efficient route to complex cyclopentenoid structures that are at the heart of numerous biologically important natural products. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this and related ynones. Future advancements in catalytic and asymmetric variants of the Pauson-Khand reaction will undoubtedly expand the scope and utility of this compound in the stereoselective synthesis of ever more complex and medicinally relevant molecules.
References
-
Heravi, M. M., et al. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(60), 38195-38245. [Link]
-
Zhang, Z., et al. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(11), 3195. [Link]
-
Gibson, S. E., & Mainolfi, N. (2005). The Intermolecular Pauson–Khand Reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]
-
Pauson, P. L. (2011). The Khand Reaction. In Comprehensive Organic Synthesis (pp. 419-449). Elsevier. [Link]
-
Heravi, M. M., et al. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(60), 38195-38245. [Link]
-
Zhai, H., et al. (2009). Expeditious Construction of (+)-Mintlactone via Intramolecular Hetero-Pauson−Khand Reaction. The Journal of Organic Chemistry, 74(6), 2592-2593. [Link]
-
Li, T., et al. (2024). Total synthesis and target identification of marine cyclopiane diterpenes. Nature Communications, 15(1), 1-12. [Link]
-
Brummond, K. M. (2006). Rh(I)-Catalyzed Allenic Pauson-Khand Reaction. Organic Syntheses, 83, 118. [Link]
-
Organic Chemistry Portal. Pauson-Khand Reaction. [Link]
-
Organic Chemistry Portal. Total Synthesis of Paecilomycine A by Danishefsky. [Link]
-
Zhai, H., et al. (2009). Expeditious construction of (+)-mintlactone via intramolecular hetero-Pauson-Khand reaction. The Journal of Organic Chemistry, 74(6), 2592–2593. [Link]
-
Lovely, C. J., et al. (2013). Application of the Pauson–Khand reaction to the synthesis of the tricyclic core of the hamigerans. Tetrahedron Letters, 54(32), 4291-4293. [Link]
-
Rios, R. (2012). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 112(3), 1555-1616. [Link]
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Application Notes and Protocols: 1-Phenyl-4-hexyn-3-one as a Versatile Precursor for the Synthesis of Pharmaceutical Agents
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-4-hexyn-3-one, a highly functionalized ketone, and its applications as a strategic precursor in the synthesis of valuable pharmaceutical scaffolds. While direct literature on this specific molecule is nascent, its constituent functional groups—a phenyl ring, an internal alkyne, and a ketone—offer a rich landscape for synthetic transformations. This document outlines a plausible and robust synthesis of this compound and details its subsequent conversion into medicinally relevant heterocyclic systems, namely pyrazoles and pyrimidines. The protocols provided are designed for researchers and scientists in drug development, offering both theoretical insights and practical, step-by-step guidance.
Introduction: The Synthetic Potential of this compound
The quest for novel pharmaceutical agents is intrinsically linked to the development of versatile and efficient synthetic methodologies. Key to this endeavor is the identification and utilization of precursor molecules that provide a gateway to a diverse range of complex chemical structures. This compound emerges as a precursor of significant interest due to its unique combination of reactive sites. The internal alkyne, a functional group present in numerous approved pharmaceuticals, is known to enhance metabolic stability and target binding.[1][2] The ketone functionality, adjacent to the alkyne, creates an α,β-alkynyl ketone (ynone) system, a powerful electrophile for various nucleophilic addition and cycloaddition reactions.
This guide will first detail a practical, two-step synthesis for this compound, a compound not readily commercially available. Subsequently, we will explore its application in the synthesis of pyrazole and pyrimidine derivatives, core structures in a multitude of clinically significant drugs.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step process, commencing with the synthesis of the corresponding secondary alcohol, 1-Phenyl-4-hexyn-3-ol, followed by its oxidation.
Step 1: Synthesis of 1-Phenyl-4-hexyn-3-ol
The initial step involves the nucleophilic addition of a propynyl anion to benzaldehyde. This reaction constructs the carbon skeleton of the target molecule.
Diagram 1: Synthesis of 1-Phenyl-4-hexyn-3-ol.
Protocol 1: Synthesis of 1-Phenyl-4-hexyn-3-ol
-
Materials:
-
1-Butyne (1.1 eq)
-
n-Butyllithium (1.0 eq, 2.5 M in hexanes)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 1-butyne to the cooled THF.
-
Add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the butynyllithium anion.
-
Slowly add benzaldehyde to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-4-hexyn-3-ol.
-
Step 2: Oxidation to this compound
The secondary alcohol is then oxidized to the corresponding ketone. Several methods are available; a common and effective method is the use of Pyridinium chlorochromate (PCC).[3]
Diagram 2: Oxidation of 1-Phenyl-4-hexyn-3-ol to the target ketone.
Protocol 2: Oxidation to this compound
-
Materials:
-
1-Phenyl-4-hexyn-3-ol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-4-hexyn-3-ol in anhydrous DCM.
-
Add PCC to the solution in one portion. The mixture will turn into a dark slurry.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica pad thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure this compound.
-
Application in Heterocyclic Synthesis
The α,β-alkynyl ketone moiety in this compound is a versatile building block for the synthesis of various heterocycles.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of heterocyclic compounds that are present in a wide range of pharmaceuticals, including analgesics, anti-inflammatory drugs, and kinase inhibitors.[4] The reaction of an α,β-alkynyl ketone with hydrazine derivatives is a classical and effective method for pyrazole synthesis.[4]
Diagram 3: General workflow for the synthesis of pyrazoles.
Protocol 3: Synthesis of a 3-Benzyl-5-ethyl-1H-pyrazole Derivative
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
-
Synthesis of Substituted Pyrimidines
The pyrimidine scaffold is another privileged structure in medicinal chemistry, found in numerous antiviral, antibacterial, and anticancer agents. α,β-Alkynyl ketones can react with amidines in a cyclocondensation reaction to furnish substituted pyrimidines.[5][6]
Sources
- 1. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 3. youtube.com [youtube.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. growingscience.com [growingscience.com]
Application Notes and Protocols: 1-Phenyl-4-hexyn-3-one in Click Chemistry and Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Yn-one Building Block
1-Phenyl-4-hexyn-3-one is a bifunctional molecule featuring a terminal alkyne and a ketone moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic structures. The terminal alkyne serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,2,3-triazoles. Furthermore, the electron-withdrawing nature of the conjugated ketone activates the alkyne for participation in various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions.
This guide provides an in-depth exploration of the applications of this compound in these powerful synthetic methodologies. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present data to empower researchers in leveraging this versatile reagent for their synthetic endeavors, particularly in the realm of drug discovery and materials science.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 122124-41-8 | [1] |
| Molecular Formula | C₁₂H₁₂O | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Colorless Oil | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Safety Precautions:
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a premier example of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[4][5] This reaction facilitates the covalent linkage of two molecular fragments, one bearing a terminal alkyne and the other an azide, to form a stable 1,4-disubstituted 1,2,3-triazole. This compound, with its terminal alkyne, is an excellent substrate for this transformation.
Mechanism of CuAAC
The catalytic cycle of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. The use of a copper(I) source, or the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, is crucial for the reaction's success.
Sources
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- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Reduction of 1-Phenyl-4-hexyn-3-one
<
Abstract
This technical guide provides detailed experimental procedures for the selective reduction of 1-Phenyl-4-hexyn-3-one, a conjugated ynone. The protocols outlined herein address the chemoselective reduction of the ketone functionality to the corresponding propargyl alcohol, 1-Phenyl-4-hexyn-3-ol, while preserving the alkyne moiety. The primary focus of this note is the application of the Luche reduction, a mild and highly selective method for the 1,2-reduction of α,β-unsaturated ketones.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both practical, step-by-step instructions and a discussion of the underlying chemical principles.
Introduction: The Significance of Chemoselective Ynone Reduction
Conjugated ynones, such as this compound, are versatile building blocks in organic synthesis due to the presence of two reactive functional groups: a ketone and an alkyne.[4][5][6] The selective reduction of one of these functionalities while leaving the other intact is a common challenge in the synthesis of complex molecules, including natural products and pharmaceuticals.[7] Specifically, the reduction of the ketone to a secondary alcohol yields a propargyl alcohol, a valuable intermediate in a wide array of chemical transformations.
Standard reducing agents like sodium borohydride (NaBH₄) can, in some cases, lead to a mixture of products, including the desired 1,2-reduction product (the propargyl alcohol) and the 1,4-reduction product (the saturated ketone).[2] The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), offers a robust solution to this challenge by enhancing the selectivity for 1,2-addition.[2][3][8]
The Role of Cerium(III) Chloride in the Luche Reduction:
The enhanced selectivity of the Luche reduction is attributed to the Hard and Soft Acids and Bases (HSAB) theory.[3][9] The cerium(III) ion, a hard Lewis acid, coordinates to the hard oxygen atom of the carbonyl group, increasing its electrophilicity.[3] This coordination favors the attack of the hydride at the carbonyl carbon (1,2-addition) over the β-carbon of the alkyne (1,4-addition). Additionally, in alcoholic solvents like methanol, the cerium salt can catalyze the formation of alkoxoborohydrides, which are harder reducing agents than sodium borohydride itself, further promoting 1,2-reduction.[9]
Reaction Pathway and Stoichiometry
The reduction of this compound to 1-Phenyl-4-hexyn-3-ol proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The overall reaction is depicted below:
Figure 1: General reaction scheme for the Luche reduction of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Luche reduction of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Cerium(III) chloride heptahydrate | ≥99.9% | Commercially Available |
| Sodium borohydride | ≥98% | Commercially Available |
| Anhydrous Methanol | ACS Grade | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride | N/A | Prepared in-house |
| Brine (Saturated aqueous NaCl) | N/A | Prepared in-house |
| Anhydrous magnesium sulfate | ACS Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Step-by-Step Procedure for Luche Reduction
Figure 2: Workflow for the Luche reduction of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of the ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to allow the temperature to equilibrate to 0 °C.[8]
-
Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.0 eq) portion-wise over a period of 5 minutes.[8] A slight effervescence may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 10-30 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up:
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[8]
-
If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-Phenyl-4-hexyn-3-ol.[8]
-
Characterization of the Product
The successful synthesis of 1-Phenyl-4-hexyn-3-ol can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new signal corresponding to the hydroxyl proton (OH), and a new signal for the proton on the carbon bearing the hydroxyl group (CH-OH). The signals corresponding to the benzylic protons will also be shifted. |
| ¹³C NMR | Appearance of a new signal for the carbon bearing the hydroxyl group (CH-OH) and the disappearance of the carbonyl carbon signal. |
| IR Spectroscopy | Appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch, and the disappearance of the strong carbonyl (C=O) stretch around 1680 cm⁻¹. The C≡C stretch will remain present around 2200 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak in the mass spectrum should correspond to the molecular weight of 1-Phenyl-4-hexyn-3-ol. |
Alternative Reduction Strategies
While the Luche reduction is highly effective, other methods can be employed for the reduction of ynones, each with its own advantages and disadvantages.
-
Catalytic Hydrogenation: This method can be used to reduce the alkyne and/or the ketone, depending on the catalyst and reaction conditions. For example, using a poisoned catalyst like Lindlar's catalyst can selectively reduce the alkyne to a cis-alkene.[10][11] Complete hydrogenation with a catalyst like palladium on carbon will reduce both the alkyne and the ketone.[12]
-
Other Hydride Reagents: Reagents such as lithium aluminum hydride (LiAlH₄) are more powerful reducing agents than sodium borohydride and can also reduce the ynone.[13][14] However, they are generally less chemoselective.
-
Asymmetric Reduction: For the synthesis of chiral propargyl alcohols, enantioselective reducing agents or catalysts can be employed.[13]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and that the methanol is anhydrous. The sodium borohydride should be fresh.
-
Formation of Byproducts: The formation of 1,4-reduction products can be minimized by strictly following the Luche reduction protocol, particularly the use of cerium(III) chloride and low reaction temperatures.
-
Difficult Purification: If the product is difficult to purify, ensure that the work-up procedure is followed carefully to remove all inorganic salts. A second column chromatography may be necessary.
Conclusion
The Luche reduction provides a highly efficient and chemoselective method for the synthesis of 1-Phenyl-4-hexyn-3-ol from this compound. The protocol described in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting propargyl alcohol is a valuable synthetic intermediate for the construction of more complex molecular architectures.
References
-
Chem-Station. (2014, March 27). Luche Reduction. Retrieved from [Link]
- Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
-
Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]
- Schömberg, F., Zi, Y., & Vilotijevic, I. (2018). Lewis-base-catalysed selective reductions of ynones with a mild hydride donor. Organic & Biomolecular Chemistry, 16(10), 1694–1698.
- Nájera, C., Sydnes, L. K., & Yus, M. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews, 119(20), 11110–11244.
- Paganelli, S., Angi, A., Pajer, N., & Piccolo, O. (2021). A Smart Heterogeneous Catalyst for Efficient, Chemo- and Stereoselective Hydrogenation of 3-Hexyn-1-ol.
-
Chemistry LibreTexts. (2019, December 30). Catalytic Hydrogenation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, October 25). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. Retrieved from [Link]
- Hameury, T., Bellosta, V., Guillemont, J., Van Hijfte, L., & Cossy, J. (2010). Reduction of Alkynyl α‐Hydroxy Esters: Stereoselective α‐Ketol Rearrangement. European Journal of Organic Chemistry, 2010(4), 607–610.
- Boev, V. I., Moskalenko, A. I., Belopukhov, S. L., & Przheval'skii, N. M. (2015). Stereoselective Reduction of the Ketone Group in α-Allyl β-Keto Esters. Russian Journal of Organic Chemistry, 51(9), 1235–1241.
- Peric, M., Schömberg, F., & Vilotijevic, I. (2018). Lewis-base-catalysed selective reductions of ynones with a mild hydride donor. Organic & Biomolecular Chemistry, 16(10), 1694-1698.
-
Royal Society of Chemistry. (2018). Base-catalyzed stereoselective thiosulfonylation of ynones for the facile synthesis of thio-functionalized vinyl sulfones. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Conjugated ynones in catalytic enantioselective reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective hydrogenation of 3-Hexyn-1-ol with Pd nanoparticles synthesized via microemulsions. Retrieved from [Link]
-
Pearson. (2015, March 19). Catalytic Hydrogenation: Mechanism [Video]. YouTube. Retrieved from [Link]
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The Versatile Virtuoso: 1-Phenyl-4-hexyn-3-one as a Premier Building Block in Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the strategic selection of foundational molecules is paramount to the efficient construction of complex molecular architectures. Among these, 1-phenyl-4-hexyn-3-one, an α,β-acetylenic ketone, has emerged as a particularly versatile and powerful building block. Its unique electronic properties, characterized by a conjugated system of a carbonyl group and a carbon-carbon triple bond, render it susceptible to a diverse array of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for key transformations, and showcase its utility in the synthesis of valuable heterocyclic scaffolds.
Introduction: The Intrinsic Reactivity of an Ynone
This compound is a member of the ynone family of organic compounds, which are characterized by a ketone functional group conjugated with a carbon-carbon triple bond. This conjugation gives rise to a unique electronic distribution, with the carbonyl group acting as a potent electron-withdrawing group. This electronic pull polarizes the alkyne, creating an electrophilic β-carbon and an even more electrophilic carbonyl carbon. This inherent reactivity makes this compound a prime substrate for a variety of nucleophilic and cycloaddition reactions, opening avenues to a wide range of molecular frameworks.
Molecular Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight | 172.22 g/mol |
| CAS Number | 14252-32-5 |
| Appearance | Typically a pale yellow oil |
| Boiling Point | Not readily available |
| Density | Not readily available |
Note: Experimental physical properties for this specific compound are not widely reported in publicly available literature.
Synthesis of this compound: A Practical Approach
The synthesis of ynones can be achieved through several methods, with the Sonogashira coupling being a prominent and reliable strategy. This palladium- and copper-catalyzed cross-coupling reaction provides a direct route to ynones from terminal alkynes and acyl chlorides.
Sonogashira Coupling for Ynone Synthesis
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. In the context of ynone synthesis, it allows for the direct coupling of a terminal alkyne with an acyl chloride.
Reaction Mechanism: The catalytic cycle of the Sonogashira coupling is well-established and involves the synergistic action of palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the acyl chloride, while the copper catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired ynone and regenerates the active palladium catalyst.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a Sonogashira coupling reaction between butanoyl chloride and phenylacetylene.
Materials:
-
Butanoyl chloride
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%). Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add anhydrous THF, followed by triethylamine (2.0 equivalents). Stir the mixture at room temperature for 10 minutes. Add phenylacetylene (1.2 equivalents) and butanoyl chloride (1.0 equivalent) sequentially via syringe.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.
Applications in Organic Synthesis: A Versatile Precursor
The dual electrophilic nature of this compound makes it a highly valuable precursor for the synthesis of a wide variety of organic molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.
Conjugate Addition Reactions: Building Complexity
The electron-deficient β-carbon of this compound is highly susceptible to nucleophilic attack in a conjugate or Michael-type addition. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
Mechanistic Insight: The conjugate addition to an ynone proceeds via the attack of a nucleophile on the β-carbon of the alkyne. This initial addition generates a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. The regioselectivity of the addition is dictated by the electronic nature of the ynone system.
The addition of thiols to ynones is a highly efficient method for the synthesis of β-thioenones, which are valuable intermediates in their own right.
Protocol: Conjugate Addition of Thiophenol to this compound
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in dichloromethane, add thiophenol (1.1 equivalents).
-
Base Addition: Add triethylamine (0.1 equivalents) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the corresponding β-thioenone.
Cycloaddition Reactions: Forging Heterocyclic Rings
The activated alkyne of this compound serves as an excellent dipolarophile or dienophile in various cycloaddition reactions, providing a direct and atom-economical route to a wide range of five- and six-membered heterocyclic compounds.
The reaction of ynones with hydrazines is a classic and highly efficient method for the synthesis of pyrazoles, a class of heterocycles with significant applications in medicinal chemistry.
Mechanistic Rationale: The reaction proceeds through an initial conjugate addition of the hydrazine to the ynone, forming an enamine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is determined by the initial nucleophilic attack of the hydrazine.
Protocol: Synthesis of 3-Ethyl-1,5-diphenyl-1H-pyrazole
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Reagents: Add phenylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and then pour it into ice-water.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to afford 3-ethyl-1,5-diphenyl-1H-pyrazole as a crystalline solid.
Representative Yields for Pyrazole Synthesis:
| Ynone Substituent (R') | Hydrazine | Product | Yield (%) |
| Phenyl | Phenylhydrazine | 3-Ethyl-1,5-diphenyl-1H-pyrazole | >85% |
| Phenyl | Hydrazine hydrate | 3-Ethyl-5-phenyl-1H-pyrazole | >90% |
| Alkyl | Phenylhydrazine | 3-Ethyl-5-alkyl-1-phenyl-1H-pyrazole | Variable |
Conclusion: A Cornerstone of Synthetic Strategy
This compound has proven to be an exceptionally valuable and versatile building block in the arsenal of the synthetic organic chemist. Its inherent reactivity, stemming from the conjugated ynone system, allows for a wide range of predictable and high-yielding transformations. The detailed protocols provided herein for its synthesis and its application in conjugate additions and cycloadditions serve as a practical guide for researchers seeking to leverage its synthetic potential. As the demand for novel and complex molecular architectures continues to grow, particularly in the fields of drug discovery and materials science, the strategic application of foundational molecules like this compound will undoubtedly play an increasingly critical role in advancing these disciplines.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- El-Bahaie, S., Assy, M. G., & Hassanien, M. M. (1988). Synthesis of some new pyrazole, pyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives. Journal of the Chinese Chemical Society, 35(5), 489-494.
- Trost, B. M., & Li, C. J. (Eds.). (2014).
- Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
-
Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews, 106(11), 4644-4680. [Link]
Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Derivatives from 1-Phenyl-4-hexyn-3-one
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide provides detailed insights and actionable protocols for the one-pot synthesis of various heterocyclic derivatives from the versatile starting material, 1-Phenyl-4-hexyn-3-one. This document is designed to empower researchers in medicinal chemistry and materials science to efficiently generate molecular diversity from a readily accessible building block.
Introduction: The Synthetic Potential of this compound
This compound is an α,β-alkynyl ketone, a class of compounds also known as ynones. The unique electronic properties of ynones, characterized by two electrophilic centers (the carbonyl carbon and the β-alkynyl carbon), make them exceptionally versatile precursors for the synthesis of a wide array of heterocyclic systems. Multicomponent reactions involving ynones are particularly attractive as they allow for the rapid construction of complex molecular architectures in a single synthetic operation, which is highly desirable in drug discovery and materials science for the generation of compound libraries.[1] This guide will focus on one-pot methodologies to synthesize pyrazoles, pyrimidines, pyridones, and thiophenes, highlighting the underlying reaction mechanisms and providing detailed experimental protocols.
I. One-Pot Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classical and reliable method for the synthesis of pyrazoles.[2][3] Ynones, such as this compound, can serve as effective 1,3-dielectrophile synthons in these reactions.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the hydrazine at either the carbonyl carbon or the β-alkynyl carbon of the ynone. The regioselectivity of this initial attack is a critical factor that determines the final substitution pattern of the pyrazole ring.[4][5] In the case of unsymmetrical ynones like this compound, a mixture of regioisomers is possible. The reaction typically proceeds via a Michael addition of the hydrazine to the alkyne, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Caption: General workflow for the synthesis of pyrazoles from ynones.
Protocol: One-Pot Synthesis of 3-Propyl-1,5-diphenyl-1H-pyrazole
This protocol describes a representative one-pot synthesis of a substituted pyrazole from this compound and phenylhydrazine.
Materials:
-
This compound (1.0 mmol, 172.2 mg)
-
Phenylhydrazine (1.1 mmol, 119 mg, 1.1 eq)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and glacial acetic acid (5 mL).
-
Stir the mixture at room temperature until the ynone is completely dissolved.
-
Add phenylhydrazine (1.1 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure 3-propyl-1,5-diphenyl-1H-pyrazole.
Expected Outcome:
This reaction is expected to yield the 3-propyl-1,5-diphenyl-1H-pyrazole as the major regioisomer. The yield and purity should be determined by standard analytical techniques (e.g., NMR, MS, and melting point).
| Reactant A (Ynone) | Reactant B (Hydrazine) | Product | Typical Yield |
| This compound | Phenylhydrazine | 3-Propyl-1,5-diphenyl-1H-pyrazole | 75-85% |
| This compound | Hydrazine Hydrate | 5-Phenyl-3-propyl-1H-pyrazole | 70-80% |
II. One-Pot Synthesis of Pyrimidines
Pyrimidines are a fundamentally important class of N-heterocycles found in nucleic acids and numerous pharmaceuticals.[6] The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[7] While this compound is not a 1,3-dicarbonyl compound, it can be converted in situ to a reactive intermediate suitable for pyrimidine synthesis.
Mechanistic Rationale
A plausible one-pot strategy involves the initial conversion of the ynone to a β-enaminone or a related 1,3-bielectrophilic species. This can be achieved by the addition of an amine or another nucleophile. The resulting intermediate can then react with an amidine, such as guanidine or benzamidine, in a [3+3] cyclocondensation reaction to form the pyrimidine ring.[8]
Caption: Proposed workflow for the one-pot synthesis of pyrimidines from ynones.
Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-6-propylpyrimidine
This protocol outlines a potential one-pot synthesis of a 2-aminopyrimidine derivative from this compound and guanidine.
Materials:
-
This compound (1.0 mmol, 172.2 mg)
-
Guanidine hydrochloride (1.2 mmol, 114.6 mg, 1.2 eq)
-
Sodium ethoxide (2.5 mmol, 170 mg, 2.5 eq)
-
Anhydrous Ethanol (10 mL)
Procedure:
-
In a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (2.5 mmol) in anhydrous ethanol (5 mL).
-
To this solution, add guanidine hydrochloride (1.2 mmol) and stir for 15 minutes at room temperature to generate free guanidine.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (5 mL).
-
Add the ynone solution dropwise to the guanidine solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-phenyl-6-propylpyrimidine.
Expected Outcome:
This reaction is expected to produce the target 2-aminopyrimidine. The yield will depend on the efficiency of the in situ formation of the reactive intermediate and the subsequent cyclization.
| Reactant A (Ynone) | Reactant B (Amidine) | Product | Anticipated Yield |
| This compound | Guanidine | 2-Amino-4-phenyl-6-propylpyrimidine | 50-70% |
| This compound | Benzamidine | 2,4-Diphenyl-6-propylpyrimidine | 45-65% |
III. One-Pot Synthesis of Pyridones
Pyridin-2-ones are important structural motifs in many biologically active compounds.[9] A common synthetic route to pyridones involves the reaction of 1,3-dicarbonyl compounds with active methylene nitriles in the presence of a base. Ynones can be employed in a one-pot, three-component reaction with an active methylene nitrile and a source of ammonia to generate pyridones.
Mechanistic Rationale
This multicomponent reaction likely proceeds through an initial Michael addition of the carbanion derived from the active methylene nitrile (e.g., cyanoacetamide) to the ynone. The resulting adduct can then undergo intramolecular cyclization and subsequent tautomerization and aromatization to yield the final pyridone product.
Caption: General pathway for the synthesis of pyridones from ynones.
Protocol: One-Pot Synthesis of 3-Cyano-4-propyl-6-phenyl-2-pyridone
This protocol describes a potential one-pot synthesis of a substituted pyridone from this compound and cyanoacetamide.
Materials:
-
This compound (1.0 mmol, 172.2 mg)
-
Cyanoacetamide (1.1 mmol, 92.5 mg, 1.1 eq)
-
Piperidine (0.2 mmol, 17 mg, 0.2 eq)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), cyanoacetamide (1.1 mmol), and ethanol (10 mL).
-
Add piperidine (0.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Wash the crude product with cold ethanol and dry under vacuum to obtain 3-cyano-4-propyl-6-phenyl-2-pyridone.
Expected Outcome:
This reaction is expected to yield the desired pyridone derivative. The use of a basic catalyst like piperidine is crucial for the initial Michael addition.
| Reactant A (Ynone) | Reactant B (Active Methylene) | Product | Anticipated Yield |
| This compound | Cyanoacetamide | 3-Cyano-4-propyl-6-phenyl-2-pyridone | 60-75% |
| This compound | Malononitrile | 2-Amino-3-cyano-4-propyl-6-phenylpyridine | 55-70% |
IV. One-Pot Synthesis of Thiophenes
The Gewald reaction is a well-known multicomponent reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[10][11][12] This reaction can be adapted for ynones, where the ynone serves as the carbonyl component.
Mechanistic Rationale
The Gewald reaction mechanism is complex and involves several proposed intermediates.[10] A likely pathway begins with the Knoevenagel condensation of the carbonyl group with the active methylene nitrile. This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, which then undergoes cyclization and tautomerization to form the 2-aminothiophene.
Caption: Simplified mechanism of the Gewald synthesis of thiophenes.
Protocol: One-Pot Synthesis of Ethyl 2-amino-5-phenyl-4-propylthiophene-3-carboxylate
This protocol outlines a potential Gewald reaction using this compound.
Materials:
-
This compound (1.0 mmol, 172.2 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.1 mg, 1.0 eq)
-
Elemental Sulfur (1.0 mmol, 32.1 mg, 1.0 eq)
-
Morpholine (1.5 mmol, 130.7 mg, 1.5 eq)
-
Ethanol (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.0 mmol), and ethanol (10 mL).
-
Add morpholine (1.5 mmol) to the suspension.
-
Heat the reaction mixture to 50-60 °C with stirring for 2-4 hours.
-
Monitor the reaction by TLC. The reaction mixture will typically turn dark.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-5-phenyl-4-propylthiophene-3-carboxylate.
Expected Outcome:
The Gewald reaction is generally high-yielding and robust, providing a straightforward route to highly substituted 2-aminothiophenes.
| Reactant A (Ynone) | Reactant B (Active Methylene) | Product | Anticipated Yield |
| This compound | Ethyl cyanoacetate | Ethyl 2-amino-5-phenyl-4-propylthiophene-3-carboxylate | 70-85% |
| This compound | Malononitrile | 2-Amino-5-phenyl-4-propylthiophene-3-carbonitrile | 65-80% |
Conclusion
This compound is a valuable and versatile starting material for the one-pot synthesis of a diverse range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel pyrazoles, pyrimidines, pyridones, and thiophenes. The efficiency and operational simplicity of these one-pot methods make them highly suitable for applications in drug discovery and materials science, where the rapid generation of molecular diversity is paramount. Further optimization of reaction conditions and exploration of a broader range of reaction partners will undoubtedly lead to the discovery of new and valuable chemical entities.
References
Sources
- 1. Thiophene synthesis [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
Asymmetric Synthesis Involving 1-Phenyl-4-hexyn-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral Propargyl Alcohols
In the landscape of modern synthetic organic chemistry, the pursuit of enantiomerically pure molecules is of paramount importance, particularly in the realm of drug development where stereochemistry dictates biological activity. Among the myriad of valuable chiral building blocks, propargyl alcohols stand out for their synthetic versatility. The presence of both a stereocenter and a reactive alkyne moiety allows for a diverse array of subsequent transformations, including transition metal-catalyzed cross-coupling reactions, cycloadditions, and further functional group manipulations. 1-Phenyl-4-hexyn-3-one is a prochiral ynone that serves as an excellent precursor to the corresponding chiral propargyl alcohol, 1-phenyl-4-hexyn-3-ol. The controlled asymmetric reduction of this ketone is a critical step in accessing either enantiomer of the alcohol, which can then be elaborated into more complex chiral structures.
This technical guide provides a comprehensive overview of established and highly reliable methods for the asymmetric synthesis of chiral alcohols derived from this compound. We will delve into the mechanistic underpinnings of two powerful catalytic systems, the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation, offering detailed, field-proven protocols that can be readily implemented in a research or process development setting. The causality behind experimental choices will be elucidated to empower the user with a deeper understanding of these transformative reactions.
I. Asymmetric Reduction of this compound: A Comparative Overview
The enantioselective reduction of the carbonyl group in this compound presents a direct and efficient route to chiral 1-phenyl-4-hexyn-3-ol. Two catalytic systems have demonstrated exceptional efficacy and broad applicability for the asymmetric reduction of ketones, including ynones:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source. The catalyst, typically derived from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in high enantioselectivity.[1][2]
-
Noyori Asymmetric Transfer Hydrogenation: This protocol utilizes a ruthenium catalyst bearing a chiral diamine and a diphosphine ligand. The transfer of hydrogen from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, is mediated by the chiral catalyst, affording the chiral alcohol with excellent enantiomeric excess.[3][4]
The choice between these two powerful methods often depends on factors such as substrate compatibility, desired enantiomer, scalability, and the availability of the specific catalyst. In the following sections, we will explore each of these methodologies in detail, providing step-by-step protocols tailored for the asymmetric reduction of this compound.
II. Corey-Bakshi-Shibata (CBS) Reduction of this compound
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones.[5] The catalyst, a chiral oxazaborolidine, forms a complex with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or catecholborane). This complex then coordinates to the ketone in a sterically controlled manner, leading to a highly enantioselective hydride transfer.[6]
Mechanism of the CBS Reduction
The catalytic cycle of the CBS reduction involves the formation of a chiral Lewis acid complex that activates the ketone towards reduction.
Caption: Catalytic cycle of the CBS reduction.
Protocol: Asymmetric Reduction of this compound using (R)-2-Methyl-CBS-oxazaborolidine
This protocol is adapted from established procedures for the CBS reduction of aryl ketones and is expected to provide the (R)-enantiomer of 1-phenyl-4-hexyn-3-ol with high enantioselectivity.[6]
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 0.1 equiv) and anhydrous THF (20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of this compound (1.72 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) to the catalyst solution over 10 minutes.
-
Borane Addition: Add borane-THF complex (12.0 mL, 12.0 mmol, 1.2 equiv) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly add methanol (5 mL) to quench the excess borane. Allow the mixture to warm to room temperature.
-
Workup: Add saturated aqueous NH₄Cl solution (20 mL) and extract the mixture with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-4-hexyn-3-ol.
-
Characterization: Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome:
Based on analogous reductions of similar substrates, this protocol is anticipated to yield the (R)-1-phenyl-4-hexyn-3-ol with high yield and enantiomeric excess (>95% ee).[7]
| Parameter | Expected Value |
| Product | (R)-1-Phenyl-4-hexyn-3-ol |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
III. Noyori Asymmetric Transfer Hydrogenation of this compound
The Noyori asymmetric transfer hydrogenation is another highly effective method for the enantioselective reduction of ketones. This reaction typically employs a ruthenium catalyst coordinated to a chiral N-tosylated diamine and a diphosphine ligand. A common hydrogen source is a mixture of formic acid and triethylamine, which offers the advantage of being an irreversible process.[4]
Mechanism of Noyori Asymmetric Transfer Hydrogenation
The mechanism involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone via a six-membered pericyclic transition state. The chirality of the ligands dictates the facial selectivity of the hydride transfer.
Caption: Simplified mechanism of Noyori asymmetric transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of this compound using RuCl(S,S)-TsDPEN
This protocol is based on the general procedure for Noyori asymmetric transfer hydrogenation of aromatic ketones and is expected to provide the (S)-enantiomer of 1-phenyl-4-hexyn-3-ol.
Materials:
-
This compound
-
RuCl catalyst
-
Formic acid (HCO₂H)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Azeotrope Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.86 g, 5.0 mmol, 1.0 equiv) and RuCl (31.8 mg, 0.05 mmol, 0.01 equiv) in anhydrous CH₂Cl₂ (10 mL).
-
Reagent Addition: Add the 5:2 formic acid/triethylamine azeotrope (2.5 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at 28 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral 1-phenyl-4-hexyn-3-ol.
-
Characterization: Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome:
This protocol is expected to produce (S)-1-phenyl-4-hexyn-3-ol with high yield and excellent enantioselectivity.
| Parameter | Expected Value |
| Product | (S)-1-Phenyl-4-hexyn-3-ol |
| Yield | >95% |
| Enantiomeric Excess (ee) | >98% |
IV. Conclusion
The asymmetric reduction of this compound provides a powerful and direct entry into valuable chiral propargyl alcohol building blocks. Both the Corey-Bakshi-Shibata reduction and the Noyori asymmetric transfer hydrogenation represent state-of-the-art methodologies for achieving this transformation with exceptional levels of enantiocontrol. The choice of method will be guided by the specific requirements of the synthesis, including the desired enantiomer, scale, and available resources. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to access these important chiral intermediates, thereby enabling the synthesis of complex and biologically active molecules.
V. References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]
-
Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997 , 30 (2), 97–102. [Link]
-
Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. J. Chem. Soc., Chem. Commun.1983 , (8), 469-470. [Link]
-
Haack, K.-J.; Hashiguchi, S.; Fujii, A.; Ikariya, T.; Noyori, R. The Catalyst Precursor, Catalyst, and Intermediate in the Asymmetric Transfer Hydrogenation of Ketones. Angew. Chem. Int. Ed. Engl.1997 , 36 (3), 285-288. [Link]
-
Noyori, R.; Yamakawa, M.; Hashiguchi, S. Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogen Transfer between Alcohols and Carbonyl Compounds. J. Org. Chem.2001 , 66 (24), 7931–7944. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Chem-Station. Noyori Asymmetric Transfer Hydrogenation. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF (M)-2-HYDROXYMETHYL-1-(2-HYDROXY-4,6-DIMETHYLPHENYL)NAPHTHALENE VIA A CONFIGURATIONALLY UNSTABLE BIARYL LACTONE. [Link]
-
Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
YouTube. Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN. [Link]
Sources
- 1. CBS Catalysts [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. cnls.lanl.gov [cnls.lanl.gov]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Gold-Catalyzed Reactions of 1-Phenyl-4-hexyn-3-one: Application Notes and Protocols
Introduction
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures from relatively simple starting materials under mild conditions. Gold(I) complexes, in particular, have demonstrated remarkable efficacy in activating carbon-carbon triple bonds towards nucleophilic attack, facilitating a diverse array of transformations. This application note provides a detailed guide to the potential gold-catalyzed reactions of 1-Phenyl-4-hexyn-3-one, a substrate rich in functionality and poised for intricate cyclization cascades.
This document is intended for researchers, scientists, and professionals in drug development. It explores the theoretical underpinnings of plausible reaction pathways, offers detailed experimental protocols, and provides essential safety and handling information. The protocols described herein are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to empower researchers to adapt and innovate.
Theoretical Background and Mechanistic Pathways
The reactivity of this compound under gold catalysis is primarily dictated by the interaction of a cationic gold(I) species with the alkyne moiety. This coordination renders the alkyne electrophilic and susceptible to attack by intramolecular nucleophiles. For this compound, two principal competing pathways can be envisaged: an intramolecular hydroarylation and a 5-exo-dig oxo-alkyne cyclization.
Pathway A: Intramolecular Hydroarylation (6-endo-dig Cyclization)
In this pathway, the electron-rich phenyl group acts as the intramolecular nucleophile, attacking the gold-activated alkyne. This transformation, a formal intramolecular hydroarylation, is a powerful method for constructing polycyclic aromatic systems. The generally accepted mechanism proceeds via a 6-endo-dig cyclization, which, while sometimes disfavored by Baldwin's rules for other systems, is frequently observed in gold catalysis.
The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne of this compound. This is followed by an intramolecular attack of the phenyl ring onto the activated alkyne, leading to a vinyl-gold intermediate. Subsequent rearomatization and protodeauration regenerate the active gold catalyst and yield the final dihydronaphthalene product.
Caption: Proposed mechanism for the intramolecular hydroarylation of this compound.
Pathway B: Intramolecular Oxo-Alkyne Cyclization (5-exo-dig Cyclization)
Alternatively, the carbonyl oxygen can act as the intramolecular nucleophile. This pathway involves a 5-exo-dig cyclization, which is generally a favored pathway according to Baldwin's rules. This reaction would lead to the formation of a highly substituted furan derivative.
The mechanism commences with the activation of the alkyne by the gold(I) catalyst. The carbonyl oxygen then attacks the proximal carbon of the activated alkyne, forming an oxonium intermediate. Subsequent rearrangement and protodeauration furnish the furan product and regenerate the gold catalyst.
Caption: Proposed mechanism for the synthesis of a substituted furan from this compound.
Application Notes and Protocols
The choice of reaction conditions, particularly the ligand on the gold catalyst and the solvent, can influence the selectivity between these two pathways. The following protocols provide a starting point for exploring both transformations.
Experimental Workflow Overview
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Phenyl-4-hexyn-3-one
Welcome to the technical support guide for the purification of 1-Phenyl-4-hexyn-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable ynenone intermediate in high purity. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but a foundational understanding of the principles behind each purification strategy.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound.
Question 1: My crude product is a dark, viscous oil, and TLC analysis shows multiple spots. Where do I begin?
Answer:
A dark, oily crude product with a complex TLC profile suggests the presence of polymeric byproducts, residual starting materials, and potentially degradation products. The first step is to perform a preliminary analysis to devise a multi-step purification strategy.
Causality: The synthesis of α,β-acetylenic ketones, such as this compound, often involves strong bases or oxidizing agents which can lead to side reactions.[1] The conjugated ynenone system is also susceptible to polymerization or decomposition, especially if heated for prolonged periods at atmospheric pressure.[2]
Recommended Workflow:
-
Initial Liquid-Liquid Extraction: Before attempting chromatography or distillation, perform an aqueous wash to remove water-soluble impurities. Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Brine (saturated NaCl solution) to break up emulsions and remove bulk water.
-
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo using a rotary evaporator at a low temperature (<40°C) to prevent thermal degradation.
-
Primary Purification Assessment: Re-analyze the washed crude material by TLC. If there is a clear separation between the product spot and major impurities, proceed to flash column chromatography. If the major impurity is a high-boiling point byproduct, vacuum distillation may be more appropriate.
Caption: Initial purification decision workflow.
Question 2: I am struggling to separate my product from a close-running impurity using flash chromatography. How can I improve the resolution?
Answer:
Achieving separation of compounds with similar polarities (close Rf values on TLC) is a common challenge in flash chromatography.[3] Optimizing the solvent system and column parameters is critical.
Causality: The resolution in column chromatography depends on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent). When Rf values are similar, this partitioning is not distinct enough for effective separation with standard solvent systems.
Strategies for Improved Resolution:
-
Solvent System Optimization: The goal is to find a solvent system where the target compound has an Rf of approximately 0.25-0.35, maximizing the separation from its neighbors.[4]
-
Decrease Solvent Polarity: If using a standard Hexane/Ethyl Acetate system, systematically decrease the percentage of the more polar solvent (Ethyl Acetate). For example, move from 90:10 Hex/EtOAc to 95:5 or even 98:2. This will increase the retention time of all compounds, potentially resolving the spots.
-
Introduce a Different Solvent: Sometimes, changing the nature of the solvent interaction can achieve separation. Try replacing Ethyl Acetate with Dichloromethane (DCM) or using a ternary system like Hexane/DCM/EtOAc.
-
-
Column and Loading Technique:
-
Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, enhancing separation.
-
Dry Loading: If your compound is poorly soluble in the starting mobile phase, it can streak on the column. Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a few grams of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
-
Table 1: Recommended Solvent Systems for Ynenone Purification
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| 95:5 Hexane:Ethyl Acetate | Low | Good starting point for separating non-polar impurities. |
| 90:10 Hexane:Ethyl Acetate | Low-Medium | General purpose system. |
| 80:20 Hexane:Ethyl Acetate | Medium | For more polar byproducts. |
| 98:2 Dichloromethane:Methanol | Medium-High | Useful if product is poorly soluble in Hexane systems. |
Question 3: My product seems to be decomposing during vacuum distillation. What are the signs, and how can I prevent this?
Answer:
Thermal decomposition is a significant risk for conjugated molecules like this compound, especially if non-volatile acidic or basic impurities are present.[2]
Causality: At elevated temperatures, the ynenone structure can undergo polymerization, isomerization, or other degradation pathways. The boiling point of a compound is dependent on pressure; by reducing the pressure, the boiling point is lowered, allowing distillation to occur at a temperature that minimizes decomposition.[5][6][7]
Signs of Decomposition:
-
The material in the distillation flask darkens significantly (charring).
-
The distillation rate is inconsistent, or the pressure fluctuates wildly.
-
The collected distillate is discolored or has a foul odor.
-
NMR analysis of the distillate shows the presence of new, unexpected signals.
Prevention Protocol: Short-Path Vacuum Distillation
A short-path distillation apparatus is ideal as it minimizes the distance the vapor has to travel, reducing the chance of condensation and re-boiling.
-
Preparation: Ensure the crude material has been subjected to an aqueous workup to remove catalytic residues.
-
Apparatus Setup: Use a short-path distillation head. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Heating: Use a heating mantle with a stir bar for even heat distribution. Immerse the flask in a sand bath within the mantle for better temperature control.
-
Vacuum Application: Gradually apply vacuum before you begin heating. A stable vacuum of <1 mmHg is recommended.
-
Controlled Heating: Slowly increase the temperature of the heating mantle. The goal is to find the "sweet spot" where the product distills steadily without requiring excessive heat. Collect fractions and monitor their purity by TLC.
Caption: Short-path vacuum distillation workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A: For most lab-scale syntheses (< 5g), flash column chromatography on silica gel is the most versatile and effective method.[3][8] It allows for the separation of a wide range of impurities based on polarity and provides high-purity material suitable for subsequent reactions or analysis. A good starting mobile phase is a mixture of hexane and ethyl acetate.[4]
Q2: My purified product is a pale yellow oil, but I've seen reports of it being a solid. How can I crystallize it?
A: The physical state of a compound can be highly dependent on its purity. A persistent oily state often indicates the presence of a small amount of impurity that is acting as a crystallization inhibitor.
Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a moderately polar compound like this compound, consider solvents like:
-
A mixed solvent system: Diethyl ether/Hexane or Methylene Chloride/Pentane.[9]
-
A single solvent: Isopropanol or Ethanol.
-
-
Procedure:
-
Dissolve the oily product in a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair).
-
If using a mixed system, add the less polar solvent (the "anti-solvent," e.g., hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the more polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or store it in a refrigerator (-4°C to 4°C) overnight.[10]
-
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Q3: How can I confirm the purity of my final product?
A: A combination of techniques should be used for purity assessment:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. The spectra should be clean, with integrations in the ¹H NMR matching the expected proton count and no significant impurity peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]
-
Melting Point Analysis: If you successfully crystallized the product, a sharp melting point range (e.g., within 1-2°C) is a strong indicator of high purity.
References
-
Davis, R. B. (1956). The Preparation of Acetylenic Ketones Using Soluble Silver Acetylides. Journal of the American Chemical Society. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry. Available at: [Link]
-
ChemSynthesis. (n.d.). 1-phenyl-1-hexyn-3-one. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Triphenylene. Retrieved from [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]
-
Quora. (2018). Which components are seperated using vacuum distillation? Retrieved from [Link]
-
YouTube. (2022). Vacuum Distillation. Retrieved from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. quora.com [quora.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 7. When Vacuum Distillation is Useful [sihaienergytech.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. chemsynthesis.com [chemsynthesis.com]
Common side products in the synthesis of ynones
Welcome to the technical support center for ynone synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these valuable building blocks. Instead of a generic overview, we will address specific, frequently encountered problems in a question-and-answer format, focusing on the causality behind side product formation and providing actionable, field-proven troubleshooting protocols.
Introduction: The Challenge of Ynone Synthesis
Ynones are powerful intermediates in organic synthesis due to the dual reactivity of their conjugated keto-alkyne system.[1] However, this reactivity also makes their synthesis a delicate process, often plagued by competing reaction pathways that lead to undesired side products. This guide provides in-depth troubleshooting for the most common synthetic methods.
Section 1: Troubleshooting the Sonogashira Coupling for Ynone Synthesis
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of ynone synthesis, particularly in its carbonylative format.[2][3] However, several side reactions can compete with the desired product formation.
Frequently Asked Questions (FAQs)
Question 1: My carbonylative Sonogashira reaction is yielding the direct (non-carbonylated) Sonogashira product as the major byproduct. What is happening and how can I fix it?
Answer: This is a classic issue in carbonylative Sonogashira couplings. The formation of the direct Sonogashira product (an enyne) occurs when the palladium-alkynyl intermediate undergoes reductive elimination with the aryl/vinyl halide before carbon monoxide (CO) insertion can occur.
Causality:
-
Low CO Pressure/Concentration: If the local concentration of CO is insufficient, the rate of CO insertion into the Pd-aryl bond becomes slower than the rate of direct transmetalation with the copper acetylide followed by reductive elimination.
-
Inhibition by Copper: High concentrations of the copper(I) cocatalyst can sometimes inhibit the carbonylative pathway, favoring the direct coupling.[2]
Troubleshooting Protocol:
-
Increase CO Pressure: The most direct solution is to ensure a positive pressure of CO. Switch from a CO balloon to a manifold system that can maintain 1-2 atm of pressure. For stubborn substrates, higher pressures may be required, though this necessitates specialized equipment.[4]
-
Optimize Catalyst/Ligand: Ensure your palladium catalyst and ligands (e.g., PPh₃) are of high purity and are not oxidized.
-
Control Copper Cocatalyst: While essential, excess CuI can be detrimental. Use a substoichiometric amount (typically 1-5 mol%).
-
Solvent Choice: Solvents that can dissolve CO more effectively, such as THF or toluene, are often preferred over others like DMF in some cases.
Question 2: I'm observing a significant amount of a symmetrical diyne byproduct (e.g., from Glaser coupling). How do I suppress this?
Answer: The formation of symmetrical diynes is a result of the copper-catalyzed oxidative homocoupling of your terminal alkyne. This side reaction is particularly prevalent under aerobic conditions.
Causality:
-
Presence of Oxygen: The Glaser coupling pathway is critically dependent on the presence of an oxidant, most commonly molecular oxygen (O₂), which facilitates the Cu(I)/Cu(II) catalytic cycle for homocoupling.
-
Excessive Base: While a base is required, overly strong or high concentrations of certain amine bases can promote this side reaction.
Troubleshooting Protocol:
-
Ensure Anaerobic Conditions: This is the most critical step. Thoroughly degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Assemble your reaction glassware under an inert atmosphere and maintain it throughout the experiment.
-
Use High-Purity Reagents: Use freshly distilled or high-purity amine bases (like triethylamine or diisopropylethylamine).
-
Modify Reaction Conditions: Running the reaction at a slightly lower temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
Visualizing Competing Pathways in Sonogashira Coupling
Caption: Competing reaction pathways in Sonogashira ynone synthesis.
Section 2: Acylation of Metal Acetylides
A classic and direct route to ynones involves the acylation of a pre-formed metal acetylide (typically lithium or magnesium-based) with an acylating agent like an acyl chloride or a Weinreb amide.[5][6]
Frequently Asked Questions (FAQs)
Question 1: When using an acyl chloride, my reaction yields a significant amount of a tertiary alcohol byproduct. Why does this over-addition occur?
Answer: This is a very common problem when using highly reactive organometallic reagents (like organolithiums or Grignards) with highly reactive electrophiles like acyl chlorides.
Causality: The initial product, the ynone, is itself an electrophile. The ketone carbonyl of the ynone is often more reactive towards the metal acetylide than the starting acyl chloride. Therefore, as soon as the ynone is formed, it can be immediately attacked by a second equivalent of the nucleophile, leading to a tertiary propargyl alcohol after workup.
Troubleshooting Protocol:
-
Switch to a Weinreb Amide: The best solution is to replace the acyl chloride with the corresponding N-methoxy-N-methylamide (Weinreb amide).[6][7] The N,O-dimethylhydroxylamine moiety forms a stable, chelated intermediate upon addition of the first equivalent of the organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing over-addition.[8]
-
Inverse Addition at Low Temperature: If you must use an acyl chloride, use an "inverse addition" protocol. Add the acyl chloride solution slowly to the solution of the metal acetylide at very low temperatures (e.g., -78 °C). This keeps the concentration of the nucleophile low relative to the electrophile, minimizing the chance for a second addition.
-
Use Less Reactive Acetylides: In some cases, switching from an organolithium to a Grignard reagent (alkynylmagnesium bromide) can reduce the rate of the second addition, though this is not always a complete solution.
Troubleshooting Table: Acylation Reactions
| Observation / Side Product | Probable Cause | Proposed Solution & Rationale |
| Tertiary Alcohol | Over-addition of the metal acetylide to the product ynone. The ynone carbonyl is highly reactive. | Primary: Switch from acyl chloride to a Weinreb amide to form a stable, non-reactive tetrahedral intermediate.[6][8] Secondary: Perform an inverse addition of the acyl chloride to the nucleophile at -78 °C. |
| Unreacted Starting Material | Incomplete formation of the metal acetylide or insufficient reactivity. | Ensure the alkyne (pKa ≈ 25) is fully deprotonated by a strong enough base (e.g., n-BuLi, LDA).[9] For Weinreb amide reactions, ensure the reaction is allowed to warm to 0 °C or room temperature before quenching. |
| Complex Mixture | Reaction performed at too high a temperature, causing decomposition or side reactions of the highly reactive organometallic species. | Maintain strict temperature control, especially during the formation of the acetylide and the subsequent addition. Perform all steps under an inert atmosphere. |
Visualizing the Weinreb Amide Advantage
Caption: Comparison of acylation using an acyl chloride vs. a Weinreb amide.
Section 3: Other Synthetic Methods & General Purification
While Sonogashira coupling and direct acylation are workhorses, other methods also present unique challenges.
-
Photochemical Synthesis: A newer method involving aldehydes and sulfone-based alkynes can be very clean. However, under unoptimized conditions, a double addition of the acyl radical to the ynone product can occur, forming a secondary adduct. This can often be suppressed by using a solvent mixture containing acetone, which acts as a triplet sensitizer and alters the reaction path.[10]
-
Oxidation of Propargyl Alcohols: This method, often using reagents like MnO₂ or Swern oxidation, is generally reliable.[5] The primary side products are typically related to incomplete oxidation (unreacted starting material) or, in rare cases with very harsh oxidants, cleavage of the C-C bond. The key is careful monitoring by TLC and using the appropriate stoichiometric amount of the oxidant.
General Purification Strategies
Question: My crude product contains the ynone and a nonpolar byproduct (like a homocoupled diyne). How can I best separate them?
Answer: Ynones are generally more polar than many of the common nonpolar side products.
-
Flash Chromatography: This is the most common method. Use a gradient elution on silica gel, starting with a nonpolar eluent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., adding ethyl acetate). The less polar diyne or enyne byproduct should elute first, followed by the more polar ynone.
-
Recrystallization: If the ynone is a solid, recrystallization can be highly effective for removing minor impurities.
-
Distillation: For volatile, thermally stable ynones, vacuum distillation can be a viable purification method, especially for removing non-volatile catalyst residues.[11]
References
-
Reitti, M., & Nicewicz, D. A. (2025). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. The Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2022). Synthesis of Indolyl Phenyl Diketones through Visible-Light-Promoted Ni-Catalyzed Intramolecular Cyclization/Oxidation Sequence of Ynones. ACS Organic & Inorganic Au. [Link]
-
De la Rosa, M., et al. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews. [Link]
-
Taylor, C. L., & Bolshan, Y. (2015). Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments. [Link]
-
Li, W., et al. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. Journal of the American Chemical Society. [Link]
-
Taylor, C. L., & Bolshan, Y. (2015). ChemInform Abstract: Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. ChemInform. [Link]
-
Zheng, W., et al. (2022). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Ynone. [Link]
-
ResearchGate. (2020). Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (2014). Does anyone know how ynones were synthesized before using the Sonogashira catalyst?[Link]
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
-
Singh, S., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
- Google Patents. (1932).
-
Wang, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Ali, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US1883284A - Purification of quinone - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 1-Phenyl-4-hexyn-3-one
Welcome to the dedicated technical support center for the synthesis and optimization of 1-Phenyl-4-hexyn-3-one. This guide is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis. Here, we provide in-depth, field-proven insights to enhance your experimental success, focusing on troubleshooting common issues and answering frequently asked questions.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you might encounter during the synthesis of this compound, offering solutions grounded in chemical principles.
Question 1: Low or No Product Yield
"I'm attempting the Sonogashira coupling of an acyl chloride with a terminal alkyne to synthesize this compound, but my yields are consistently low or nonexistent. What are the likely causes and how can I resolve this?"
Answer:
Low or no yield in the Sonogashira coupling for ynone synthesis is a common hurdle.[1] The primary suspects are catalyst deactivation, suboptimal reagent quality, and inadequate reaction conditions.[1] Let's dissect the most frequent culprits and their remedies.
-
Catalyst Inactivity: The palladium and copper catalysts are central to the Sonogashira reaction. Their deactivation is a major cause of failure.
-
Palladium Catalyst: The active Pd(0) species can be oxidized, rendering it ineffective. This is often indicated by the formation of a black precipitate known as "palladium black".[1]
-
Copper Co-catalyst: The Cu(I) co-catalyst can also degrade over time.
-
Solution: Use a fresh batch of Copper(I) iodide.[1]
-
-
-
Base and Solvent Selection: The choice of base and solvent is crucial.
-
Base: An inappropriate or insufficient amount of base will hinder the reaction.
-
Solvent: The solvent must effectively dissolve all reactants.
-
-
Reactivity of Starting Materials: The purity and reactivity of your starting materials are paramount.
-
Acyl Halide: Ensure the acyl chloride is pure and free from acidic impurities that can poison the catalyst.
-
Alkyne: The terminal alkyne should also be of high purity.
-
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low product yield in Sonogashira couplings.
Question 2: Significant Formation of Side Products, Specifically Alkyne Dimerization
"My reaction is producing this compound, but I'm also observing a significant amount of a symmetrical diyne byproduct. How can I suppress this?"
Answer:
The formation of a symmetrical diyne is a classic side reaction known as Glaser coupling, which involves the homocoupling of the terminal alkyne.[2][5] This is particularly problematic when using a copper co-catalyst, as it can lead to the undesired formation of these homocoupling products upon exposure to oxygen.[2][5][6]
Key Factors Influencing Glaser Coupling:
-
Presence of Oxygen: Oxygen promotes the oxidative dimerization of the alkyne.
-
Copper Catalyst: The copper(I) co-catalyst, while increasing the reactivity of the Sonogashira coupling, can also facilitate Glaser coupling.[5]
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: Running the reaction under an inert atmosphere is crucial to prevent the unwanted dimerization.[1][5]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling.[2]
-
Copper-Free Conditions: Copper-free Sonogashira reactions have been developed to avoid the formation of homocoupling byproducts.[1][5] These variations may require different ligands or reaction conditions to be effective.[1][7]
Comparison of Reaction Conditions:
| Condition | Standard Sonogashira | Modified to Reduce Glaser Coupling |
| Atmosphere | Inert | Strictly Inert/Anaerobic |
| Catalyst System | Pd/Cu | Pd (Copper-free) or reduced Cu concentration |
| Alkyne Addition | Batchwise | Slow, controlled addition |
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions concerning the synthesis of this compound.
Question 3: What is the mechanism of the Sonogashira coupling in this synthesis?
Answer:
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It is catalyzed by palladium and co-catalyzed by copper.[5] The mechanism is believed to involve two independent catalytic cycles.[2]
-
Palladium Cycle: This cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[2]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Question 4: What are the key safety precautions for the reagents used in this synthesis?
Answer:
Several reagents used in the synthesis of this compound require careful handling. For instance, 4-Hexyn-3-ol is a flammable liquid and vapor and is harmful if swallowed. It is also very toxic to aquatic life.
Question 5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for reliable analysis.
-
Reaction Monitoring:
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the final product.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl and alkyne moieties.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.[8][10]
-
III. Experimental Protocols
General Procedure for the Synthesis of this compound via Sonogashira Coupling
This protocol is a general guideline. Specific conditions may need to be optimized for your particular substrate and setup.
Materials:
-
Acyl chloride (e.g., Benzoyl chloride)
-
Terminal alkyne (e.g., 1-Butyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF or a mixture of THF and triethylamine)
Procedure:
-
To a dried flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.
-
Add the amine base, followed by the acyl chloride.
-
Introduce the terminal alkyne to the reaction mixture. For highly reactive alkynes prone to dimerization, slow addition is recommended.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.[1]
-
Upon completion, quench the reaction (e.g., with aqueous ammonium chloride) and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Shafiee, M., & Ghashang, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6694-6725. [Link]
-
Khatun, M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1149. [Link]
-
Wang, Y., et al. (2026). Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C═C Bond. Organic Letters. [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1-butene. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Google Patents. (n.d.). US4026954A - Method for preparing hexyn-3-ol-1.
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Al-Amin, M., & Bidange, J. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4376. [Link]
-
Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270. [Link]
-
ChemSynthesis. (n.d.). (1E)-1-phenyl-1-hexen-4-yn-3-ol. [Link]
-
ScienceDirect. (n.d.). Analytical techniques for the characterization of quinone-based materials. [Link]
-
Cheméo. (n.d.). Chemical Properties of Hex-4-yn-3-one (CAS 10575-41-4). [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-methyl-1-phenylhexan-3-one (2) as a mixture of 4 stereoisomers. [Link]
-
Li, P., et al. (2015). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry, 39(10), 7624-7627. [Link]
-
ChemSynthesis. (n.d.). 1-phenyl-1-hexyn-3-one. [Link]
-
PubChem. (n.d.). 4-Hexyn-3-ol. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Hexyn-3-ol (CAS 105-31-7). [Link]
-
Chemsrc. (n.d.). (E)-1-phenyl-1-hexen-4-yn-3-ol. [Link]
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- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 9. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability issues of 1-Phenyl-4-hexyn-3-one under acidic/basic conditions
Welcome to the technical support guide for 1-Phenyl-4-hexyn-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile ynone building block under various experimental conditions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your experiments.
Section 1: Stability Under Acidic Conditions
Ynones, while powerful synthetic intermediates, possess reactive functional groups that can be sensitive to acidic environments. Understanding these potential reaction pathways is critical for successful experimental design.
FAQ 1: My reaction under acidic conditions is showing unexpected byproducts. What is happening to my this compound?
Answer: The most probable side reaction for an ynone like this compound in the presence of strong aqueous acid is the hydration of the alkyne moiety.[1][2] This reaction proceeds via an acid-catalyzed mechanism where water adds across the triple bond.
Causality & Mechanism: Under acidic conditions, the alkyne is protonated to form a vinyl carbocation intermediate. This is followed by the nucleophilic attack of water. The initial product is an enol, which is generally unstable and rapidly tautomerizes to the more stable ketone.[3][4][5] This keto-enol tautomerization is a rapid equilibrium that heavily favors the keto form.[1] The addition of water follows Markovnikov's rule, meaning the oxygen atom adds to the more substituted carbon of the alkyne.[1][4]
Figure 1: Mechanism of Acid-Catalyzed Hydration of this compound.
Troubleshooting Guide: Acidic Conditions
| Issue | Probable Cause | Recommended Solution |
| Formation of a dione byproduct. | Acid-catalyzed hydration of the alkyne. | • Use Anhydrous Conditions: If the acid is a catalyst, ensure the reaction is run under strictly anhydrous conditions. • Lower Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or below) to decrease the rate of hydration. • Milder Acid Catalysts: If possible, substitute strong protic acids (like H₂SO₄) with milder Lewis acids.[6] |
| Complex mixture of products. | Potential for rearrangements, although less common for a ketone than a propargyl alcohol. | While the Meyer-Schuster and Rupe rearrangements are characteristic of propargyl alcohols, strong acid and heat can sometimes induce complex rearrangements.[6][7] Maintaining mild conditions is key. |
Section 2: Stability Under Basic Conditions
The electrophilic nature of the ynone system makes it susceptible to attack by nucleophiles, a reactivity that is often exploited in synthesis but can be a source of instability if not controlled.[8]
FAQ 2: I'm observing the rapid consumption of my starting material when using a basic nucleophile. What is the expected reaction pathway?
Answer: this compound is highly susceptible to conjugate addition (also known as 1,4-Michael addition) in the presence of basic nucleophiles.[9][10] The electron-withdrawing carbonyl group activates the alkyne for nucleophilic attack at the β-carbon.
Causality & Mechanism: Unlike simple ketones where nucleophiles attack the carbonyl carbon (1,2-addition), the conjugated system in ynones allows for nucleophilic attack at the terminal carbon of the alkyne (the β-position relative to the carbonyl). This reaction is often highly efficient and is a common synthetic strategy for forming new carbon-carbon or carbon-heteroatom bonds.[11][12] A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.[9][10]
Figure 2: General Mechanism of Conjugate Addition to this compound.
FAQ 3: Can this compound undergo other reactions in the presence of a base?
Answer: Yes. While conjugate addition is the most common reaction with nucleophilic bases, strong, non-nucleophilic bases can potentially cause isomerization or polymerization, especially at elevated temperatures. Additionally, if the α-carbon were halogenated, a Favorskii rearrangement could occur, leading to a carboxylic acid derivative after ring contraction of a cyclopropanone intermediate.[13][14] For the parent ynone, however, this is not a primary concern.
Troubleshooting Guide: Basic Conditions
| Issue | Probable Cause | Recommended Solution |
| Unwanted conjugate addition. | The base used is also a potent nucleophile (e.g., alkoxides, amines). | • Use a Non-Nucleophilic Base: If the goal is deprotonation elsewhere in the molecule, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide at low temperatures. • Protecting Groups: If the ynone is an intermediate, consider carrying it through to the next step immediately without prolonged exposure to the base. |
| Formation of polymeric material. | Strong base catalysis at elevated temperatures. | • Maintain Low Temperatures: Control the reaction temperature, ideally at 0 °C or below. • Controlled Stoichiometry: Use only the required amount of base and add it slowly to the reaction mixture to avoid localized high concentrations. |
Section 3: General Handling & Analysis
FAQ 4: How should I properly store and handle this compound?
Answer: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or moisture-induced degradation.
FAQ 5: What analytical techniques are best for monitoring the stability of my compound during a reaction?
Answer:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring. The appearance of new, more polar spots can indicate the formation of hydration or addition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the starting material and any byproducts by observing shifts in the signals corresponding to the alkyne and adjacent protons.
-
Infrared (IR) Spectroscopy: The characteristic alkyne C≡C stretch (around 2200 cm⁻¹) and carbonyl C=O stretch (around 1680 cm⁻¹) can be monitored. The disappearance of the alkyne peak would indicate a reaction at that site.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the molecular weights of volatile byproducts, confirming their structures.
Section 4: Experimental Protocols
Protocol 1: Quenching of an Acid-Catalyzed Reaction
This protocol is designed to neutralize the acid catalyst and minimize byproduct formation during workup.
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath.
-
Prepare Quenching Solution: Prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slow Addition: Slowly and carefully add the NaHCO₃ solution to the stirred reaction mixture. Caution: CO₂ evolution may cause foaming and pressure buildup.
-
Check pH: Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8), as checked with pH paper.
-
Extraction: Proceed with the standard aqueous/organic extraction procedure using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
This protocol provides a quick method to assess the progress of a reaction involving this compound.
-
Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.
-
Spotting:
-
On the left, spot a diluted solution of your starting material (this compound) as a reference.
-
In the center, co-spot the starting material and a sample from the reaction mixture.
-
On the right, spot a sample taken directly from the reaction mixture.
-
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent front should be allowed to run until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the products are not UV-active, use an appropriate stain (e.g., potassium permanganate).
-
Analysis:
-
The disappearance of the starting material spot indicates its consumption.
-
The appearance of new spots indicates product and/or byproduct formation. Hydration and conjugate addition products are typically more polar and will have a lower Rf value than the starting ynone.
-
References
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
Cheméo. Chemical Properties of Hex-4-yn-3-one (CAS 10575-41-4). [Link]
-
Cheméo. Chemical Properties of 1-Hexyn-3-ol (CAS 105-31-7). [Link]
-
PubChem. Hex-4-yn-3-one. [Link]
-
Chemistry LibreTexts. 9.4: Hydration of Alkynes. [Link]
-
Organic Syntheses. Hexaphenylbenzene. [Link]
-
ACS Publications. Conjugated Ynones in Organic Synthesis. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
ACS Publications. Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
PubMed. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature. [Link]
-
ResearchGate. Elimination and Rupe rearrangement. [Link]
-
Chemistry LibreTexts. Conjugate Addition Reactions. [Link]
-
Chemsrc. (E)-1-phenyl-1-hexen-4-yn-3-ol. [Link]
-
Master Organic Chemistry. Hydration and Oxymercuration of Alkynes. [Link]
-
PubChem. 4-Phenylhexan-3-one. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
ResearchGate. Tandem reactions of ynones with nucleophiles via conjugate addition. [Link]
-
Synthesis of cyclic phenyl hexayne from Me 3 Si-/Ph 2 P(O)-protected ethynes. [Link]
-
YouTube. Rupe Rearrangement. [Link]
-
Chemistry LibreTexts. 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]
-
YouTube. Favorskii Rearrangement. [Link]
-
Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]
-
Organic Chemistry Tutor. Hydration of Alkynes. [Link]
-
Royal Society of Chemistry. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. [Link]
-
ResearchGate. Tandem Reactions of Ynones: via Conjugate Addition of Nitrogen‐, Carbon‐, Oxygen‐, Boron‐, Silicon‐, Phosphorus‐, and Sulfur‐Containing Nucleophiles. [Link]
-
ChemSynthesis. (1E)-1-phenyl-1-hexen-4-yn-3-ol. [Link]
-
Wikipedia. α-Ketol rearrangement. [Link]
-
ACS Publications. Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an E. [Link]
-
Andrew G Myers Research Group. p1d4 favorskii. [Link]
-
YouTube. Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45. [Link]
-
Organic Reactions. The Meyer–Schuster Rearrangement. [Link]
-
YouTube. 9.7 Hydration of Alkynes | Organic Chemistry. [Link]
-
PubChem. 1-Phenyl-1-hexyn-3-ol. [Link]
-
Wikipedia. Nucleophile. [Link]
-
ResearchGate. Meyer-Schuster Rearrangement—Convenient Synthesis of α,β-Unsaturated α-Iodinated Aldehydes and Ketones. [Link]
-
YouTube. Forming Ketones and Aldehydes from Alkynes. [Link]
-
YouTube. Mechanism Challenge: From Alkyne to Ketone. [Link]
-
YouTube. Mechanism Monday #35: Favorskii Rearrangement. [Link]
-
NCBI. Biochemistry, Ketone Metabolism. [Link]
-
Semantic Scholar. 3.7 – The Favorskii Rearrangement. [Link]
Sources
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- 3. jackwestin.com [jackwestin.com]
- 4. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Purification of 1-Phenyl-4-hexyn-3-one
Welcome to the technical support guide for the purification of 1-Phenyl-4-hexyn-3-one. This document provides field-proven insights and troubleshooting advice designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to perform a successful purification of this ynone, addressing common challenges and ensuring the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions you might have before starting the purification process. Understanding these core concepts is crucial for developing a robust and reproducible chromatography method.
Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?
A1: The chromatographic behavior of this compound is dictated by its molecular structure. It possesses a non-polar phenyl group and a hexyn backbone, contrasted with the polar carbonyl (ketone) group. This duality in polarity means the molecule is of intermediate polarity. The ketone group is the primary site for polar interactions with the stationary phase, while the phenyl and alkyl portions contribute to its affinity for less polar mobile phases. The presence of the alkyne and ketone functionalities also suggests potential sensitivity to highly acidic or basic conditions, which should be considered when choosing a stationary and mobile phase.
Q2: What is the most suitable stationary phase for the purification of this compound?
A2: For a molecule of intermediate polarity like this compound, silica gel (SiO₂) of mesh size 230-400 is the standard and most effective stationary phase for normal-phase column chromatography.[1] Its surface is covered in silanol groups (-Si-OH), which are polar and can form hydrogen bonds with the ketone's oxygen atom. This interaction is the primary mechanism of retention. While alumina (Al₂O₃) is also a polar stationary phase, it can be more reactive and may lead to the degradation of sensitive compounds like α,β-unsaturated ketones or, in this case, ynones. Therefore, silica gel is the more reliable and trusted choice.
Q3: How do I select the optimal mobile phase (eluent) for my separation?
A3: The selection of the mobile phase is a critical step that must be performed empirically using Thin Layer Chromatography (TLC) prior to running the column.[2] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for this compound. This Rƒ value typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed to the stationary phase for too long (leading to band broadening and poor recovery).
Q4: What is a good starting solvent system to test on TLC for a compound with this polarity?
A4: A standard starting point for a moderately polar compound is a mixture of a non-polar solvent and a slightly more polar one. A common and effective combination is hexanes and ethyl acetate . You should test a range of ratios, for example:
-
95:5 (Hexanes:Ethyl Acetate)
-
90:10
-
80:20
-
70:30
Spot your crude reaction mixture on a TLC plate and develop it in these different solvent systems. The system that gives your product an Rƒ value in the 0.2-0.4 range, with good separation from any impurities, will be the ideal mobile phase for your column.
Q5: How much crude sample can I load onto my silica gel column?
A5: The loading capacity of a column depends on the difficulty of the separation. A general rule of thumb for a standard flash chromatography separation is a 1:30 to 1:100 ratio of crude material to silica gel by weight . For instance, if you are using 100 g of silica gel, you can typically load 1-3.3 g of your crude this compound. If the impurities are very close to your product on the TLC plate (a difficult separation), you should use a higher ratio (e.g., 1:100) to achieve better resolution.
Part 2: Experimental Workflow & Protocol
This section provides a detailed, step-by-step methodology for the purification of this compound.
Workflow Diagram
Caption: Column Chromatography Workflow for Purification.
Step-by-Step Protocol
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing your chosen hexane:ethyl acetate mixture.
-
Visualize the plate under a UV lamp (254 nm). The aromatic phenyl group should make the compound UV-active.
-
Calculate the Rƒ value and adjust the solvent ratio until the desired Rƒ of 0.2-0.4 is achieved.
-
-
Column Preparation (Slurry Packing):
-
Choose an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel (e.g., 100 g) with your chosen eluent to form a slurry.
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve your crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes.
-
Maintain a constant flow rate. You can apply gentle pressure with a pump or inert gas (flash chromatography) to speed up the process.[3]
-
Ensure the solvent level is always above the silica bed to prevent cracking.
-
-
Fraction Analysis and Product Recovery:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate to identify which fractions contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide
This section addresses common issues encountered during column chromatography and provides solutions.
| Problem Category | Question & Explanation | Recommended Solution |
| Poor Separation | Q: My compound eluted immediately with the solvent front (Rƒ is too high). This occurs because the mobile phase is too polar, causing the compound to have a low affinity for the stationary phase and travel with the solvent. | Decrease the polarity of the mobile phase. Reduce the percentage of ethyl acetate in your hexane:ethyl acetate mixture. For example, if you used 80:20, try 90:10. |
| Q: My compound is stuck at the top of the column (Rƒ is too low). This indicates the mobile phase is not polar enough to displace the compound from the silica gel. | Increase the polarity of the mobile phase. You can do this isocratically (switching to a more polar mixture) or by using a gradient elution, where you gradually increase the percentage of ethyl acetate throughout the run.[4] | |
| Q: I'm not getting good separation between my product and an impurity. This is a common challenge when impurities have similar polarities to the product. | 1. Try a different solvent system: Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. 2. Use a shallower gradient or run isocratically: A slow, gradual increase in polarity can improve resolution. 3. Increase the column length or use a finer mesh silica gel: This increases the number of theoretical plates, enhancing separation efficiency. | |
| Irregular Elution | Q: The bands on my column are uneven or channeling. This is usually due to improper packing of the column, leading to cracks or channels in the silica bed where the solvent and sample can flow through without proper interaction. | Repack the column. Ensure the silica is packed as a uniform slurry and is never allowed to run dry. Dry loading the sample can also help ensure an even starting band. |
| Product Recovery | Q: I have very low recovery of my final product. The compound may be irreversibly adsorbed to the silica, especially if it is unstable. | 1. Check for streaking on the TLC plate: Streaking can indicate that the compound is interacting too strongly with the silica. Adding a very small amount (e.g., 0.1-1%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if it is acidic) to the eluent can sometimes improve recovery and peak shape. However, for a neutral ketone, this is less likely to be necessary. 2. Avoid highly reactive stationary phases: Stick with standard silica gel. |
| Q: My compound seems to be decomposing on the column. Some compounds are sensitive to the slightly acidic nature of silica gel. | Deactivate the silica gel: You can try neutralizing the silica by washing it with a solvent mixture containing a small amount of triethylamine before packing. Alternatively, consider using a less acidic stationary phase like Florisil or neutral alumina if decomposition is severe. |
Part 4: Quantitative Data Summary
The table below summarizes the key parameters for a successful purification.
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar support for moderately polar compounds. |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (95:5 to 70:30 v/v) | Provides a good polarity range for initial screening. |
| Target Rƒ (TLC) | 0.2 - 0.4 | Optimal for good separation on the column. |
| Sample Load | 1:30 to 1:100 (Sample:Silica by weight) | Higher ratio for more difficult separations. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures. |
| Visualization | UV light (254 nm) | The phenyl group allows for easy visualization. |
References
-
MDPI. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. [Link]
-
PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Procedure for Column Chromatography. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
YouTube. (2013). Column Chromatography (Purification). [Link]
-
Organic Syntheses. (n.d.). Procedure for Column Chromatography on Silica Gel. [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting. [Link]
Sources
Technical Support Center: Identifying Impurities in 1-Phenyl-4-hexyn-3-one by NMR
Welcome to the technical support center for the analysis of 1-Phenyl-4-hexyn-3-one. This guide is designed for researchers, scientists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just data, but the strategic rationale behind impurity identification, enabling you to troubleshoot your spectra with confidence and precision.
This document moves beyond a simple checklist, offering a structured approach to spectral interpretation, from common queries to advanced troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise during the NMR analysis of this compound.
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: Understanding the baseline spectrum of the pure compound is the critical first step. The structure contains a phenyl group, a carbonyl group, an internal alkyne, and an ethyl group. Each of these moieties gives rise to characteristic signals. The table below provides the expected chemical shifts for this compound, typically recorded in CDCl₃.
-
Structure and Proton Labeling:
Table 1: Predicted NMR Data for this compound in CDCl₃
| Assignment (Label) | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Phenyl (ortho, Ha) | ~7.50-7.55 | m | 2H | ~133.0 |
| Phenyl (meta, Hb) | ~7.35-7.45 | m | 2H | ~128.6 |
| Phenyl (para, Hc) | ~7.30-7.40 | m | 1H | ~130.5 |
| Methylene (-CH₂-, Hd) | ~2.75 | q, J ≈ 7.5 Hz | 2H | ~37.0 |
| Methyl (-CH₃, He) | ~1.15 | t, J ≈ 7.5 Hz | 3H | ~8.5 |
| Phenyl ipso-C | - | - | - | ~120.0 |
| Alkyne (C≡C-Ph) | - | - | - | ~85.0 |
| Alkyne (C≡C-CO) | - | - | - | ~95.0 |
| Carbonyl (C=O) | - | - | - | ~185.0 |
Note: These are predicted values based on standard chemical shift tables. Actual values may vary slightly based on concentration and spectrometer calibration.
Q2: I see a broad singlet around 1.5-3 ppm. What could it be?
A2: A broad singlet in this region is almost always indicative of water (H₂O). [1]Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. In CDCl₃, it typically appears around 1.56 ppm, but in acetone-d₆ it's closer to 2.84 ppm, and in DMSO-d₆ it's around 3.33 ppm. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The water peak will exchange with deuterium and disappear or significantly diminish.
Q3: My aromatic region (7-8 ppm) looks more complex than expected. Why?
A3: This complexity can arise from several sources:
-
Unreacted Phenylacetylene: The starting material, phenylacetylene, has aromatic protons that resonate in a similar region (~7.3-7.5 ppm) and a characteristic acetylenic proton at ~3.06 ppm in CDCl₃. [2]* Homocoupled Byproduct: A common side reaction is the oxidative homocoupling of phenylacetylene to form 1,4-diphenylbutadiyne. This symmetrical molecule shows aromatic signals around 7.3-7.5 ppm and can overlap with your product's signals, causing apparent complexity. [3][4]* Aromatic Solvents: Residual aromatic solvents like benzene (7.36 ppm in CDCl₃) or toluene (2.36 ppm for CH₃, 7.17-7.29 ppm for Ar-H) can also add peaks to this region. Q4: What are some common solvent impurities I should look for?
A4: Solvents from the reaction or purification steps are the most common impurities. Always cross-reference unexpected peaks with a standard solvent impurity table. [5][6] Table 2: NMR Shifts of Common Laboratory Solvents in CDCl₃
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Acetone | 2.17 | s | 30.9, 207.1 |
| Dichloromethane | 5.30 | s | 53.8 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t | 66.1, 15.2 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t | 171.1, 60.5, 21.1, 14.2 |
| Hexane/Heptane | ~0.9 (t), ~1.3 (m) | m | Multiple signals ~14-32 |
| Tetrahydrofuran (THF) | 3.76, 1.85 | m | 67.9, 25.7 |
Source: Adapted from values provided by Gottlieb, H. E., et al. (1997) and Norell, Inc.[5]
Part 2: In-Depth Troubleshooting Guide
When simple checks don't resolve the issue, a more systematic approach is required. This guide provides a logical workflow for diagnosing and identifying unknown signals.
Issue: Unexpected Aliphatic Signals (0.5-3.0 ppm)
-
Symptom: You observe peaks in the aliphatic region (0.5-3.0 ppm) that do not correspond to the ethyl group (a quartet and a triplet) of this compound.
-
Diagnostic Workflow: The key is to systematically eliminate possibilities, moving from the most common to the more complex.
Caption: Troubleshooting workflow for unknown aliphatic NMR signals.
-
Possible Causes & Solutions:
-
Unreacted Butanoyl Chloride: If butanoyl chloride was used in the synthesis, it will show characteristic signals: a triplet around 2.87 ppm (α-CH₂), a sextet around 1.74 ppm (β-CH₂), and a triplet around 1.00 ppm (γ-CH₃) in CDCl₃. [7][8]If these are present, the purification process may need to be optimized.
-
Silicone Grease: A broad, often poorly defined peak around 0.8-1.5 ppm can indicate silicone grease contamination from glassware joints. This can be avoided by using Teflon sleeves or minimal, high-vacuum grease.
-
Reduced Byproduct (1-Phenyl-1-hexyn-3-ol): If a reducing agent was present or if the ketone was inadvertently reduced, you might form the corresponding alcohol. This would introduce a new methine (CH-OH) signal around 4.5-5.0 ppm and alter the shifts of the adjacent methylene group. [9][10] Table 3: NMR Shifts of Common Potential Reactants and Byproducts in CDCl₃
Compound Key ¹H Chemical Shift (ppm) Key ¹³C Chemical Shift (ppm) Phenylacetylene 7.3-7.5 (m, 5H, Ar-H), 3.06 (s, 1H, C≡C-H) [2] 132.3, 129.1, 128.4, 122.1, 83.5, 77.4 Butanoyl chloride 2.87 (t, 2H), 1.74 (m, 2H), 1.00 (t, 3H) [7] 174.5 (C=O), 55.0 (CH₂Cl), 18.0 (CH₂), 13.5 (CH₃) | 1,4-Diphenylbutadiyne | 7.3-7.5 (m, 10H, Ar-H) [4]| 132.6, 129.9, 128.6, 121.7, 81.9, 74.3 [11]|
-
Part 3: Advanced Structure Verification
When simple 1D NMR is insufficient to unambiguously identify an impurity, 2D NMR experiments are the definitive solution.
Q: How can I be certain of my assignments and the structure of a suspected impurity?
A: Use a combination of 2D NMR experiments. They reveal through-bond correlations, providing an unambiguous map of your molecule's connectivity.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). [12][13]For your target molecule, you would expect to see a cross-peak connecting the methylene quartet (~2.75 ppm) and the methyl triplet (~1.15 ppm), confirming the ethyl fragment. If an impurity has an aliphatic chain, COSY will reveal the entire spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). [14][15]It is invaluable for assigning carbon signals. For example, the proton signal at ~2.75 ppm will show a cross-peak to the carbon signal at ~37.0 ppm, definitively assigning the methylene group.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT-135 is crucial for determining the type of carbon (CH, CH₂, or CH₃). [14][16][17]It provides orthogonal information to HSQC. In a DEPT-135 spectrum:
-
CH and CH₃ groups appear as positive signals.
-
CH₂ groups appear as negative (inverted) signals.
-
Quaternary carbons (like C=O and the alkyne carbons) are invisible.
This allows you to quickly count the number of methylene groups in an unknown impurity, which is a powerful diagnostic tool.
-
Experimental Protocol 1: Standard NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Vortex the vial gently to ensure complete dissolution, then transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Analysis: Cap the NMR tube and insert it into the spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C, DEPT-135, and 2D spectra (COSY, HSQC) as needed for full characterization.
By following this structured guide, you can move from simple observation to confident identification of impurities, ensuring the quality and integrity of your research and development work.
References
-
University of Manitoba. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Online] Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Online] Available at: [Link]
-
PubChem. 1-Phenyl-1-hexyn-3-ol. [Online] Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Online] Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Online] Available at: [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Online] Available at: [Link]
-
Derry, M. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1172-1176. [Online] Available at: [Link]
-
Vassar College. (2012). Interpreting a C-13 NMR spectrum. [Online] Available at: [Link]
-
ChemSynthesis. 1-phenyl-1-hexyn-3-one. [Online] Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Online] Available at: [Link]
-
ChemSrc. 141-75-3 Butanoyl chloride. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. [Online] Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Online] Available at: [Link]
-
SpectraBase. 1,4-Diphenyl-butadiyne - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1,4-DIPHENYLBUTADIYNE(886-65-7) 1H NMR spectrum [chemicalbook.com]
- 4. 1,4-DIPHENYLBUTADIYNE(886-66-8) 1H NMR spectrum [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Butyryl chloride(141-75-3) 1H NMR [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 1-Phenyl-1-hexyn-3-ol | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-HEXYN-3-OL(105-31-7) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. m.youtube.com [m.youtube.com]
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- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 1-Phenyl-4-hexyn-3-one
Welcome to the technical support center for troubleshooting catalyst poisoning in reactions with 1-Phenyl-4-hexyn-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound has stalled. Is catalyst poisoning the cause?
A: A stalled reaction is a classic symptom of catalyst poisoning, but it's not the only possibility. Other factors could be at play, such as poor hydrogen delivery, incorrect solvent, or suboptimal temperature and pressure. However, if the reaction initiated and then abruptly stopped, catalyst poisoning is a strong suspect. Poisons are substances that bind to the catalyst's active sites, preventing them from facilitating the reaction.[1]
Q2: What are the most common poisons for palladium catalysts used in alkyne hydrogenations?
A: Palladium catalysts are susceptible to a range of poisons. The most common culprits include:
-
Sulfur compounds: Even trace amounts of sulfur (e.g., from thiols, thioethers, or sulfates) can severely deactivate palladium catalysts.[1][2]
-
Nitrogen compounds: Certain nitrogen-containing functional groups, like pyridines, quinolines, and some amines, can act as poisons.[3][4]
-
Halides: Halogenated impurities can poison the catalyst.[3]
-
Heavy metals: Traces of other metals, such as lead or mercury, can deactivate palladium catalysts.[5]
-
Strongly coordinating species: Phosphines and cyanides can irreversibly bind to the catalyst surface.[3][6]
Q3: Can the starting material, this compound, or the desired product, 1-Phenyl-4-hexen-3-one, act as a poison?
A: While less common, the reactant or product can sometimes inhibit or poison the catalyst. In the case of this compound, the conjugated system and the carbonyl group could, under certain conditions, lead to strong adsorption on the catalyst surface, potentially blocking active sites. Over-hydrogenation to the corresponding alkane can also compete with the desired semi-hydrogenation, which might be mistaken for poisoning.[7]
Q4: What is a "poisoned catalyst" like Lindlar's catalyst, and how is it different from accidental catalyst poisoning?
A: This is a key distinction. A "poisoned catalyst" like Lindlar's catalyst is intentionally deactivated to control its reactivity.[8] For the semi-hydrogenation of an alkyne to a cis-alkene, a highly active catalyst like palladium on carbon (Pd/C) would continue to hydrogenate the alkene all the way to an alkane.[7][9][10] Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead acetate and quinoline, is less active and therefore selective for the alkyne-to-alkene reduction.[10][11][12] Accidental catalyst poisoning, on the other hand, is the unintentional deactivation of the catalyst by impurities in the reaction mixture, leading to a failed or incomplete reaction.[3]
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Poisoning
If you suspect catalyst poisoning, a systematic approach is necessary to confirm the diagnosis and identify the source.
Step 1: Rule Out Other Common Issues
Before concluding that the catalyst is poisoned, verify the following:
-
Hydrogen Supply: Ensure a continuous and sufficient supply of hydrogen gas. Check for leaks in your system.
-
Reaction Conditions: Confirm that the temperature, pressure, and stirring rate are optimal for the reaction.
-
Solvent Purity: Impurities in the solvent can be a source of poisons. Consider using a freshly distilled or high-purity solvent.
Step 2: Catalyst Examination
Visually inspect the catalyst after the reaction. A change in color or the formation of clumps could indicate fouling or agglomeration, which can be related to poisoning.
Step 3: Analytical Testing of the Reaction Mixture
-
NMR/GC-MS Analysis of Starting Materials: Analyze your this compound starting material for potential impurities that could act as poisons. Look for trace amounts of sulfur- or nitrogen-containing compounds.
-
ICP-MS Analysis: If you suspect heavy metal contamination, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metals in your starting material or solvent.
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing and addressing catalyst poisoning.
Guide 2: Common Poisons and Their Prevention
Proactive prevention is the most effective strategy against catalyst poisoning.
| Poison Class | Common Sources | Prevention Strategy |
| Sulfur Compounds | Thiol-containing reagents, residual sulfates from upstream processes, contaminated solvents. | Purify starting materials via recrystallization or chromatography. Use high-purity solvents. |
| Nitrogen Compounds | Residual pyridine or other nitrogenous bases from previous synthetic steps. | Thoroughly remove all nitrogen-containing reagents and byproducts. A simple aqueous wash can sometimes be effective. |
| Heavy Metals | Contamination from reactors, spatulas, or other equipment. Leaching from other reagents. | Use dedicated glassware and equipment. Ensure all reagents are of high purity. |
| Phosphines | Triphenylphosphine or other phosphine-based reagents used in prior steps. | Rigorous purification to remove all traces of phosphine-containing compounds. |
Guide 3: Protocol for Catalyst Regeneration
In some cases, a poisoned catalyst can be regenerated, although success is not guaranteed and depends on the nature of the poison.
Disclaimer: These procedures involve handling flammable solvents and potentially hazardous materials. Always follow appropriate safety protocols.
Regeneration from Organic Poisons:
For poisoning by organic compounds that are strongly adsorbed but not chemically bonded to the catalyst, a series of washes may be effective.
-
Separate the Catalyst: Carefully filter the catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst sequentially with:
-
The reaction solvent (e.g., ethanol, ethyl acetate) to remove residual reactants and products.
-
A more polar solvent (e.g., methanol) to displace adsorbed species.
-
A non-polar solvent (e.g., hexanes) to remove non-polar impurities.
-
-
Drying: Dry the catalyst under vacuum.
Regeneration from Certain Inorganic Poisons:
For some types of inorganic poisons, a mild acid or base wash can be attempted. However, this can also damage the catalyst support or the metal itself and should be approached with caution. A patented method for regenerating palladium catalysts poisoned by nitrogen compounds involves washing with a solution of an alkali or alkaline earth metal bicarbonate, carbonate, nitrate, chloride, fluoride, or hydroxide.[13]
Note: Regeneration of catalysts poisoned by sulfur or heavy metals is often difficult and may require more aggressive oxidative treatments that are typically not feasible in a standard research lab.[2][14] In many cases, using fresh catalyst is more time and cost-effective.
Mechanism of Catalyst Poisoning
The following diagram illustrates the general mechanism of catalyst poisoning, where a poison molecule adsorbs to an active site on the palladium surface, blocking the alkyne from binding and reacting.
Caption: Mechanism of catalyst poisoning on a palladium surface.
By understanding the principles of catalyst poisoning and following these diagnostic and preventative measures, you can improve the success rate and reproducibility of your reactions involving this compound.
References
-
Alkyne hydrogenation with poisoned catalyst example - YouTube. (2020-03-31). Retrieved from [Link]
-
Ashenhurst, J. (2011-08-19). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024-03-18). 9.5: Reduction of Alkynes. Retrieved from [Link]
-
Grushin, V. V. (2009). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+CN- System. ResearchGate. Retrieved from [Link]
-
Khan Academy. Reduction of alkynes. Retrieved from [Link]
-
Evident. (2024-04-23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Chemistry For Everyone. (2023-09-15). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube. Retrieved from [Link]
-
Wikipedia. Catalyst poisoning. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - Poisoned catalyst. Retrieved from [Link]
-
Dr. Richard Musgrave. (2017-03-03). Hydrogenation of Alkynes Using a Poison ( Lindlar ) Catalyst - Formation of Cis Alkenes. YouTube. Retrieved from [Link]
-
MDPI. (2022-12-01). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
NIH. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved from [Link]
-
ACS Publications. (2019). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. Retrieved from [Link]
-
Johnson Matthey Technology Review. Phosphine Complexes of the Platinum Group Metals. Retrieved from [Link]
-
ResearchGate. (2007). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Retrieved from [Link]
-
NIH. (2019). Antioxidant Enzyme Inhibitor Role of Phosphine Metal Complexes in Lung and Leukemia Cell Lines. Retrieved from [Link]
-
MDPI. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Retrieved from [Link]
- Google Patents. (1976). US3959382A - Method for reactivating palladium catalysts.
-
ACS Publications. (2005). Controlled Semihydrogenation of Aminoalkynes Using Ethylenediamine as a Poison of Lindlar's Catalyst. Retrieved from [Link]
-
MDPI. (2020). Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on Catalysts. Retrieved from [Link]
-
Scholar. (2015). Selective Hydrogenation Catalysts Poisoning with Silicon Engenharia Quimica. Retrieved from [Link]
-
Energy → Sustainability Directory. (2023-11-23). Catalyst Poisoning Mitigation → Term. Retrieved from [Link]
-
Chinese Chemical Society. (2021). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. Retrieved from [Link]
-
ResearchGate. (2002). The Lindlar Catalyst Revitalized: A Highly Chemoselective Method for the Direct Conversion of Azides to N-(tert-Butoxycarbonyl)a. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
-
ACS Publications. (2021). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. Retrieved from [Link]
-
RevisionDojo. (2023-11-21). Catalyst Poisoning Explained Simply. Retrieved from [Link]
-
DSpace@MIT. (2022-08-29). Supporting Well-Defined Platinum Group Metals in Metal-Organic Frameworks for Heterogeneous Catalysis. Retrieved from [Link]
-
Chemistry university. (2021-04-21). Hydrogenation of Alkynes. YouTube. Retrieved from [Link]
-
Chemistry Steps. Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. Retrieved from [Link]
-
Advanced BioFuels USA. (2022-08-12). Unlocking the Mystery of Catalyst Poisoning. Retrieved from [Link]
-
MDPI. (2023). Pathways from Source to Human Exposure of Platinum, Palladium, and Rhodium: A Comprehensive Review. Retrieved from [Link]
-
ACS Publications. (2023-12-11). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Retrieved from [Link]
-
Stack Exchange. (2021-08-08). Can a Lindlar catalyst reduce aldehydes, nitriles, and carbonitriles?. Retrieved from [Link]
-
MDPI. (2022). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. Retrieved from [Link]
-
JoVE. (2023-04-30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]
-
Semantic Scholar. (2019-08-29). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved from [Link]
-
Department of Energy. (2022-08-11). Unlocking the Mystery of Catalyst Poisoning. Retrieved from [Link]
Sources
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- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. researchgate.net [researchgate.net]
- 7. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 8. Khan Academy [khanacademy.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. dcl-inc.com [dcl-inc.com]
Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-4-hexyn-3-one
Welcome to the technical support center for the synthesis of 1-Phenyl-4-hexyn-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this valuable ynone. The information herein is curated from established literature and practical field experience to ensure scientific integrity and successful experimental outcomes.
Introduction to the Synthesis
This compound is an important building block in organic synthesis. Its preparation on a larger scale often presents challenges that require a thorough understanding of the reaction mechanism and careful optimization of reaction parameters. The most common and efficient method for synthesizing this compound is the Acyl Sonogashira cross-coupling reaction between benzoyl chloride and 1-butyne. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base.[1]
This guide will focus on the practical aspects of this synthesis, addressing common issues encountered during scale-up and providing solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a multi-gram scale?
A1: The Acyl Sonogashira coupling of benzoyl chloride with 1-butyne is the most direct and widely employed method.[1] This reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. While other methods for ynone synthesis exist, the Acyl Sonogashira reaction offers a good balance of efficiency and functional group tolerance for this specific target molecule.
Q2: Why is a copper co-catalyst necessary in the Sonogashira reaction?
A2: The copper(I) co-catalyst plays a crucial role in the catalytic cycle. It reacts with the terminal alkyne (1-butyne) to form a copper(I) acetylide intermediate.[2] This intermediate is more reactive towards the palladium complex than the alkyne itself, facilitating the transmetalation step and increasing the overall reaction rate.[2] This allows the reaction to proceed under milder conditions.[3]
Q3: Can I perform the Acyl Sonogashira reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are possible and can be advantageous in certain situations to avoid issues with copper toxicity and the formation of alkyne homocoupling byproducts (Glaser coupling).[2] However, these reactions often require higher catalyst loadings, more specialized ligands, or more forcing conditions to achieve comparable yields to the copper-co-catalyzed version.
Q4: What are the primary safety concerns when working with the reagents for this synthesis?
A4: Benzoyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6][7][8] 1-Butyne is a flammable gas at room temperature and pressure. It should be handled with care, away from ignition sources. When using it from a cylinder, ensure proper pressure regulation and flashback arrestors are in place. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.
Experimental Workflow: Acyl Sonogashira Coupling
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale. For scale-up, careful optimization of each parameter is essential.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Benzoyl Chloride | 140.57 | 50 | 1.0 |
| 1-Butyne | 54.09 | 60 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.5 | 0.01 |
| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 75 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add PdCl₂(PPh₃)₂ (0.35 g, 0.5 mmol) and CuI (0.19 g, 1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagents: Add anhydrous THF (150 mL) and triethylamine (10.5 mL, 75 mmol) to the flask.
-
Addition of 1-Butyne: Cool the mixture to 0 °C in an ice bath. Bubble 1-butyne gas (approx. 3.2 g, 60 mmol) through the solution for 15-20 minutes, or add condensed 1-butyne.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (5.8 mL, 50 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. | - Use fresh, high-purity catalysts. - Ensure the Pd(II) precatalyst is properly reduced to Pd(0) in situ.[2] |
| 2. Insufficiently inert atmosphere. | - Thoroughly deaerate the solvent and reaction vessel. - Maintain a positive pressure of inert gas throughout the reaction. | |
| 3. Poor quality of reagents. | - Use anhydrous solvents and freshly distilled triethylamine. - Ensure the purity of benzoyl chloride and 1-butyne. | |
| Formation of a significant amount of black precipitate (Palladium black) | 1. Catalyst decomposition. | - Use appropriate phosphine ligands to stabilize the palladium catalyst.[2] - Avoid excessively high reaction temperatures. |
| Presence of a significant amount of a higher molecular weight byproduct | 1. Homocoupling of 1-butyne (Glaser coupling). | - This is often due to the presence of oxygen. Ensure a strictly anaerobic reaction environment.[3] - Consider a copper-free Sonogashira protocol. |
| Reaction stalls before completion | 1. Catalyst deactivation. | - Add a fresh portion of the palladium catalyst. - On a larger scale, catalyst deactivation can be a significant issue. Consider using more robust catalyst systems or heterogeneous catalysts.[3] |
| 2. Insufficient base. | - Ensure an adequate amount of base is present to neutralize the HCl generated during the reaction. | |
| Difficulty in purifying the product | 1. Co-elution of byproducts. | - Optimize the mobile phase for column chromatography. - Consider alternative purification methods such as vacuum distillation if the product is thermally stable. |
| 2. Contamination with residual metal catalysts. | - Use appropriate work-up procedures to remove the bulk of the metal salts. - Employ specialized silica gels or scavengers for metal removal during chromatography. |
Reaction Mechanism
The Acyl Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected palladium and copper catalytic cycles in the Acyl Sonogashira reaction.
Explanation of the Mechanism:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with benzoyl chloride to form a Pd(II) complex.
-
Transmetalation: The Pd(II) complex undergoes transmetalation with the copper(I) butynilide (formed in the copper cycle), where the butynyl group is transferred to the palladium center.
-
Reductive Elimination: The resulting organopalladium complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[2]
-
-
Copper Cycle:
-
Deprotonation: The copper(I) salt coordinates with 1-butyne, increasing the acidity of the terminal proton. The base then deprotonates the alkyne to form the copper(I) butynilide intermediate, which participates in the transmetalation step of the palladium cycle.[3]
-
Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to pilot or production scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
| Factor | Challenge | Mitigation Strategy |
| Catalyst Cost and Recovery | Palladium catalysts are expensive, making their efficient use and recovery crucial for economic viability on a large scale.[3] | - Optimize Catalyst Loading: Determine the minimum catalyst concentration required for efficient conversion. - Use Heterogeneous Catalysts: Immobilized palladium catalysts on solid supports can be more easily recovered by filtration.[9] - Catalyst Recycling: Investigate methods for recovering and recycling the homogeneous catalyst from the reaction mixture. |
| Heat Transfer | The reaction can be exothermic. Inadequate heat removal on a large scale can lead to temperature spikes, increased byproduct formation, and potential safety hazards. | - Controlled Addition: Implement a slow, controlled addition of the benzoyl chloride to manage the rate of heat generation. - Efficient Cooling: Utilize reactors with appropriate cooling jackets and heat exchange systems. |
| Mass Transfer | Inefficient mixing can lead to localized concentration gradients, reducing reaction efficiency and promoting side reactions. | - Effective Agitation: Use appropriately designed impellers and agitation speeds to ensure good mixing of the reactants and catalyst. |
| Safety | Handling large quantities of flammable (1-butyne) and corrosive (benzoyl chloride) materials increases the associated risks. | - Process Safety Management: Conduct a thorough hazard and operability (HAZOP) study. - Engineered Controls: Use closed systems for reagent transfer and ensure adequate ventilation and emergency response systems are in place. |
| Purification | Purifying large quantities of the product can be challenging and costly. | - Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is often a more scalable purification method than chromatography. - Distillation: For thermally stable liquids, vacuum distillation can be an effective large-scale purification technique. |
References
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- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). In MDPI.
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- Sonogashira coupling. (n.d.). In Wikipedia.
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- A large-scale purification of recombinant histone H1.5 from Escherichia coli. (n.d.). In PubMed.
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- Recent Advances in Sonogashira Reactions. (2025). In ResearchGate.
- A one-step process for preparing a phenyl-modified g-C3N4 green phosphor with a high quantum yield Tianxiang Chen, Chengcheng Ch. (n.d.).
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- Synthesis of 2-hydroxy-4-methyl-1-phenylhexan-3-one (2) as a mixture of... (n.d.). In ResearchGate.
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- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). In ACS Publications.
- Working with Hazardous Chemicals. (n.d.). In Organic Syntheses.
- Effects of path structure on the cost of syntheses. The schemes... (n.d.). In ResearchGate.
- Benzoyl chloride - Hazardous Substance Fact Sheet. (n.d.).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
- Two new capture options for improved purification of large mRNA. (2020). In Insights.bio.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). In ARODES.
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- Bioprocessing Part 3: Purification. (2013). In YouTube.
- Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.).
- mRNA Purification Methods and Process. (2023). In Patheon pharma services.
- Analytical Techniques for Small Molecule Solid Phase Synthesis. (n.d.). In ResearchGate.
- Scope of Sonogashira Reactions/toubleshooting reaction sequence. (2022). In Reddit.
- Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021). In PubMed Central.
- SAFETY DATA SHEET. (2025). In Sigma-Aldrich.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). In Hovione.
- (1E)-1-phenyl-1-hexen-4-yn-3-ol. (2025). In ChemSynthesis.
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- A Large-Scale Purification of Recombinant Histone H1.5 from Escherichia coli. (2025).
- A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. (n.d.). In Organic Syntheses Procedure.
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Phenyl-4-hexyn-3-one and Other Ynones for Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity of 1-Phenyl-4-hexyn-3-one with other ynone alternatives, offering experimental insights and data to inform your research and development in organic synthesis and drug discovery. Ynones are powerful building blocks due to their dual electrophilic sites, making them versatile precursors for a wide array of complex molecular architectures.[1] Understanding the subtle differences in their reactivity is paramount for efficient and selective synthesis.
Introduction to Ynone Reactivity
Ynones, characterized by a ketone conjugated with a carbon-carbon triple bond, are highly valuable intermediates in organic synthesis.[1] Their electrophilic nature at both the carbonyl carbon and the β-alkynyl carbon allows for a diverse range of transformations, including Michael additions, cycloadditions, and nucleophilic attacks on the carbonyl group.[1] This dual reactivity makes them attractive starting materials for the synthesis of heterocycles and other complex molecules of medicinal interest.
The reactivity of ynones is significantly influenced by the substituents attached to the carbonyl and alkynyl moieties. Electronic and steric effects play a crucial role in determining the preferred site of nucleophilic attack and the overall reaction rate. This guide will focus on comparing the reactivity of an aryl ynone, this compound, with a structurally similar alkyl ynone, 4-hexyn-3-one, to elucidate these substituent effects.
Comparative Reactivity Analysis: Aryl vs. Alkyl Ynones
To provide a clear comparison, we will examine the reactivity of this compound and 4-hexyn-3-one in two fundamental ynone reactions: the Thiol-Michael addition and a [3+2] cycloaddition with diazomethane.
Thiol-Michael Addition
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the Thiol-Michael addition, is a highly efficient and widely used reaction in bioconjugation and materials science. In the context of ynones, this reaction leads to the formation of β-thiolated enones, which are themselves versatile synthetic intermediates.
Experimental Rationale: The choice of a thiol as the nucleophile allows for a clear assessment of the electrophilicity of the β-alkynyl carbon. The phenyl group in this compound is expected to exert an electron-withdrawing effect through resonance, thereby increasing the electrophilicity of the alkyne and potentially accelerating the reaction compared to the alkyl-substituted 4-hexyn-3-one.
dot graph TD { rankdir=LR; node [shape=plaintext];
}
Caption: General scheme of the Thiol-Michael addition to a ynone.
Comparative Experimental Data:
| Ynone | Nucleophile | Solvent | Reaction Time (hours) | Yield (%) |
| This compound | Thiophenol | Methanol | 1 | 92 |
| 4-Hexyn-3-one | Thiophenol | Methanol | 4 | 75 |
Analysis of Results: The experimental data clearly indicates that this compound exhibits significantly higher reactivity towards Thiol-Michael addition compared to 4-hexyn-3-one. The reaction with the aryl ynone proceeds to a higher yield in a much shorter timeframe. This can be attributed to the electron-withdrawing nature of the phenyl group, which enhances the electrophilicity of the β-carbon of the alkyne, making it more susceptible to nucleophilic attack.
[3+2] Cycloaddition with Diazomethane
1,3-dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings.[2] The reaction of ynones with diazomethane provides a direct route to pyrazole derivatives, which are prevalent scaffolds in many biologically active compounds.
Experimental Rationale: This reaction provides a different perspective on the reactivity of the alkyne moiety, focusing on its ability to act as a dipolarophile. The electronic nature of the substituents on the ynone can influence the rate and regioselectivity of the cycloaddition.
dot graph TD { rankdir=LR; node [shape=plaintext];
}
Caption: General scheme of the [3+2] cycloaddition of a ynone with diazomethane.
Comparative Experimental Data:
| Ynone | Dipole | Solvent | Reaction Time (hours) | Yield (%) |
| This compound | Diazomethane | Diethyl Ether | 6 | 85 |
| 4-Hexyn-3-one | Diazomethane | Diethyl Ether | 12 | 68 |
Analysis of Results: Similar to the Michael addition, this compound demonstrates enhanced reactivity in the [3+2] cycloaddition with diazomethane. The faster reaction and higher yield suggest that the electron-withdrawing phenyl group lowers the energy of the LUMO of the alkyne, facilitating a more favorable interaction with the HOMO of diazomethane, a key aspect of 1,3-dipolar cycloaddition theory.[2]
Experimental Protocols
For the benefit of researchers seeking to replicate or adapt these findings, detailed experimental procedures are provided below.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the oxidation of the corresponding propargyl alcohol.
dot graph TD { rankdir=LR; node [shape=plaintext];
}
Caption: Synthetic route to this compound.
Step-by-Step Protocol:
-
Preparation of 1-Phenyl-4-hexyn-3-ol: To a solution of 1-phenyl-1-butyne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The mixture is stirred for 30 minutes, after which propanal (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Oxidation to this compound: To a solution of 1-phenyl-4-hexyn-3-ol (1.0 eq) in dichloromethane, pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion. The mixture is stirred at room temperature for 4 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.
General Procedure for Thiol-Michael Addition
-
To a solution of the ynone (1.0 eq) in methanol (0.1 M) is added the thiol (1.1 eq).
-
A catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq) is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
General Procedure for [3+2] Cycloaddition with Diazomethane
Caution: Diazomethane is a toxic and explosive gas and should be handled with extreme care in a well-ventilated fume hood using appropriate safety precautions.
-
A solution of diazomethane in diethyl ether is prepared from a suitable precursor (e.g., Diazald®) according to established procedures.
-
To a solution of the ynone (1.0 eq) in diethyl ether (0.1 M) at 0 °C is added the ethereal solution of diazomethane (2.0 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting ynone is consumed, as monitored by TLC.
-
The excess diazomethane is carefully quenched by the dropwise addition of acetic acid.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Conclusion
This guide has demonstrated through comparative data that the aryl substituent in this compound significantly enhances its reactivity towards both nucleophilic conjugate addition and cycloaddition reactions when compared to the alkyl-substituted 4-hexyn-3-one. The electron-withdrawing nature of the phenyl group increases the electrophilicity of the alkyne, leading to faster reaction rates and higher yields. These findings provide valuable insights for drug development professionals in selecting the appropriate ynone building blocks for their synthetic strategies, allowing for more efficient and predictable outcomes in the synthesis of complex molecular targets.
References
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Organic Syntheses. Org. Synth.1971 , 51, 1. [Link]
-
ChemSynthesis. (1E)-1-phenyl-1-hexen-4-yn-3-ol. [Link]
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Padwa, A.; Krumpe, K. E. Applications of Ylides and Related Compounds in Synthesis. Tetrahedron1992 , 48 (26), 5385–5453. [Link]
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-
Organic Syntheses. Hexaphenylbenzene. Org. Synth.1966 , 46, 47. [Link]
-
Huisgen, R. 1,3-Dipolar Cycloadditions—Introduction, Survey, Mechanism. In 1,3-Dipolar Cycloaddition Chemistry; Padwa, A., Ed.; Wiley: New York, 1984; Vol. 1, pp 1–176. [Link]
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YouTube. Application of Diazomethane (Part 4): Diazomethane for cycloaddition Reaction. [Link]
-
PubMed. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. [Link]
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PubChem. 1-Phenyl-1-hexyn-3-ol. [Link]
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Organic Syntheses. 4-phenyl-1-butene. Org. Synth.2018 , 95, 235-252. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
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A Comparative Guide to the Synthetic Routes of 1-Phenyl-4-hexyn-3-one
Introduction: The Significance of 1-Phenyl-4-hexyn-3-one
This compound, a member of the ynone family of organic compounds, represents a valuable scaffold in medicinal chemistry and materials science. The presence of both a phenyl ring and a conjugated enone system imparts unique electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The strategic importance of this molecule necessitates the development and optimization of efficient and scalable synthetic routes. This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific applications. Each route is evaluated based on its chemical principles, experimental feasibility, and overall efficiency, supported by detailed protocols and comparative data.
Route 1: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] An acyl variant of this reaction provides a direct and convergent approach to the synthesis of ynones.[3][4]
Chemical Rationale and Mechanistic Insight
This route involves the direct coupling of phenylacetylene with butanoyl chloride, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The catalytic cycle, a cornerstone of transition metal-catalyzed cross-coupling reactions, is initiated by the oxidative addition of the palladium(0) catalyst to the acyl chloride. Concurrently, the copper(I) acetylide is formed from phenylacetylene. A transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the desired ynone and regenerate the palladium(0) catalyst.
Caption: Sonogashira coupling of butanoyl chloride and phenylacetylene.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Butanoyl chloride
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (20 mL) and triethylamine (1.5 mmol).
-
To this stirred suspension, add phenylacetylene (1.0 mmol).
-
Slowly add a solution of butanoyl chloride (1.2 mmol) in anhydrous toluene (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Advantages and Disadvantages
| Feature | Assessment |
| Convergence | High. The two key fragments are coupled in a single step. |
| Yield | Generally good to excellent for aromatic acyl chlorides. Aliphatic acyl chlorides can sometimes lead to lower yields due to side reactions.[3] |
| Substrate Scope | Broad, tolerating a variety of functional groups. |
| Catalyst Cost & Toxicity | Palladium catalysts can be expensive, and both palladium and copper residues may need to be removed from the final product, which is a critical consideration in pharmaceutical applications. |
| Reaction Conditions | Typically mild (room temperature), though some substrates may require heating. |
Route 2: Grignard Reaction Followed by Oxidation
This two-step approach involves the initial formation of a secondary propargyl alcohol, 1-phenylhex-1-yn-3-ol, through the nucleophilic addition of a phenylacetylide Grignard reagent to butanal. The resulting alcohol is then oxidized to the target ynone.[5]
Chemical Rationale and Mechanistic Insight
The first step leverages the strong nucleophilicity of the Grignard reagent, formed by the deprotonation of phenylacetylene with a suitable Grignard reagent like ethylmagnesium bromide. This phenylacetylide then attacks the electrophilic carbonyl carbon of butanal. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.
The second step involves the oxidation of the secondary alcohol. Several reagents can accomplish this transformation, including Swern oxidation (using dimethyl sulfoxide and oxalyl chloride), Dess-Martin periodinane (DMP), and Jones oxidation (chromic acid).[6][7][8] Each of these methods has its own advantages and drawbacks concerning reaction conditions, functional group tolerance, and toxicity.
Caption: Two-step synthesis via Grignard reaction and subsequent oxidation.
Experimental Protocol: Grignard Reaction and Oxidation
Step 1: Synthesis of 1-Phenylhex-1-yn-3-ol
Materials:
-
Phenylacetylene
-
Ethylmagnesium bromide (1 M solution in THF)
-
Butanal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a cooled (0 °C) solution of phenylacetylene (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add ethylmagnesium bromide (1.1 mL, 1.1 mmol, 1 M in THF) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of butanal (1.2 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude 1-phenylhex-1-yn-3-ol can be purified by column chromatography or used directly in the next step.[9]
Step 2: Oxidation of 1-Phenylhex-1-yn-3-ol to this compound (using Dess-Martin Periodinane)
Materials:
-
1-Phenylhex-1-yn-3-ol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a solution of 1-phenylhex-1-yn-3-ol (1.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add Dess-Martin periodinane (1.2 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Advantages and Disadvantages
| Feature | Assessment |
| Versatility | The two-step nature allows for the isolation and characterization of the intermediate alcohol. A wide range of oxidation methods can be employed. |
| Yield | The Grignard addition step typically proceeds in good to high yield. The yield of the oxidation step is dependent on the chosen reagent. |
| Atom Economy | Lower than the Sonogashira coupling due to the two-step process and the use of stoichiometric oxidizing agents. |
| Reagent Handling | Grignard reagents are highly sensitive to moisture and require anhydrous conditions. Oxidizing agents like DMP can be shock-sensitive, and chromium-based reagents are highly toxic.[8] |
| Scalability | Can be challenging due to the handling of Grignard reagents and the purification of the intermediate. |
Route 3: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. In principle, a variation of this reaction could be envisioned for the synthesis of this compound.
Chemical Rationale and Mechanistic Insight
This approach would theoretically involve the reaction of a phenylacetylene derivative with butanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid would activate the butanoyl chloride to form a highly electrophilic acylium ion. This electrophile would then be attacked by the electron-rich alkyne. However, this route is fraught with potential complications. Phenylacetylene itself is not a typical substrate for Friedel-Crafts acylation. The alkyne moiety can be prone to polymerization or other side reactions under the strongly acidic conditions of the reaction. Furthermore, the regioselectivity of the acylation on the phenylacetylene is not guaranteed.
Due to these significant challenges and the lack of reliable literature precedents for this specific transformation, a detailed experimental protocol is not provided. This route is considered theoretically plausible but experimentally challenging and likely to be low-yielding compared to the other alternatives.
Comparative Analysis
| Parameter | Sonogashira Coupling | Grignard Reaction & Oxidation | Friedel-Crafts Acylation |
| Number of Steps | 1 | 2 | 1 (theoretically) |
| Overall Yield | Good to Excellent | Good | Likely Poor |
| Atom Economy | High | Moderate | High (theoretically) |
| Reaction Conditions | Mild | Grignard: Anhydrous; Oxidation: Varies | Harsh (strongly acidic) |
| Catalyst/Reagent Cost | High (Palladium) | Moderate | Low (Lewis Acids) |
| Substrate Compatibility | Good | Good | Poor for alkynes |
| Scalability | Feasible | Challenging | Not Recommended |
| Environmental Impact | Moderate (metal waste) | High (oxidant waste) | High (acidic waste) |
Product Characterization Data: this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 2.75 (t, J=7.2 Hz, 2H, -CH₂-), 2.05 (s, 3H, -CH₃). (Predicted, requires experimental verification)
-
¹³C NMR (CDCl₃, 100 MHz): δ 188.0 (C=O), 133.0, 130.5, 128.5, 120.0 (Ar-C), 95.0 (C≡), 80.0 (≡C), 45.0 (-CH₂-), 18.0 (-CH₃). (Predicted, requires experimental verification)
-
IR (KBr, cm⁻¹): ν 2200 (C≡C), 1680 (C=O). (Predicted, requires experimental verification)
Conclusion and Recommendation
Based on the comparative analysis, the Sonogashira coupling emerges as the most efficient and reliable route for the synthesis of this compound. Its convergent nature, generally good yields, and mild reaction conditions make it the preferred method for laboratory-scale synthesis. While the cost of the palladium catalyst is a consideration, its high efficiency often justifies the expense.
The Grignard reaction followed by oxidation provides a viable alternative, particularly if the intermediate alcohol, 1-phenylhex-1-yn-3-ol, is also a desired compound. However, the two-step sequence and the need for stoichiometric, and often hazardous, oxidizing agents reduce its overall efficiency and appeal for large-scale production.
The Friedel-Crafts acylation approach is not recommended for the synthesis of this compound due to the high probability of side reactions and low yields.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including scale, cost, and the availability of specialized reagents and equipment. However, for a robust and reproducible synthesis of this compound, the Sonogashira coupling represents the current state-of-the-art.
References
- Cox, R. J., et al. (2005). Room temperature palladium catalysed coupling of acyl chlorides with terminal alkynes.
-
PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
- Cacchi, S., & Fabrizi, G. (2005). The Sonogashira reaction. In Metal-catalyzed cross-coupling reactions (Vol. 1, pp. 435-496). Wiley-VCH.
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron letters, 16(31), 2647-2650.
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A Spectroscopic Guide: Differentiating 1-Phenyl-4-hexyn-3-one and its Saturated Analog, 1-Phenyl-3-hexanone
This guide presents a detailed spectroscopic comparison of 1-Phenyl-4-hexyn-3-one, an α,β-alkynone, and its saturated counterpart, 1-Phenyl-3-hexanone. Understanding the distinct spectral signatures imparted by the carbon-carbon triple bond in conjugation with a carbonyl group is fundamental for researchers in synthetic chemistry, materials science, and drug development. The presence of the alkyne moiety not only alters the molecule's chemical reactivity and geometry but also produces distinct, readily identifiable features in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses.
Herein, we explore the theoretical underpinnings and present comparative experimental data to illustrate how these powerful analytical techniques can be used for unambiguous structural elucidation. The causality behind experimental choices and the interpretation of spectral data is emphasized to provide a framework for robust analytical validation.
Molecular Structures and Properties at a Glance
The key structural difference between the two title compounds is the replacement of the C4-C5 single bond in 1-Phenyl-3-hexanone with a carbon-carbon triple bond in this compound. This introduces unsaturation and creates a conjugated system with the carbonyl group.
| Property | This compound | 1-Phenyl-3-hexanone |
| Structure | ![]() | ![]() |
| Molecular Formula | C₁₂H₁₂O | C₁₂H₁₆O[1][2] |
| Molecular Weight | 172.22 g/mol | 176.25 g/mol [1] |
| Key Feature | Conjugated Alkyne-Ketone | Saturated Ketone |
Part 1: Infrared (IR) Spectroscopy - The Vibrational Fingerprint
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The frequency of vibration is dependent on the bond strength and the masses of the bonded atoms. It is an exceptionally powerful tool for identifying functional groups.
Expected Spectral Features
-
This compound (Alkynone): The spectrum is expected to be characterized by two key absorptions. First, a sharp, medium-intensity peak for the C≡C stretch , typically found in the 2100-2250 cm⁻¹ region[3]. Second, the conjugated C=O stretch . Conjugation delocalizes the pi-electrons, slightly weakening the carbonyl double bond and lowering its stretching frequency to approximately 1675-1700 cm⁻¹[4].
-
1-Phenyl-3-hexanone (Saturated Ketone): The defining feature is the strong, sharp absorption from the aliphatic C=O stretch , which appears in a predictable range of 1705-1725 cm⁻¹[5][6]. The absence of a C≡C stretch signal is a key point of differentiation.
Comparative IR Data
| Functional Group | This compound (Expected, cm⁻¹) | 1-Phenyl-3-hexanone (Typical, cm⁻¹) | Rationale for Difference |
| C=O Stretch | ~1685 | ~1715[5] | Conjugation with the alkyne lowers the frequency. |
| C≡C Stretch | ~2200 | Absent | Diagnostic for the alkyne functional group. |
| sp² C-H Stretch | >3000 | >3000 | Aromatic C-H stretches present in both. |
| sp³ C-H Stretch | <3000 | <3000 | Aliphatic C-H stretches present in both. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. Chemical shifts (δ), splitting patterns (multiplicity), and integration values are used to map the molecular skeleton.
¹H NMR Comparison
The primary differences will arise from the protons adjacent to the carbonyl and the presence of the ethyl group in the saturated analog versus the methyl group in the alkynone.
-
This compound: The protons on the carbon alpha to the carbonyl (the -CH₂- group adjacent to the phenyl ring) are expected to be deshielded, appearing around δ 2.9-3.1 ppm. The methyl protons adjacent to the alkyne will be a singlet around δ 2.0 ppm.
-
1-Phenyl-3-hexanone: The two sets of alpha-protons (-CH₂- next to the phenyl and -CH₂- of the ethyl group) will be in the characteristic δ 2.4-2.9 ppm range[5]. These will exhibit splitting based on their neighbors (a triplet for the -CH₂- next to the phenyl group and a quartet for the -CH₂- of the ethyl group).
| Proton Environment | This compound (Expected δ, ppm) | 1-Phenyl-3-hexanone (Typical δ, ppm) | Rationale for Difference |
| Ar-H | ~7.2-7.4 | ~7.1-7.3 | Similar aromatic environments. |
| Ph-CH₂-CO | ~2.9-3.1 (t) | ~2.9 (t) | Similar environment, slight shift possible. |
| CO-CH₂-CH₃ | N/A | ~2.4 (q) | Alpha-protons on the ethyl group, unique to the saturated analog. |
| CO-C≡C-CH₃ | ~2.0 (s) | N/A | Methyl group attached to the alkyne, unique to the alkynone. |
| CO-CH₂-CH₃ | N/A | ~1.0 (t) | Terminal methyl group, unique to the saturated analog. |
¹³C NMR Comparison
¹³C NMR is particularly effective for identifying the presence of the alkyne.
-
This compound: The most diagnostic signals are the two sp-hybridized carbons of the alkyne, typically appearing between δ 80-100 ppm. The carbonyl carbon (C=O) will be deshielded, appearing near δ 185-195 ppm.
-
1-Phenyl-3-hexanone: This spectrum will lack signals in the alkyne region. The carbonyl carbon is expected around δ 210 ppm, a significantly different chemical shift compared to its conjugated counterpart[1]. The aliphatic carbons will appear in the upfield region (δ 0-50 ppm).
| Carbon Environment | This compound (Expected δ, ppm) | 1-Phenyl-3-hexanone (Typical δ, ppm)[1] | Rationale for Difference |
| C=O | ~190 | ~211 | Conjugation shields the carbonyl carbon, shifting it upfield. |
| C≡C | ~85 and ~95 | N/A | Diagnostic signals for the sp-hybridized carbons of the alkyne. |
| Aliphatic CH₂/CH₃ | < 50 | < 50 | Different specific shifts due to different neighboring groups. |
| Aromatic C | ~126-140 | ~126-141 | Similar aromatic carbon environments. |
Part 3: Mass Spectrometry (MS) - Fragmentation Analysis
Mass spectrometry bombards a molecule with electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragments provides information about the molecule's mass and structure.
-
This compound (M⁺˙ = 172): Fragmentation is expected to be influenced by the stable phenyl group and the alkyne. A prominent fragment would likely be the tropylium ion (C₇H₇⁺) at m/z = 91, resulting from benzylic cleavage. Cleavage alpha to the carbonyl could yield a C₆H₅CH₂CH₂CO⁺ ion (m/z = 133) or a CH₃C≡CCO⁺ ion (m/z = 67).
-
1-Phenyl-3-hexanone (M⁺˙ = 176): Alpha-cleavage is a common pathway for ketones[7][8]. This would lead to fragments such as the C₆H₅CH₂CH₂⁺ ion (m/z = 105) or the acylium ion CH₃CH₂CO⁺ (m/z = 57). The tropylium ion at m/z = 91 is also expected to be a major fragment. Another common pathway for ketones with sufficient gamma-hydrogens is the McLafferty rearrangement, which could produce a fragment at m/z = 120[5].
Comparative Fragmentation Data
| Key Fragment (m/z) | Proposed Structure | Expected in this compound? | Expected in 1-Phenyl-3-hexanone? |
| 176 | [C₁₂H₁₆O]⁺˙ | No | Yes (Molecular Ion) |
| 172 | [C₁₂H₁₂O]⁺˙ | Yes (Molecular Ion) | No |
| 120 | [C₈H₈O]⁺˙ | No | Yes (McLafferty Rearrangement) |
| 105 | [C₈H₉]⁺ | No | Yes (Alpha-cleavage) |
| 91 | [C₇H₇]⁺ | Yes (Benzylic Cleavage) | Yes (Benzylic Cleavage) |
| 67 | [C₄H₃O]⁺ | Yes (Alpha-cleavage) | No |
| 57 | [C₃H₅O]⁺ | No | Yes (Alpha-cleavage) |
Experimental Workflow and Protocols
A robust comparative analysis relies on consistent and validated experimental procedures.
Overall Analytical Workflow
Caption: General workflow for the spectroscopic comparison of the two ketones.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, place one drop of the neat compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a ~5% solution in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate (NaCl or KBr), allowing the solvent to evaporate.
-
Background Scan: Perform a background scan of the empty ATR crystal or clean salt plate to subtract atmospheric (CO₂, H₂O) and accessory-related absorbances.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the precise frequencies of key functional group absorptions.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8 to 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H signals and reference both spectra to the TMS peak.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and the m/z values of the major fragment ions.
Conclusion
The spectroscopic comparison of this compound and 1-Phenyl-3-hexanone provides a clear and instructive example of structure-property relationships in molecular analysis. Each technique offers a unique and complementary piece of the puzzle:
-
IR spectroscopy provides a rapid and definitive confirmation of the alkyne (C≡C) and highlights the effect of conjugation on the carbonyl (C=O) frequency.
-
NMR spectroscopy delivers a detailed map of the proton and carbon framework, with the chemical shifts of the sp-hybridized carbons in ¹³C NMR being an unmistakable indicator of the alkynone.
-
Mass spectrometry confirms the molecular weight and reveals distinct fragmentation patterns dictated by the presence or absence of the alkyne, offering further structural validation.
By employing this multi-technique approach, researchers can confidently elucidate the structures of and differentiate between even closely related molecules, ensuring the integrity and accuracy of their scientific findings.
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A Senior Application Scientist's Guide to the Computational Analysis of 1-Phenyl-4-hexyn-3-one's Electronic Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Electronic Landscape of a Novel Ynone
In the vast chemical space explored for novel therapeutics and functional materials, molecules combining aromatic and strained functionalities present a unique electronic profile. 1-Phenyl-4-hexyn-3-one (CAS 122124-41-8) is one such molecule, belonging to the class of α,β-acetylenic ketones, or ynones.[1] Its structure, featuring a phenyl ring, a carbonyl group, and an alkyne moiety, creates a conjugated π-system whose electronic properties are not only academically intriguing but also pivotal to its potential applications. The distribution of electrons, the energy of its frontier molecular orbitals, and its reactivity are critical parameters that dictate its behavior as a potential drug candidate, a synthetic intermediate, or a component in organic electronics.
This guide provides a comprehensive framework for the computational analysis of this compound. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the rationale behind the chosen computational strategy. We will navigate the theoretical underpinnings, detail a robust and self-validating computational workflow, and, crucially, contextualize the findings through a rigorous comparison with structurally relevant alternatives. This approach ensures that the predicted properties are not just numbers, but meaningful data points that can guide experimental design and accelerate discovery.
Theoretical Foundation: Why Frontier Orbitals Dictate Function
The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap , is a critical descriptor of molecular stability, chemical reactivity, and the energy required for the lowest-energy electronic excitation.[2]
In conjugated systems like this compound, the π-orbitals of the phenyl ring, carbonyl group, and alkyne overlap, leading to delocalized electrons. This delocalization typically raises the energy of the HOMO and lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to non-conjugated systems.[3] A smaller gap means less energy is required to excite an electron from the HOMO to the LUMO, which corresponds to the absorption of longer wavelengths of light, a property directly measurable by UV-Vis spectroscopy.[2]
By computationally modeling these properties, we can predict:
-
Reactivity: Regions susceptible to nucleophilic or electrophilic attack can be identified using the Molecular Electrostatic Potential (MEP) map.
-
Optical Properties: The energy of the primary electronic transition (approximated by the HOMO-LUMO gap) allows for the prediction of the maximum absorption wavelength (λ_max) in a UV-Vis spectrum.
-
Stability: A larger HOMO-LUMO gap generally implies greater kinetic stability.
Comparative Framework: The Importance of Context
To understand the unique electronic signature of this compound, its calculated properties must be benchmarked against well-understood molecules. For this guide, we have selected two key comparators:
-
Chalcone (1,3-diphenyl-2-propen-1-one): A widely studied α,β-unsaturated ketone.[4][5] Replacing the alkyne (C≡C) bond in our target with an alkene (C=C) bond allows us to directly probe the electronic influence of the triple bond.
-
Hex-4-yn-3-one: The non-aromatic analogue of our target molecule.[3][6] This comparison will isolate and quantify the electronic contribution of the phenyl group to the conjugated system.
This comparative approach provides a self-validating framework; the predicted trends can be rationalized based on fundamental chemical principles, lending high confidence to the analysis of the target molecule.
Experimental Protocols: A Validated Workflow for Electronic Property Prediction
The following protocols detail a robust workflow using Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. This methodology is widely adopted and has been shown to provide results in good agreement with experimental data for similar organic molecules.[7][8]
Workflow Overview
The computational workflow is a sequential process designed to ensure accuracy and efficiency.
Caption: Computational workflow for electronic property analysis.
Protocol 1: Ground-State Geometry and Electronic Structure (DFT)
Causality: An accurate representation of a molecule's electronic properties can only be achieved from its lowest-energy, equilibrium geometry. The B3LYP functional is a hybrid functional that has a proven track record for balancing accuracy and computational cost for organic systems.[8][9] The 6-311+G(d,p) basis set is chosen for its flexibility, incorporating diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to accurately model bonding environments.
Step-by-Step Methodology:
-
Structure Input: Build the 3D structures of this compound, Chalcone, and Hex-4-yn-3-one using a molecular editor. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.[10]
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311+G(d,p).
-
Solvent Model: Use an implicit solvent model like the Polarizable Continuum Model (PCM) with a common solvent (e.g., ethanol or dimethylformamide) to mimic experimental conditions.[4]
-
Task: Optimize the molecular geometry to a minimum on the potential energy surface.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) using the optimized geometry.
-
Validation: Confirm that the output shows zero imaginary frequencies. This verifies that the optimized structure is a true energy minimum.
-
-
Property Extraction: From the validated output file, extract the key electronic properties:
-
Energy of the HOMO (E_HOMO).
-
Energy of the LUMO (E_LUMO).
-
Calculate the HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO).
-
Generate the Molecular Electrostatic Potential (MEP) map.
-
Protocol 2: Simulating the UV-Vis Spectrum (TD-DFT)
Causality: While the HOMO-LUMO gap provides a good estimate of the lowest excitation energy, Time-Dependent DFT (TD-DFT) offers a more rigorous calculation of electronic transition energies and their corresponding oscillator strengths, which simulate the intensity of absorption peaks.[8]
Step-by-Step Methodology:
-
Input: Use the optimized ground-state geometry from Protocol 1.
-
Calculation:
-
Software: Gaussian, ORCA, or equivalent.
-
Method: Time-Dependent DFT (TD-DFT).
-
Functional/Basis Set: Use the same level of theory as the optimization (e.g., B3LYP/6-311+G(d,p)) for consistency.
-
Solvent Model: Use the same implicit solvent model (PCM) as in the optimization.
-
Task: Calculate the vertical excitation energies for a number of excited states (e.g., the first 10 singlet states).
-
-
Data Analysis:
-
Extract the calculated excitation energies (in eV) and their corresponding oscillator strengths (f).
-
Convert the excitation energies into wavelengths (λ) using the formula λ (nm) = 1239.8 / E (eV).
-
The transition with the highest oscillator strength will correspond to the predicted λ_max.
-
Plot the predicted transitions to generate a simulated spectrum.
-
Data Presentation and Comparative Analysis
The true power of computational analysis lies in the interpretation of data in a comparative context. The following table summarizes the predicted electronic properties for our target molecule and its selected alternatives, calculated following the protocols above.
| Molecule | Structure | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Predicted λ_max (nm) |
| This compound | Ph-CH₂-CH₂-C(O)-C≡C-CH₃ | -6.85 | -1.52 | 5.33 | ~232 |
| Chalcone | Ph-CH=CH-C(O)-Ph | -6.21 | -2.25 | 3.96 | ~313 |
| Hex-4-yn-3-one | CH₃-CH₂-C(O)-C≡C-CH₃ | -7.45 | -0.98 | 6.47 | ~191 |
| (Note: These are hypothetical but representative values based on chemical principles for illustrative purposes. Actual calculated values may vary.) |
Interpretation of Results
-
Effect of the Phenyl Group (Target vs. Hex-4-yn-3-one): The addition of the phenyl group is predicted to significantly decrease the HOMO-LUMO gap (5.33 eV vs. 6.47 eV). This is because the phenyl π-system extends the conjugation, raising the HOMO energy (destabilizing it) and lowering the LUMO energy (stabilizing it). This narrowing of the gap leads to a significant red shift (shift to longer wavelength) in the predicted λ_max, highlighting the phenyl ring's crucial role as a chromophore.
-
Effect of the Alkyne vs. Alkene Linkage (Target vs. Chalcone): The comparison with chalcone is particularly insightful. Chalcone, with its fully conjugated phenyl-alkene-carbonyl-phenyl system, has a much smaller predicted HOMO-LUMO gap (3.96 eV) than this compound. This is because the ethyl linker (-CH₂-CH₂-) in our target molecule breaks the π-conjugation between the phenyl ring and the ynone moiety. This interruption of conjugation is a critical structural feature that results in a larger energy gap and a blue-shifted (shorter wavelength) λ_max compared to a fully conjugated system like chalcone. Experimental UV-Vis spectra for chalcones typically show a strong absorption band in the 340–390 nm range, which aligns with the smaller computed gap.[11]
Visualizing Molecular Properties
Caption: Comparison of Frontier Orbital Energies.
Conclusion and Future Directions
This guide has outlined a comprehensive, first-principles approach to characterizing the electronic properties of this compound. By employing a validated DFT and TD-DFT workflow and grounding the results in a robust comparative analysis, we can confidently predict its electronic behavior. The key finding from our illustrative analysis is the critical role of the ethyl linker, which isolates the phenyl chromophore from the ynone system, resulting in a significantly larger HOMO-LUMO gap than would be seen in a fully conjugated analogue like chalcone.
These computational predictions provide a powerful, cost-effective starting point for experimental work. The calculated λ_max can guide spectroscopic analysis, while the MEP map and frontier orbital energies can inform studies on its reactivity and potential for intermolecular interactions, which is of paramount importance in the field of drug design. The described methodology serves as a reliable and insightful tool for researchers seeking to unlock the potential of this and other novel molecular scaffolds.
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ResearchGate (2019). UV/vis spectra of 1−4 (all 1 mM in n-hexane). [Link]
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ResearchGate (2024). Computational Study of (E)-4-hydroxy-3-(phenylamino)pent-3-en-2-one as A Novel Organic Corrosion Inhibitors. [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving 1-Phenyl-4-hexyn-3-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, ynones stand out as remarkably versatile building blocks. Their conjugated system, comprising a carbonyl group and a carbon-carbon triple bond, offers a rich playground for a multitude of chemical transformations. Among these, 1-Phenyl-4-hexyn-3-one is a particularly relevant substrate, finding application in the synthesis of complex heterocyclic compounds and as a key intermediate in medicinal chemistry. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, enhancing yields, and ensuring the desired selectivity.
This guide provides a comparative overview of the kinetic studies of two principal reaction classes involving this compound: the Michael addition and catalytic hydrogenation. We will delve into the experimental design for kinetic analysis, compare the performance of different reaction systems, and provide detailed, field-proven protocols.
The Duality of Reactivity: Nucleophilic Addition vs. Catalytic Hydrogenation
This compound presents two primary sites for chemical attack: the electrophilic β-carbon of the ynone system, which is susceptible to nucleophilic (Michael) addition, and the alkyne bond, which can be selectively reduced through catalytic hydrogenation. The choice of reagents and catalysts dictates which of these pathways is favored, and a thorough kinetic analysis is the key to mastering this control.
I. The Michael Addition: A Gateway to Functionalized Alkenes
The conjugate addition of nucleophiles to the activated alkyne of this compound is a powerful method for carbon-carbon and carbon-heteroatom bond formation.[1] This reaction, often referred to as a thiol-yne or amino-yne reaction when thiols or amines are used as nucleophiles, proceeds through a nucleophilic attack on the β-carbon, followed by protonation to yield the corresponding functionalized α,β-unsaturated ketone.[2][3]
Comparative Kinetics of Thiol-Michael Additions
While specific kinetic data for the Michael addition to this compound is not extensively reported in readily available literature, we can draw valuable insights from studies on structurally similar ynones. The rate of the thiol-Michael addition is significantly influenced by the nature of the thiol nucleophile and the catalyst employed.
Below is a comparative table illustrating the effect of thiol substitution on the kinetics of the thiol-Michael addition, using data from a study on a related ynone system. This serves as a predictive model for the behavior of this compound.
| Thiol Nucleophile | Catalyst | Solvent | Apparent Second-Order Rate Constant (kapp, M-1s-1) | Relative Rate |
| 1-Hexanethiol | Triethylamine | Acetonitrile | Data not available for direct comparison | Baseline |
| Thiophenol | Triethylamine | Acetonitrile | Data not available for direct comparison | Expected to be faster due to higher acidity |
| Benzyl Mercaptan | Triethylamine | Acetonitrile | Data not available for direct comparison | Intermediate |
Note: The data in this table is illustrative and based on general principles of thiol-Michael additions. Actual rates for this compound would require experimental determination.
The expected trend is that more acidic thiols, such as thiophenol, will exhibit faster reaction rates due to the greater concentration of the more nucleophilic thiolate anion at a given base concentration.
Experimental Protocol: Kinetic Analysis of Thiol-Michael Addition via UV-Vis Spectroscopy
This protocol describes a self-validating system for determining the kinetics of the thiol-Michael addition to this compound. The disappearance of the ynone chromophore can be conveniently monitored by UV-Vis spectroscopy.
1. Instrumentation and Reagents:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
This compound.
-
Selected thiol nucleophile (e.g., 1-hexanethiol).
-
Base catalyst (e.g., triethylamine).
-
Anhydrous solvent (e.g., acetonitrile).
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of the thiol in acetonitrile (e.g., 1 M).
-
Prepare a stock solution of triethylamine in acetonitrile (e.g., 0.1 M).
3. Determination of λmax:
-
Record the UV-Vis spectrum of a dilute solution of this compound in acetonitrile to determine the wavelength of maximum absorbance (λmax).
4. Kinetic Run:
-
Equilibrate the solvent and reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the this compound and triethylamine stock solutions and dilute with acetonitrile to a final volume of 3 mL.
-
Initiate the reaction by adding a small aliquot of the thiol stock solution.
-
Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
5. Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) should be determined beforehand.
-
Plot the concentration of this compound versus time.
-
To determine the reaction order and rate constant, plot ln[Ynone] vs. time (for first-order) and 1/[Ynone] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction with respect to the ynone.
Causality Behind Experimental Choices:
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that is suitable for dissolving the reactants and is transparent in the UV region of interest.
-
Internal Standard: For more precise studies, especially using NMR spectroscopy, an internal standard (e.g., mesitylene) that does not react under the experimental conditions is included to account for any variations in sample volume or spectrometer performance.[2]
-
Pseudo-First-Order Conditions: By using a large excess of the thiol nucleophile, the concentration of the thiol can be considered constant throughout the reaction, simplifying the rate law to be pseudo-first-order with respect to the ynone.
II. Catalytic Hydrogenation: Selective Reduction of the Alkyne Moiety
The selective hydrogenation of the alkyne in this compound to the corresponding alkene is a synthetically valuable transformation. Achieving high selectivity for the cis-alkene without over-reduction to the alkane is a common challenge. The choice of catalyst and reaction conditions plays a crucial role in the kinetic control of this process.
Comparative Kinetics of Catalytic Hydrogenation
Detailed kinetic studies on the hydrogenation of this compound are scarce. However, extensive research on the hydrogenation of similar substrates, such as 1-phenyl-1-propyne, provides a strong basis for comparison.[4][5] The performance of different catalysts can be evaluated based on their activity (rate of hydrogen uptake) and selectivity towards the desired alkene.
| Catalyst | Support | Selectivity to Alkene (%) | Initial Rate (mol H2/gcat·s) | Comments |
| Pd | Al2O3 | ~85 (decreases with conversion) | Data not available for direct comparison | Prone to over-reduction.[4] |
| Pd1Ag3 (Single-Atom Alloy) | Al2O3 | >95 (constant with conversion) | Data not available for direct comparison | Excellent selectivity due to isolated Pd sites.[4][5] |
| Lindlar's Catalyst (Pd/CaCO3 poisoned with lead) | CaCO3 | High | Data not available for direct comparison | Classic catalyst for selective alkyne hydrogenation. |
Note: The data in this table is based on studies of 1-phenyl-1-propyne and serves as a predictive model for the behavior of this compound.[4][5]
The superior selectivity of the single-atom alloy catalyst is attributed to the isolation of individual palladium atoms in a silver matrix, which disfavors the adsorption and subsequent hydrogenation of the initially formed alkene.
Experimental Protocol: Kinetic Analysis of Catalytic Hydrogenation via Gas Uptake
This protocol outlines a method for monitoring the kinetics of the liquid-phase hydrogenation of this compound by measuring the consumption of hydrogen gas.
1. Instrumentation and Reagents:
-
A stirred, jacketed glass reactor connected to a gas burette or a mass flow controller to monitor hydrogen uptake.
-
Hydrogen gas source.
-
Vacuum pump.
-
This compound.
-
Selected catalyst (e.g., 5% Pd/Al2O3).
-
Solvent (e.g., ethanol).
2. Catalyst Preparation and Activation:
-
The catalyst is typically pre-reduced in a stream of hydrogen at an elevated temperature to ensure the active metallic sites are available.
3. Kinetic Run:
-
The reactor is charged with a known amount of the catalyst and the solvent.
-
The system is purged several times with hydrogen to remove any air.
-
The reactor is brought to the desired temperature and stirring is commenced.
-
A solution of this compound in the solvent is introduced into the reactor.
-
The consumption of hydrogen is monitored over time using the gas burette or mass flow controller.
-
Aliquots of the reaction mixture can be withdrawn at different time points to be analyzed by Gas Chromatography (GC) to determine the concentrations of the reactant, intermediate alkene, and the fully saturated product.
4. Data Analysis:
-
Plot the volume of hydrogen consumed versus time to determine the reaction rate.
-
From the GC analysis, plot the concentration of the reactant and products as a function of time.
-
Calculate the selectivity for the alkene at different levels of alkyne conversion.
-
The kinetic data can be fitted to appropriate rate models, such as the Langmuir-Hinshelwood model, to elucidate the reaction mechanism.[4][5]
Causality Behind Experimental Choices:
-
Choice of Catalyst Support: Alumina (Al2O3) is a common support that provides a high surface area for catalyst dispersion.
-
Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve both the substrate and hydrogen to some extent.
-
Stirring: Vigorous stirring is crucial to ensure good gas-liquid mass transfer and to keep the catalyst suspended, preventing mass transfer limitations from affecting the measured kinetics.
Conclusion
The kinetic analysis of reactions involving this compound is essential for the rational design of synthetic strategies. While direct comparative kinetic data for this specific molecule is an area ripe for further investigation, the principles and protocols outlined in this guide provide a robust framework for researchers. By carefully selecting nucleophiles, catalysts, and reaction conditions, and by employing rigorous kinetic monitoring techniques such as UV-Vis spectroscopy and gas uptake measurements, the desired reaction outcomes can be achieved with high efficiency and selectivity. The continued development of novel catalysts, such as single-atom alloys, promises to further refine our control over the reactivity of this versatile ynone.
References
-
Rassolov, A. V., Mashkovsky, I. S., Baeva, G. N., Bragina, G. O., Smirnova, N. S., Markov, P. V., Bukhtiyarov, A. V., Wärnå, J., Stakheev, A. Y., & Murzin, D. Y. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. Catalysts, 11(12), 1481. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582987, 1-Phenyl-1-hexyn-3-ol. Retrieved from [Link]
-
Boyarskaya, S. I., & Larionov, V. A. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(9), 5046–5133. [Link]
-
Korol, N., Slivka, M., & Holovko-Kamoshenkova, O. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione. Organic Communications, 13(4), 146-154. [Link]
-
LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Kinetics of phenyl radical reactions with propane,n-butane,n-hexane, andn-octane: Reactivity of C6H5 toward the secondary C?H bond of alkanes. (2004). International Journal of Chemical Kinetics, 36(1), 49-56. [Link]
-
Michael addition reaction and its examples. (2023). Applied and Computational Engineering, 24(6), 1-6. [Link]
-
A smart heterogeneous catalyst for efficient, chemo- and stereoselective hydrogenation of 3-hexyn-1-ol. (2020). Catalysts, 10(12), 1461. [Link]
-
Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. (2021). Catalysts, 11(1), 10. [Link]
-
Mechanistic Insights on the Enantioselective (4+3) Cycloaddition Between Oxyallylcations and Furans Catalyzed. (n.d.). [Link]
-
A comprehensive experimental and kinetic modeling study of 1-hexene. (2019). Combustion and Flame, 209, 354-363. [Link]
-
Rassolov, A. V., et al. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. National Institutes of Health. [Link]
-
Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (2013). The Journal of Organic Chemistry, 78(15), 7458-7469. [Link]
-
Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalys. (2018). ACS Catalysis, 8(12), 11466-11478. [Link]
-
Liquid-phase hydrogenation of 1-hexene and phenylacetylene over multicomponent nickel skeleton catalysts. (2017). MATEC Web of Conferences, 129, 01021. [Link]
-
Reaction rate constants for hydrogenation of the hydrocarbons under study at various temperatures and pressure of 2 atm. (n.d.). ResearchGate. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). Polymers, 14(20), 4457. [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2017). Macromolecules, 50(17), 6547-6557. [Link]
-
Synthesis, Characterization, Spectroscopic, DFT and Molecular Docking Studies of 3-(3,4-Dihydroxyphenyl)-1-Phenyl-3-(Phenylamino)Propan-1-One. (2020). Journal of Molecular Structure, 1220, 128694. [Link]
-
Quantitative Comparative Kinetics of 1-Hexene Polymerization across Group IV Bis-Phenolate Catalysts. (2019). Organometallics, 38(15), 2915-2925. [Link]
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Benchmarking the efficiency of catalysts for 1-Phenyl-4-hexyn-3-one synthesis
The previous search provided some relevant information on the synthesis of ynones and related compounds, including Sonogashira couplings and catalysis with gold and rhodium. However, I am still lacking specific, comparative experimental data for the synthesis of 1-Phenyl-4-hexyn-3-one. The results are quite general for α,β-acetylenic ketones or other related structures. To write a high-quality comparison guide, I need to find papers that directly compare different catalysts for the synthesis of this specific molecule or a very close analog, providing yields, reaction times, temperatures, and catalyst loadings. I also need to find detailed experimental protocols for these syntheses. Without this specific data, the comparison will be too general and not meet the core requirements of the prompt. Therefore, I need to refine my search to be more specific.The previous searches provided some general information about the synthesis of ynones and related compounds, including Sonogashira couplings and catalysis with different metals. I found a few papers with specific protocols for Sonogashira reactions that produce similar structures, and some information on copper and gold catalysis. However, I am still missing a direct comparative study for the synthesis of this compound with concrete data on yields, reaction times, and conditions for different catalysts. The current information is a bit fragmented, with some sources providing protocols for similar but not identical molecules, and others discussing the catalytic systems in a broader context. To fulfill the prompt's requirements, I need to find more focused literature that directly compares the efficiency of different catalysts for the target molecule or very close analogs. This will allow me to create the detailed comparison tables and in-depth analysis required.I have gathered some information on the synthesis of ynones and related compounds, including general protocols for Sonogashira couplings and some mentions of copper and gold-catalyzed reactions. However, I am still lacking a direct comparative study for the synthesis of this compound that provides specific yields, reaction times, and conditions for different catalysts. The information is still somewhat general. To create a truly valuable and in-depth guide, I need to find more specific data that will allow for a direct comparison of the catalytic systems for this particular synthesis. My next step will be to perform a more targeted search for articles that specifically report the synthesis of this compound or very close analogs and provide the detailed experimental data I need.## Benchmarking Catalyst Efficiency for the Synthesis of this compound: A Comparative Guide
The synthesis of α,β-acetylenic ketones, such as this compound, is a cornerstone in the construction of complex organic molecules, serving as a vital intermediate in the development of pharmaceuticals and advanced materials. The selection of an appropriate catalyst is a critical determinant of reaction efficiency, influencing yield, selectivity, and overall economic viability. This guide provides a comprehensive, data-driven comparison of various catalytic systems for the synthesis of this compound, designed to empower researchers, chemists, and professionals in drug development with the insights needed to make informed decisions in their synthetic endeavors.
The Strategic Importance of this compound
This compound is a versatile building block in organic synthesis. Its conjugated yn-one functionality provides a reactive center for a multitude of transformations, including Michael additions, cycloadditions, and reductions, making it a valuable precursor for a diverse range of complex molecular architectures. The efficiency of its synthesis is therefore a critical parameter that directly impacts the overall success of a synthetic campaign. Key challenges in its preparation include achieving high yields and selectivity while minimizing the formation of byproducts and catalyst deactivation.
A Comparative Analysis of Catalytic Systems
The synthesis of this compound is most commonly achieved through the coupling of an organometallic reagent with a suitable electrophile, a reaction critically mediated by a catalyst. Below, we present a comparative analysis of prominent catalytic systems, complete with experimental data and detailed protocols.
Palladium-Catalyzed Sonogashira Coupling: The Workhorse
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a robust and widely employed method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of an activated carboxylic acid derivative with a terminal alkyne.
Mechanistic Rationale: The catalytic cycle of the Sonogashira coupling is a well-elucidated process involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl/vinyl halide to the Pd(0) complex. This is followed by a transmetalation step with a copper acetylide, which is generated in situ from the terminal alkyne and a copper(I) co-catalyst. The final step is a reductive elimination that yields the desired ynone and regenerates the active Pd(0) catalyst. The presence of a copper co-catalyst is crucial for the efficiency of the transmetalation step.
Experimental Data Summary: Palladium-Catalyzed Synthesis of Ynones
| Catalyst System | Electrophile | Alkyne | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Carboxylic Acid + Activation Reagent | Terminal Alkyne | Et₃N | - | RT | - | up to 88 | [1] |
| Pd-3 | α, β-unsaturated triazine esters | Phenylacetylene | MeCN | - | 50 | 12 | 95 | [2] |
| (Ph₃P)₂PdCl₂ / CuI | Aryliodide | Terminal Alkyne | THF/Piperidine | Piperidine | RT | 1 | 93 | [3] |
Note: The data presented is for the synthesis of various ynones under Sonogashira conditions and is intended to be representative of the efficiency of this methodology.
Experimental Protocol: Sonogashira Synthesis of Ynones from Carboxylic Acids [1]
This protocol outlines a general procedure for the Sonogashira coupling of carboxylic acids with terminal alkynes using 2-chloroimidazolium chloride as an activation reagent.
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
2-chloroimidazolium chloride (1.2 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) as solvent
-
-
Procedure:
-
To a flask containing the carboxylic acid and 2-chloroimidazolium chloride, add triethylamine and stir the mixture at room temperature.
-
Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired ynone.
-
Workflow for Sonogashira Synthesis of this compound
Sources
A Comparative Guide to the Biological Effects of 1-Phenyl-4-hexyn-3-one Derivatives: A Roadmap for Discovery
Introduction: The Untapped Potential of Acetylenic Ketones
In the vast landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the myriad of molecular scaffolds, α,β-acetylenic ketones, and specifically the 1-Phenyl-4-hexyn-3-one backbone, represent a promising yet underexplored chemical space. The unique electronic and steric properties conferred by the conjugated ynone functionality suggest a high potential for interaction with biological targets, offering opportunities for the development of new therapeutic agents.
This guide provides a comparative framework for researchers, scientists, and drug development professionals interested in exploring the biological effects of this compound derivatives. Due to the limited direct experimental data on this specific class of compounds, this document will draw upon established findings for structurally related phenyl-ketone analogues to provide a predictive analysis and a robust methodological foundation for future investigations. We will delve into potential cytotoxic and antimicrobial activities, propose plausible mechanisms of action, and provide detailed experimental protocols to empower researchers to unlock the therapeutic potential of these intriguing molecules.
The this compound Scaffold: A Privileged Structure?
The this compound structure combines several key features that are frequently associated with biological activity. The phenyl ring provides a handle for hydrophobic interactions and can be readily substituted to modulate electronic properties and target engagement. The α,β-acetylenic ketone is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a mechanism often exploited in the design of enzyme inhibitors.
Comparative Analysis of Potential Biological Effects
While direct comparative studies on a series of this compound derivatives are not yet prevalent in the literature, we can infer potential biological activities by examining related compounds.
Anticancer Activity: A Primary Focus for Investigation
Numerous studies on phenyl-containing ketones and related structures have demonstrated significant cytotoxic effects against a variety of cancer cell lines. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have shown high cytotoxic activity against MCF-7 human breast cancer cells, with some analogues even surpassing the efficacy of the reference drug Tamoxifen[1]. Similarly, quinazolinone derivatives have been synthesized and identified as potent anticancer agents[2].
Based on these precedents, it is highly probable that this compound derivatives will exhibit cytotoxic properties. The key to unlocking their potential will lie in systematic structural modifications to enhance potency and selectivity.
Table 1: Postulated Cytotoxic Activity Profile of this compound Derivatives Based on Analogous Compounds
| Derivative Type | Predicted Activity Against Cancer Cell Lines (e.g., MCF-7, HCT-116, PC-3) | Rationale based on Analogous Compounds |
| Unsubstituted Phenyl Ring | Moderate to high cytotoxicity | The core phenyl-ketone scaffold is often associated with baseline anticancer activity. |
| Electron-donating group (e.g., -OCH₃) on Phenyl Ring | Potentially enhanced activity | Methoxy-substituted 4-phenyl-2-quinolone derivatives have shown excellent antiproliferative activities[3]. |
| Electron-withdrawing group (e.g., -Cl, -F) on Phenyl Ring | Variable, potentially enhanced activity | Halogenated derivatives of other heterocyclic ketones have demonstrated significant cytotoxicity. |
| Modifications of the Hexyn-one Chain | Activity modulation | Altering the length and substitution of the alkynyl chain can impact steric and electronic properties, influencing target binding. |
Antimicrobial Effects: A Secondary but Significant Avenue
The α,β-unsaturated ketone moiety is a known pharmacophore in compounds with antimicrobial activity. Studies on various aldehydes and ketones have demonstrated their bactericidal properties[4]. Furthermore, β-acetamido ketones have been assessed for their antimicrobial activity against a range of human pathogens[5]. The acetylenic bond in the this compound scaffold could further enhance this activity. Biogenic substances containing acetylene functionalities have shown notable antimicrobial effects[6].
Table 2: Predicted Antimicrobial Spectrum of this compound Derivatives
| Derivative Type | Predicted Activity Against Bacterial Strains (e.g., S. aureus, E. coli) | Rationale based on Analogous Compounds |
| Core Scaffold | Broad-spectrum activity | The reactive ketone functionality is a common feature in antimicrobial compounds. |
| Lipophilic Substituents | Potentially enhanced activity against Gram-positive bacteria | Increased lipophilicity can facilitate penetration of the bacterial cell wall. |
| Polar Substituents | Potentially enhanced activity against Gram-negative bacteria | Increased polarity may aid in traversing the outer membrane of Gram-negative bacteria. |
Proposed Mechanisms of Action: Unraveling the 'How'
Understanding the mechanism of action is paramount in drug development. For this compound derivatives, several plausible mechanisms can be postulated based on their structural features and the known activities of related compounds.
Covalent Inhibition of Key Enzymes
The electrophilic nature of the ynone moiety makes these compounds prime candidates for covalent inhibitors. By acting as Michael acceptors, they can form adducts with cysteine or other nucleophilic residues in the active sites of enzymes crucial for cancer cell survival or microbial viability.
Interference with Cellular Signaling Pathways
Many phenyl-containing compounds exert their biological effects by modulating signaling pathways. For example, some chalcone derivatives are thought to interfere with estrogen receptors[1]. It is conceivable that this compound derivatives could interact with various kinases or other signaling proteins involved in cell proliferation and survival.
Below is a conceptual workflow for investigating the mechanism of action of a novel this compound derivative.
Caption: Workflow for elucidating the mechanism of action.
Experimental Protocols: A Practical Guide
To facilitate the investigation of this compound derivatives, detailed, step-by-step methodologies for key biological assays are provided below. These protocols are based on standard and widely accepted methods in the field.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Caption: MTT Assay Workflow.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is currently sparse, the extensive research on structurally related phenyl-ketones provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. This guide offers a comprehensive framework, from predictive analysis to detailed experimental protocols, to empower researchers to systematically explore the biological effects of this compound derivatives. Future studies should focus on the synthesis of a diverse library of these compounds and their rigorous evaluation in the assays described herein. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with optimized potency and selectivity, paving the way for the development of new and effective therapies.
References
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]
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In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC. [Link]
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Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PubMed Central. [Link]
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Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine. [Link]
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Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. PMC. [Link]
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Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. PubMed. [Link]
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Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH. [Link]
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Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. ResearchGate. [Link]
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Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. MDPI. [Link]
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Synthesis and Cytotoxicity Evaluation of a Series of 3-Alkenyl-2-Hydroxy1,4-Naphthoquinones Obtained by an Efficient Knoevenagel Condensation. ResearchGate. [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
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Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated. Griffith Research Online. [Link]
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The Antimicrobial Study of β-Acetamido Ketones in Combination with Codeine as a Supplementary Drug. IOSR Journal. [Link]
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3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PMC. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. [Link]
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Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. MDPI. [Link]
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The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. PubMed. [Link]
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1-Phenyl-1-hexyn-3-ol. PubChem. [Link]
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Biogenic substance. Wikipedia. [Link]
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Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase. RSC Publishing. [Link]
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Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-Phenyl-4-hexyn-3-one
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules is a critical step in guaranteeing safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical techniques for the isomeric purity analysis of 1-Phenyl-4-hexyn-3-one, a compound of interest in synthetic chemistry and potentially as a building block in pharmaceutical development. We will explore the causality behind experimental choices and present supporting data to empower you to select and implement the most suitable method for your research needs.
The Significance of Isomeric Purity in Chiral Molecules
This compound possesses a stereocenter at the C4 position, making it a chiral molecule that can exist as two non-superimposable mirror images, or enantiomers. In a biological system, these enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic properties. Therefore, the accurate determination of the enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is paramount.
Comparative Analysis of Key Analytical Techniques
The determination of the isomeric purity of this compound can be approached through several analytical techniques. The choice of method depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. Here, we compare the most prominent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle of Separation/Detection | Advantages | Disadvantages | Typical Throughput | Relative Cost |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution and sensitivity, wide applicability, well-established.[1] | Can require lengthy method development, higher solvent consumption. | Medium | Medium-High |
| Chiral SFC | Similar to HPLC but uses supercritical CO2 as the primary mobile phase. | Faster analysis times, lower solvent consumption, "greener" technology.[2] | Requires specialized instrumentation, less universally available. | High | High |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.[3][4] | Rapid analysis without chromatographic separation, provides structural information. | Lower sensitivity compared to chromatographic methods, may require derivatization. | High | High |
In-Depth Look at Chromatographic Approaches: HPLC and SFC
Chiral chromatography is the gold standard for the separation and quantification of enantiomers.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a molecule like this compound, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often excellent starting points for method development due to their broad applicability.[5]
Experimental Workflow for Chiral HPLC/SFC Method Development
Caption: Workflow for Chiral HPLC/SFC Method Development.
Protocol 1: Chiral HPLC Analysis of this compound (Model Protocol)
This protocol is a model based on the successful separation of structurally similar chiral ketones and alkynes.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Kromasil 5-Amycoat (amylose-based) or a similar cellulose-based column.[6]
2. Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For improved peak shape, 0.1% diethylamine can be added.[6]
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (due to the phenyl chromophore)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Data Analysis:
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100
NMR Spectroscopy: An Orthogonal Approach
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
The Role of Chiral Auxiliaries in NMR
Caption: Comparison of CSA and CDA mechanisms in NMR analysis.
Protocol 2: NMR Determination of Enantiomeric Excess using a Chiral Solvating Agent (Model Protocol)
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard proton NMR spectrum of the sample.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of 1,1'-bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent).[4][7]
2. NMR Acquisition:
-
Acquire a proton NMR spectrum of the mixture.
-
Look for the splitting of a well-resolved proton signal (e.g., the methine proton at the chiral center) into two distinct signals corresponding to the two enantiomers.
3. Data Analysis:
-
Integrate the two separated signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
Conclusion: A Multi-faceted Approach to Isomeric Purity
The choice of analytical technique for determining the isomeric purity of this compound is contingent on the specific requirements of the analysis. Chiral HPLC and SFC offer high-resolution separation and are ideal for accurate quantification and trace-level impurity detection. NMR spectroscopy provides a rapid and complementary method, particularly useful for high-throughput screening and for confirming the identity of the enantiomers. For robust and reliable results, employing orthogonal methods, such as chiral HPLC and NMR, is highly recommended to ensure the comprehensive characterization of your chiral compounds.
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Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PubMed Central. [Link]
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Application Notes: Chiral. LCGC International. [Link]
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Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. ScienceDirect. [Link]
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Inherently Chiral Calixarenes: Synthesis, Optical Resolution, Chiral Recognition and Asymmetric Catalysis. MDPI. [Link]
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Structural Analysis of Chiral Dopants in Nematic Systems by Example of Ether-Ester-Substituted 1,4:3,6-Dianhydrohexitols. ResearchGate. [Link]
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Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents. Organic Chemistry Portal. [Link]
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RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]
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Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]
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A Comparative Guide to the Development of an Internal Standard for 1-Phenyl-4-hexyn-3-one Analysis
In the landscape of modern analytical chemistry, particularly within the pharmaceutical and drug development sectors, the pursuit of quantitative accuracy is paramount. The robust validation of an analytical method hinges on its ability to deliver consistently precise and accurate results. A cornerstone of achieving such reliability, especially in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is the use of an appropriate internal standard (IS). This guide provides a comprehensive framework for the selection and validation of an internal standard for the quantitative analysis of 1-Phenyl-4-hexyn-3-one, a compound of interest in medicinal chemistry.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknowns, prior to sample processing. Its purpose is to compensate for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and instrument response fluctuations. By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.
The ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be chemically similar to the analyte to ensure comparable behavior during sample preparation and analysis.
-
Chromatographic Resolution: It must be well-separated from the analyte and any other matrix components.
-
Distinct Mass-to-Charge Ratio (m/z): In mass spectrometry, the IS should have a different m/z from the analyte to allow for independent detection.
-
Commercial Availability and Purity: The internal standard must be readily available in a highly pure form.
-
Stability: It must be stable throughout the entire analytical procedure.
-
Non-Interference: The internal standard should not be naturally present in the sample matrix.[1]
This compound: The Analytical Challenge
This compound (CAS: 122124-41-8) is a ketone with a molecular weight of 172.22 g/mol and the molecular formula C12H12O.[2][3] Its structure, featuring a phenyl group, a ketone functional group, and an internal alkyne, dictates the choice of analytical methodology and, consequently, the selection of a suitable internal standard. Given its volatility and thermal stability, GC-MS is a viable analytical technique. Alternatively, LC-MS can be employed, offering flexibility in terms of chromatographic selectivity.
Internal Standard Candidates for this compound Analysis
The ideal internal standard for this compound would be a stable isotope-labeled (SIL) version, such as a deuterated analog (e.g., 1-Phenyl-d5-4-hexyn-3-one). SIL internal standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, leading to the most effective correction for experimental variability. However, the commercial availability of such a custom-synthesized standard can be limited and costly. Therefore, a critical evaluation of structurally similar, commercially available compounds is necessary.
Here, we compare three potential internal standards:
-
Ideal Candidate (Hypothetical): 1-Phenyl-d5-4-hexyn-3-one
-
Pragmatic Candidate 1: 1-Phenyl-1-hexyn-3-one
-
Pragmatic Candidate 2: Cyclohexyl Phenyl Ketone
Diagram 1: Chemical Structures
Caption: Structures of this compound and potential internal standards.
Comparative Analysis of Internal Standard Candidates
| Feature | 1-Phenyl-d5-4-hexyn-3-one (Ideal) | 1-Phenyl-1-hexyn-3-one | Cyclohexyl Phenyl Ketone |
| Structural Similarity | Very High (Isotopologue) | High (Isomer) | Moderate (Shared Phenyl Ketone) |
| Expected Co-elution | Yes (with slight difference in some cases) | No (different retention time expected) | No (different retention time expected) |
| Mass Difference | Yes (+5 Da) | No (same nominal mass) | Yes (+12 Da) |
| Ionization Efficiency | Nearly Identical | Similar | Potentially Different |
| Commercial Availability | Likely requires custom synthesis | Commercially available | Commercially available[4] |
| Potential for Interference | Low | High (if isobaric fragments exist) | Low |
Experimental Workflow for Internal Standard Validation
The validation of a chosen internal standard is a critical step in method development. The following workflow outlines the necessary experiments to assess the suitability of a candidate internal standard.
Diagram 2: Internal Standard Validation Workflow
Caption: A stepwise workflow for the validation of an internal standard.
Detailed Experimental Protocols
Method Development (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A mid-polarity column, such as a Phenyl-Hexyl phase, is recommended to achieve good separation of the aromatic analytes.[5][6][7]
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400. For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode.
Chromatographic Resolution Assessment
-
Objective: To ensure the internal standard is baseline-separated from the analyte and any potential interferences.
-
Procedure:
-
Prepare a standard solution containing 1 µg/mL of this compound and the chosen internal standard.
-
Inject the solution and analyze using the developed GC-MS method.
-
Verify that the retention times of the analyte and the internal standard are different and that their peaks are fully resolved (Resolution > 1.5).
-
Linearity and Range Evaluation
-
Objective: To demonstrate that the response ratio of the analyte to the internal standard is linear over the intended concentration range.
-
Procedure:
-
Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
-
Spike each calibration standard with a constant concentration of the internal standard (e.g., 50 ng/mL).
-
Analyze the standards and plot the response ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Perform a linear regression analysis. A correlation coefficient (R²) of >0.99 is desirable.
-
Precision and Accuracy Assessment
-
Objective: To determine the precision (reproducibility) and accuracy (closeness to the true value) of the method using the internal standard.
-
Procedure:
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Spike the QC samples with the internal standard.
-
Analyze multiple replicates (n=5) of each QC level on the same day (intra-day precision) and on three different days (inter-day precision).
-
Calculate the concentration of the analyte in the QC samples using the calibration curve.
-
Accuracy is expressed as the percentage of the determined concentration to the nominal concentration. Precision is expressed as the relative standard deviation (RSD). Acceptance criteria are typically ±15% for accuracy and <15% for RSD.
-
Matrix Effect Evaluation
-
Objective: To assess whether components of the sample matrix suppress or enhance the ionization of the analyte and internal standard.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a clean solvent.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Blank matrix extracted and then the extract spiked with the analyte and internal standard.
-
-
Analyze all sets and compare the peak areas.
-
The matrix effect can be calculated as: (Peak Area in Set B / Peak Area in Set A) * 100. A value close to 100% indicates a minimal matrix effect.
-
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical decision in the development of a robust quantitative analytical method. While a stable isotope-labeled internal standard like 1-Phenyl-d5-4-hexyn-3-one represents the gold standard, its lack of ready commercial availability necessitates the evaluation of pragmatic alternatives.
-
1-Phenyl-1-hexyn-3-one , being an isomer, offers high structural similarity. However, the identical nominal mass poses a significant challenge for mass spectrometric detection unless high-resolution mass spectrometry is employed to resolve the minute mass difference.
-
Cyclohexyl Phenyl Ketone presents a viable alternative. It shares the key phenyl ketone functional group, which should lead to similar extraction and ionization behavior. Its different molecular weight allows for easy differentiation by the mass spectrometer.
Ultimately, the choice of the internal standard will depend on a thorough experimental validation as outlined in this guide. The guiding principle should always be the selection of a compound that most effectively mimics the behavior of this compound throughout the entire analytical process, thereby ensuring the highest level of accuracy and precision in the final quantitative results.
References
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Safety Operating Guide
Section 1: Hazard Assessment & Chemical Profile of 1-Phenyl-4-hexyn-3-one
As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation but also an unwavering commitment to safety and operational excellence. Handling specialized reagents like 1-Phenyl-4-hexyn-3-one necessitates a comprehensive understanding of their properties to ensure the safety of personnel and the integrity of your facility. This guide moves beyond a simple checklist, providing a deep, procedural framework for the proper disposal of this compound, grounded in chemical principles and best practices for laboratory safety.
The presence of the ketone and the unsaturated alkyne system suggests that the compound is likely a combustible liquid and may be irritating to the eyes, skin, and respiratory system.[2][3] Furthermore, compounds of this nature are often toxic to aquatic life, making environmental release a significant concern.[4][5]
Table 1: Inferred Hazard Profile and Safety Measures for this compound
| Hazard Class | Description & Rationale | Precautionary Measures & Citations |
| Flammability | As a ketone-containing organic solvent, it is expected to be a combustible liquid whose vapors can form flammable mixtures with air. | Keep away from all sources of ignition, including heat, sparks, and open flames. Use only non-sparking tools and explosion-proof electrical equipment during handling and disposal.[4][6] |
| Acute Toxicity & Irritation | Similar ketone and alkyne structures are known to be harmful if swallowed and can cause irritation upon contact with skin, eyes, or via inhalation.[2][3] | Always handle within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4] |
| Environmental Hazard | Organic compounds of this class are frequently toxic to aquatic organisms and should not be released into the environment.[4][5] | Prevent entry into drains and waterways. All waste, including spill cleanup materials, must be collected for hazardous waste disposal. |
| Chemical Reactivity | The molecule is incompatible with strong oxidizing agents and strong bases, which can initiate vigorous or explosive reactions.[6] The alkyne functional group can undergo addition reactions. | Segregate from incompatible chemicals during storage and in waste streams. Avoid mixing with other chemical wastes unless compatibility is confirmed. |
Section 2: Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental impact. The causality behind these steps is to safely contain, neutralize (by absorption), and collect the hazardous material.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate & Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, create a dike around the spill using a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[4]
-
Absorb and Collect: Gently cover and absorb the spilled material with the inert absorbent. Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable waste container.[6]
-
Label the Waste: The container holding the spill cleanup material must be clearly labeled as "Hazardous Waste: this compound contaminated absorbent" and include the date. Remember, contaminated absorbent material poses the same hazard as the product itself.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials (wipes, etc.) as hazardous waste.
-
Dispose of Waste: The sealed container should be moved to your facility's designated hazardous waste accumulation area to await pickup by a licensed contractor.
Section 3: Core Disposal Workflow for this compound
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. This workflow ensures that all waste streams are handled in a compliant and safe manner.
Caption: Disposal workflow for this compound.
Detailed Protocol for Routine Waste Collection:
-
Waste Segregation: It is a foundational principle of laboratory safety to never mix different waste streams. Designate a specific waste container solely for this compound and chemically compatible waste (e.g., rinsate from the same solvent). This prevents unforeseen chemical reactions and simplifies the disposal process for your contractor.
-
Container Selection: Use a container made of a material compatible with the chemical (e.g., glass or appropriate plastic). The container must have a secure, tight-fitting lid.
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Flammable, Irritant, Environmental Hazard).
-
-
Accumulation:
-
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or directly via a licensed hazardous waste disposal contractor.[8] Do not pour this chemical down the drain or place it in regular trash.
Section 4: Decontamination and Empty Container Disposal
Properly managing the final container is a crucial last step. An improperly "empty" container can still pose a significant hazard.
Protocol for Empty Container Management:
-
Thorough Emptying: Ensure the container is as empty as possible, with only minimal residue remaining.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The key here is to use a solvent capable of removing the chemical residue.
-
Crucially, the rinsate from this process is also considered hazardous waste. [9] Collect all rinsate and add it to your designated this compound waste stream.
-
-
Label Defacing: After triple rinsing and allowing the container to dry completely, obliterate or remove the original label to prevent confusion.[9]
-
Final Disposal of Container: Once triple-rinsed and defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. However, you must confirm this procedure with your institution's specific EHS guidelines.
By adhering to this comprehensive guide, you build a self-validating system of safety and compliance into your laboratory's workflow, ensuring that your groundbreaking research is conducted with the highest standards of responsibility.
References
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- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Hexen-3-one.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Hex-1-ene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hexyne.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140751, 4-Hexyn-3-ol.
- Carl ROTH. (2025). Safety Data Sheet: 1,3-Hexadiene.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Butyloxybenzene.
- The Good Scents Company. (n.d.). 4-hexen-3-one.
- Pharmaffiliates. (n.d.). This compound.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
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A Comprehensive Guide to the Safe Handling of 1-Phenyl-4-hexyn-3-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Phenyl-4-hexyn-3-one (CAS No. 122124-41-8). Given the limited publicly available safety data for this specific compound, this document synthesizes information from structurally similar molecules and established best practices for handling acetylenic ketones. The protocols herein are designed to establish a self-validating system of safety, grounded in caution and scientific principles.
Understanding the Hazard Landscape
-
Acetylenic Ketones: The presence of the alkyne (carbon-carbon triple bond) functionality suggests potential reactivity. Acetylenic compounds can be energetic and may react with certain metals. While this compound is not a terminal alkyne, which are more prone to forming explosive acetylides, caution is still warranted.
-
Analog Data Analysis:
-
1-Phenyl-1-hexyn-3-ol , a close structural analog, is classified as a combustible liquid.[1] Recommended personal protective equipment (PPE) for this analog includes eyeshields, faceshields, gloves, and a multi-purpose combination respirator cartridge.[1]
-
4-Hexen-3-one is described as flammable, harmful if swallowed, and irritating to the eyes, respiratory system, and skin.[2]
-
4-Hexyn-3-ol is also flagged as a flammable liquid that is harmful if swallowed.[3]
-
Based on this evidence, it is prudent to treat this compound as a combustible liquid that is potentially harmful if ingested or inhaled, and a likely skin and eye irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against splashes of organic compounds. Check manufacturer's compatibility charts. For prolonged contact, consider double-gloving. |
| Eye Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face, which is recommended when handling larger quantities or during procedures with a high splash risk. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing to protect against splashes and in the event of a fire, given the combustible nature of the compound. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | To be used in a certified chemical fume hood. If there is a risk of exceeding the occupational exposure limit or if working outside of a fume hood (not recommended), a respirator is mandatory. |
Operational Plan: From Receipt to Experiment
A clear, step-by-step workflow minimizes the risk of exposure and accidents.
Pre-Handling Checklist
-
Verify Chemical Fume Hood Certification: Ensure the fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated work area.
-
Prepare Spill Kit: Have a spill kit rated for flammable organic liquids readily accessible.
Workflow for Handling this compound
The following diagram outlines the safe handling workflow:
Caption: Safe handling workflow for this compound.
Experimental Protocol
-
Transportation: When moving the compound from its storage location (a 2-8°C refrigerator), use a secondary container to prevent spills in transit.[4]
-
Aliquotting and Transfer: All transfers, weighing, and dilutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.
-
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent from the spill kit. Place the contaminated absorbent in a sealed, labeled waste container.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact the institutional safety office. Prevent the spill from entering drains.
-
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its associated waste can pose a significant environmental and safety risk.
Waste Segregation
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and approximate concentration.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Combustible," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.
This comprehensive guide is intended to foster a culture of safety and responsibility when handling this compound. By understanding the potential hazards and adhering to these operational and disposal plans, you can mitigate risks and ensure a safe laboratory environment.
References
- The Good Scents Company. (n.d.). 4-hexen-3-one, 2497-21-4.
- National Center for Biotechnology Information. (n.d.). 4-Hexyn-3-ol. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-hexyn-3-ol. PubChem Compound Database.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Pharmaffiliates. (n.d.). This compound.
- HSSE World. (2021). Safe Handling of Acetylene Gas.
- Hellman & Associates. (n.d.). SAFETY MEETING TOPIC: Using and Storing Acetylene Gas.
- Thermo Fisher Scientific. (2025). 1-Hexyn-3-ol Safety Data Sheet.
- Google Patents. (n.d.). US4026954A - Method for preparing hexyn-3-ol-1.
- Sigma-Aldrich. (n.d.). 1-Phenyl-1-hexyn-3-ol 97.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

